molecular formula C9H10N2OS2 B15564138 NDM-1 inhibitor-7

NDM-1 inhibitor-7

Cat. No.: B15564138
M. Wt: 226.3 g/mol
InChI Key: SATLYQNFXURMCO-POHAHGRESA-N
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Description

NDM-1 inhibitor-7 is a useful research compound. Its molecular formula is C9H10N2OS2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2OS2

Molecular Weight

226.3 g/mol

IUPAC Name

methyl N-[(Z)-(2-hydroxyphenyl)methylideneamino]carbamodithioate

InChI

InChI=1S/C9H10N2OS2/c1-14-9(13)11-10-6-7-4-2-3-5-8(7)12/h2-6,12H,1H3,(H,11,13)/b10-6-

InChI Key

SATLYQNFXURMCO-POHAHGRESA-N

Origin of Product

United States

Foundational & Exploratory

NDM-1 Inhibitor-7: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and rapid global spread of New Delhi metallo-beta-lactamase-1 (NDM-1) present a formidable challenge to the efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy. This technical guide provides an in-depth analysis of the mechanism of action of a specific inhibitor, designated as NDM-1 inhibitor-7, offering insights for researchers and professionals engaged in the development of novel antibacterial agents.

Core Mechanism: Competitive Inhibition

This compound functions as a competitive inhibitor of the NDM-1 enzyme. This mode of action is characterized by the inhibitor binding directly to the active site of the enzyme, thereby preventing the substrate (beta-lactam antibiotics) from binding and undergoing hydrolysis. Crucially, the inhibitory activity of compound 7 is not a result of stripping the essential zinc ions from the enzyme's active site, a mechanism employed by some other metallo-beta-lactamase inhibitors. This was confirmed by studies showing no significant difference in inhibition constants at varying zinc concentrations[1].

The competitive nature of the inhibition is further substantiated by enzyme kinetic studies. As the concentration of this compound increases, the Michaelis constant (KM) for the substrate (imipenem) also increases, while the maximum velocity (Vmax) of the reaction remains unchanged. This kinetic profile is a hallmark of competitive inhibition, where the inhibitor and substrate vie for the same binding site on the enzyme.

Quantitative Analysis of Inhibition

The potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this inhibitor.

ParameterValueConditionsReference
IC50 10.284 µMN/A[2]
MIC Fold Reduction 2-foldIn combination with imipenem (B608078) against E. coli expressing NDM-1, at an inhibitor concentration of 16 µg/mL.[1]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

NDM1_Inhibition_Mechanism cluster_enzyme NDM-1 Enzyme Active_Site Active Site (with Zn²⁺ ions) Hydrolysis Hydrolysis (Inactive Antibiotic) Active_Site->Hydrolysis Catalyzes No_Reaction No Hydrolysis (Active Antibiotic) Active_Site->No_Reaction Blocked by Inhibitor Substrate β-Lactam Antibiotic Substrate->Active_Site Binds Inhibitor This compound Inhibitor->Active_Site Competitively Binds

Caption: Competitive inhibition of NDM-1 by inhibitor-7.

Experimental_Workflow Start Start: NDM-1 Inhibition Assay Prepare_Reagents Prepare Reagents: - Purified NDM-1 Enzyme - Substrate (e.g., Imipenem) - Inhibitor-7 (various conc.) - Assay Buffer (e.g., HEPES) Start->Prepare_Reagents Assay_Setup Set up reactions in microplate: - NDM-1 + Buffer - NDM-1 + Inhibitor-7 + Buffer - Substrate + Buffer (Control) Prepare_Reagents->Assay_Setup Incubation Pre-incubate NDM-1 and Inhibitor-7 Assay_Setup->Incubation Initiate_Reaction Initiate reaction by adding substrate Incubation->Initiate_Reaction Monitor_Hydrolysis Monitor substrate hydrolysis (e.g., spectrophotometrically) Initiate_Reaction->Monitor_Hydrolysis Data_Analysis Data Analysis: - Calculate initial velocities - Determine IC50 - Generate Lineweaver-Burk plot Monitor_Hydrolysis->Data_Analysis Conclusion Determine Mode of Inhibition Data_Analysis->Conclusion

Caption: Generalized workflow for NDM-1 enzyme inhibition assay.

Detailed Experimental Protocols

The following provides a generalized, yet detailed, protocol for determining the inhibitory activity and mechanism of compounds like this compound against the NDM-1 enzyme.

NDM-1 Enzyme Purity and Preparation
  • Source: Recombinant NDM-1 enzyme expressed in a suitable host (e.g., E. coli) and purified to >95% homogeneity.

  • Storage: The purified enzyme should be stored in a buffer containing a cryoprotectant at -80°C to maintain activity.

  • Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Enzymatic Assay for Inhibition Studies

This protocol is based on monitoring the hydrolysis of a beta-lactam substrate, such as imipenem or nitrocefin, using a UV-Vis spectrophotometer.

  • Materials:

    • Purified NDM-1 enzyme

    • Substrate stock solution (e.g., 10 mM imipenem in assay buffer)

    • This compound stock solution (in a suitable solvent like DMSO, with final DMSO concentration in the assay kept below 1%)

    • Assay Buffer: 50 mM HEPES, pH 7.4, supplemented with 10 µM ZnSO4 and 10 µg/mL BSA[1].

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Preparation of Reaction Mixtures:

      • In a 96-well microplate, add the assay buffer.

      • Add varying concentrations of this compound to the appropriate wells.

      • Add a fixed concentration of NDM-1 enzyme to all wells except the substrate control wells.

      • Include control wells:

        • No enzyme (substrate stability)

        • No inhibitor (maximum enzyme activity)

        • No substrate (background)

    • Pre-incubation:

      • Pre-incubate the plate containing the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 30°C) to allow for inhibitor binding.

    • Reaction Initiation:

      • Initiate the enzymatic reaction by adding the substrate (e.g., imipenem) to all wells simultaneously using a multichannel pipette.

    • Monitoring Hydrolysis:

      • Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., ~300 nm for imipenem).

      • Record absorbance readings at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

    • Data Analysis:

      • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plot.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

      • For mechanism of action studies, perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to visualize the type of inhibition.

Minimum Inhibitory Concentration (MIC) Synergy Assay

This assay determines the ability of the inhibitor to restore the activity of a beta-lactam antibiotic against a bacterial strain expressing NDM-1.

  • Materials:

    • NDM-1-expressing bacterial strain (e.g., E. coli BL21(DE3) carrying a plasmid with the blaNDM-1 gene)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Beta-lactam antibiotic (e.g., imipenem)

    • This compound

    • 96-well microplates

  • Procedure:

    • Bacterial Culture Preparation:

      • Grow the NDM-1-expressing bacteria to the mid-logarithmic phase.

      • Dilute the culture to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microplate.

    • Checkerboard Assay Setup:

      • Prepare a two-dimensional array of antibiotic and inhibitor concentrations in a 96-well plate.

      • The antibiotic is serially diluted along the rows, and the inhibitor is serially diluted along the columns.

    • Inoculation and Incubation:

      • Inoculate each well with the prepared bacterial suspension.

      • Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination:

      • The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible bacterial growth.

      • A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.

Conclusion

This compound demonstrates a clear competitive mechanism of action against the NDM-1 enzyme. The provided quantitative data, visualizations, and detailed experimental protocols offer a comprehensive resource for researchers working to combat the threat of carbapenem-resistant bacteria. Further optimization of this and similar inhibitor scaffolds holds promise for the development of clinically effective adjuncts to restore the utility of our existing beta-lactam arsenal.

References

The Emergence of NDM-1 Inhibitors: A Technical Guide to the Discovery and Synthesis of D-Captopril as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global battle against antimicrobial resistance, the rise of New Delhi Metallo-β-lactamase-1 (NDM-1) presents a formidable challenge. This enzyme confers upon bacteria resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense. This guide provides an in-depth technical overview of the discovery and synthesis of NDM-1 inhibitors, with a specific focus on D-captopril, a well-characterized inhibitor that serves as a pivotal case study for researchers, scientists, and drug development professionals.

Discovery of NDM-1 Inhibitors: A Multi-faceted Approach

The discovery of novel NDM-1 inhibitors is a critical area of research aimed at restoring the efficacy of existing antibiotics. The process typically begins with the identification of potential lead compounds through various screening methods, followed by optimization of their inhibitory activity.

Virtual Screening: A Primary Discovery Engine

A common and efficient starting point for identifying novel inhibitors is virtual screening. This computational technique involves the screening of large libraries of chemical compounds against the three-dimensional structure of the NDM-1 enzyme to predict their binding affinity and potential inhibitory activity. High-scoring compounds are then selected for further experimental validation.

G cluster_0 Virtual Screening Workflow start Compound Library (e.g., ZINC Database) docking Molecular Docking (e.g., AutoDock Vina) start->docking protein NDM-1 Protein Structure (PDB) protein->docking scoring Scoring and Ranking of Compounds docking->scoring selection Selection of Top Candidates scoring->selection experimental Experimental Validation selection->experimental

A flowchart illustrating the virtual screening workflow for the identification of potential NDM-1 inhibitors.

D-Captopril: A Prominent NDM-1 Inhibitor

D-captopril, an angiotensin-converting enzyme (ACE) inhibitor, has been identified as a potent inhibitor of NDM-1. Its inhibitory activity stems from the presence of a thiol group that effectively chelates the two zinc ions in the active site of the NDM-1 enzyme, rendering it inactive. This mechanism of action makes D-captopril a competitive inhibitor.

Quantitative Inhibitory Data

The inhibitory potency of D-captopril and its stereoisomer, L-captopril, against NDM-1 has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate the efficacy of an inhibitor.

InhibitorNDM-1 IC50 (µM)Reference
D-Captopril7.9[1]
D-Captopril20.1 ± 1.5[2]
L-Captopril202.0[1]
L-Captopril157.4[2]

Note: Variations in IC50 values can be attributed to different experimental conditions.

Experimental Protocols

Synthesis of D-Captopril

The chemical synthesis of D-captopril can be achieved through the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride. The protective acetyl group is subsequently removed to yield the active thiol group.[3]

Step-by-step Synthesis:

  • Preparation of (2S)-3-acetylthio-2-methylpropanoic acid: This intermediate is synthesized by the reaction of methacrylic acid and thioacetic acid.[4]

  • Formation of the acid chloride: The prepared (2S)-3-acetylthio-2-methylpropanoic acid is then treated with a chlorinating agent, such as thionyl chloride, to form (2S)-3-acetylthio-2-methylpropanoyl chloride.

  • Acylation of L-proline: L-proline is reacted with (2S)-3-acetylthio-2-methylpropanoyl chloride in the presence of a base, such as sodium hydroxide, to yield 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.[3]

  • Deprotection (Ammonolysis): The acetyl group is removed by treatment with ammonia (B1221849) in an alcoholic solvent to unmask the free thiol group, yielding D-captopril.[4]

G cluster_0 D-Captopril Synthesis Pathway MA Methacrylic Acid intermediate1 (2S)-3-acetylthio-2- methylpropanoic acid MA->intermediate1 TA Thioacetic Acid TA->intermediate1 SOCl2 + SOCl2 intermediate2 (2S)-3-acetylthio-2- methylpropanoyl chloride intermediate1->intermediate2 + SOCl2 acylation Acylation intermediate2->acylation LProline L-Proline LProline->acylation protected_cap 1-(3-acetylthio-2-D- methylpropanoyl)-L-proline acylation->protected_cap deprotection Ammonolysis protected_cap->deprotection + NH3 (alc.) NH3 + NH3 (alc.) Dcaptopril D-Captopril deprotection->Dcaptopril

A simplified reaction scheme for the synthesis of D-captopril.
NDM-1 Enzyme Inhibition Assay

The inhibitory activity of compounds against NDM-1 is commonly determined using a spectrophotometric assay with the chromogenic β-lactam substrate, nitrocefin (B1678963). The hydrolysis of nitrocefin by NDM-1 results in a color change that can be monitored at a specific wavelength.

Protocol:

  • Reagents and Materials:

    • Purified NDM-1 enzyme

    • Nitrocefin solution

    • Assay buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.0-7.5)

    • ZnCl2 or ZnSO4 solution (to ensure enzyme activity)[5]

    • Test inhibitor (e.g., D-captopril) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microtiter plate

    • Spectrophotometer (plate reader)

  • Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add a solution of the NDM-1 enzyme to each well to a final concentration of approximately 5 nM.[6]

    • Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[6]

    • Initiate the reaction by adding the nitrocefin solution to each well to a final concentration of approximately 60-100 µM.[6]

    • Immediately measure the change in absorbance at 486-490 nm over time using a spectrophotometer.[6]

    • The rate of hydrolysis is determined from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (MIC Determination)

To assess the ability of an NDM-1 inhibitor to restore the activity of β-lactam antibiotics against resistant bacteria, a broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Materials:

    • NDM-1 producing bacterial strain (e.g., E. coli expressing NDM-1)

    • Mueller-Hinton Broth (MHB)

    • β-lactam antibiotic (e.g., meropenem)

    • NDM-1 inhibitor (e.g., D-captopril)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a standardized inoculum of the NDM-1 producing bacteria in MHB.

    • In a 96-well plate, prepare serial two-fold dilutions of the β-lactam antibiotic in MHB.

    • In a separate plate or in parallel, prepare the same serial dilutions of the β-lactam antibiotic in MHB containing a fixed, sub-inhibitory concentration of the NDM-1 inhibitor.

    • Inoculate all wells with the standardized bacterial suspension.

    • Include a growth control well (bacteria only) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.

Mechanism of NDM-1 Action and Inhibition

NDM-1 utilizes two zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring of antibiotics. A water molecule, activated by the zinc ions, acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and breaking the amide bond.[7] D-captopril inhibits this process by coordinating with the zinc ions through its thiol group, thus preventing the binding and hydrolysis of the antibiotic substrate.

G cluster_0 NDM-1 Catalytic Mechanism cluster_1 Inhibition by D-Captopril NDM1 NDM-1 Active Site (with Zn1++ and Zn2++) Hydrolysis Hydrolysis of β-Lactam Ring NDM1->Hydrolysis H2O Water Molecule H2O->Hydrolysis Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic NDM1_inhibited NDM-1 Active Site Chelation Zinc Chelation NDM1_inhibited->Chelation Dcaptopril D-Captopril (Thiol Group) Dcaptopril->Chelation Inactive_NDM1 Inactive NDM-1 Chelation->Inactive_NDM1

The mechanism of NDM-1 hydrolysis and its inhibition by D-captopril.

Conclusion

The discovery and development of NDM-1 inhibitors are paramount in addressing the growing threat of antibiotic resistance. D-captopril serves as a valuable lead compound, demonstrating the feasibility of inhibiting NDM-1 through zinc chelation. The technical protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers to build upon in the quest for novel and more potent NDM-1 inhibitors that can be translated into clinical applications.

References

Structure-Activity Relationship of d-Captopril as an NDM-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature and databases did not yield specific information for a compound explicitly named "NDM-1 inhibitor-7." This designation may be specific to a particular research group, internal project, or a publication that is not broadly indexed under this name.

To provide a comprehensive technical guide on the structure-activity relationship (SAR) of a relevant NDM-1 inhibitor, this report will focus on a well-characterized inhibitor, d-captopril , for which extensive data is available. D-captopril serves as a valuable case study for understanding the SAR of thiol-based NDM-1 inhibitors.

New Delhi metallo-β-lactamase-1 (NDM-1) is a zinc-dependent enzyme that confers resistance to a broad spectrum of β-lactam antibiotics.[1][2] The active site of NDM-1 contains two zinc ions (Zn1 and Zn2) that are crucial for its catalytic activity.[1][3] The design of NDM-1 inhibitors often targets these zinc ions.

1. Quantitative Data

The inhibitory activity of d-captopril and its stereoisomer l-captopril against NDM-1 highlights key structural requirements for potent inhibition.

InhibitorIC50 (µM)Notes
d-captopril 7.9Exhibits significantly higher potency.
l-captopril 202.0Approximately 25-fold less potent than d-captopril.[3]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of NDM-1 by 50%.

2. Core Structural Features and SAR Insights

The structure of captopril (B1668294) consists of a thiol group, a proline residue, and a methyl group. The stereochemistry of the methyl group is critical for its inhibitory activity against NDM-1.

  • Thiol Group: The thiol (-SH) group is the primary zinc-binding pharmacophore. It is believed to interact with the zinc ions in the active site of NDM-1, displacing a key water molecule involved in the hydrolysis of β-lactam antibiotics.[3] This interaction competitively inhibits the enzyme.

  • Proline Moiety: The proline ring and its carboxylate group contribute to the overall binding affinity by forming additional interactions with amino acid residues in the active site of NDM-1.

  • Stereochemistry at the Methyl Group: The significant difference in potency between d-captopril and l-captopril underscores the importance of the stereocenter bearing the methyl group. The (R)-configuration of this stereocenter in d-captopril allows for an optimal orientation of the inhibitor within the active site, leading to stronger binding and more effective inhibition. In contrast, the (S)-configuration in l-captopril results in a less favorable binding mode.

3. Experimental Protocols

The following outlines a general methodology for determining the inhibitory activity of compounds against NDM-1.

a. NDM-1 Enzyme Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor.

  • Enzyme Preparation: Recombinant NDM-1 enzyme is expressed and purified. The concentration of the purified enzyme is determined.

  • Assay Buffer: A suitable buffer (e.g., HEPES or phosphate (B84403) buffer) containing a defined concentration of ZnSO4 is prepared.

  • Inhibitor Preparation: The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure:

    • The NDM-1 enzyme is pre-incubated with the inhibitor at various concentrations in a microplate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[4]

    • A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is added to the enzyme-inhibitor mixture to initiate the reaction.[4]

    • The hydrolysis of nitrocefin results in a color change, which is monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.[4]

    • The rate of hydrolysis is calculated from the change in absorbance.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

b. Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between an inhibitor and the enzyme.

  • Sample Preparation: The purified NDM-1 enzyme is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both are in the same buffer.

  • Titration: The inhibitor is injected in small aliquots into the enzyme solution.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

4. Visualization of Key Relationships

a. NDM-1 Inhibition Workflow

NDM1_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Purified NDM-1 Enzyme Incubation Pre-incubation: NDM-1 + Inhibitor Enzyme->Incubation Inhibitor Inhibitor Stock Solution Inhibitor->Incubation Substrate Nitrocefin Solution Reaction Addition of Nitrocefin (Reaction Initiation) Substrate->Reaction Incubation->Reaction Measurement Absorbance Measurement (490 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Caption: Workflow for determining the IC50 of an NDM-1 inhibitor.

b. Logical Relationship of Captopril SAR

Captopril_SAR cluster_features Key Structural Features cluster_activity Contribution to Inhibitory Activity Captopril Captopril Structure Thiol Thiol Group (-SH) Captopril->Thiol Proline Proline Moiety Captopril->Proline Stereocenter Methyl Group Stereocenter Captopril->Stereocenter Zinc_Binding Primary Zinc Binding Thiol->Zinc_Binding Affinity Enhanced Binding Affinity Proline->Affinity Potency Determines Potency (d- vs. l-captopril) Stereocenter->Potency

Caption: Key structural features of captopril and their role in NDM-1 inhibition.

References

in vitro activity of NDM-1 inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Activity of NDM-1 Inhibitor Compound 7

This technical guide provides a comprehensive overview of the in vitro activity of a specific NDM-1 inhibitor, referred to as compound 7 in foundational research. This document is intended for researchers, scientists, and drug development professionals working on novel strategies to combat antibiotic resistance mediated by New Delhi metallo-β-lactamase-1 (NDM-1).

Core Quantitative Data

The in vitro efficacy of NDM-1 inhibitor compound 7 has been quantified through various standard assays. The key inhibitory and synergistic activity data are summarized in the table below.

ParameterValueDescription
IC50 1.13 ± 0.04 μMThe half-maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce NDM-1 activity by 50%.[1]
Kic 2.17 ± 0.48 μMThe competitive inhibition constant, reflecting the inhibitor's binding affinity to the free enzyme.[1]
Kiu 2.07 ± 0.06 μMThe uncompetitive inhibition constant, reflecting the inhibitor's binding affinity to the enzyme-substrate complex.[1]
MIC of Imipenem (B608078) (E. coli NDM-1 strain) 16 μg/mlThe baseline minimum inhibitory concentration of imipenem against the resistant strain.[1]
MIC of Imipenem with 400 μM Compound 7 1 μg/mlThe reduced minimum inhibitory concentration of imipenem in the presence of the inhibitor, demonstrating a restoration of susceptibility.[1]

Mechanism of Action

NDM-1 is a metallo-β-lactamase that utilizes one or two zinc ions in its active site to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics.[2][3][4] The hydrolytic action of NDM-1 renders many common antibiotics ineffective against bacteria expressing this enzyme. NDM-1 inhibitors are designed to interfere with this process, thereby restoring the efficacy of β-lactam antibiotics.

Compound 7 has been identified as a potent mixed inhibitor of NDM-1.[1] This mixed-mode inhibition suggests that it can bind to both the free NDM-1 enzyme and the enzyme-substrate complex, interfering with the catalytic process at multiple points.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro activity of NDM-1 inhibitor compound 7.

NDM-1 Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of NDM-1 by 50%.

  • Reagents and Materials :

    • Recombinant NDM-1 enzyme

    • Nitrocefin (B1678963) (a chromogenic β-lactam substrate)

    • NDM-1 inhibitor compound 7

    • Assay buffer (e.g., Tris-HCl with ZnSO4)

    • Microplate reader

  • Procedure :

    • A solution of recombinant NDM-1 enzyme (e.g., 5 nM) is prepared in the assay buffer supplemented with zinc ions (e.g., 10 μM ZnSO4).[2]

    • The NDM-1 enzyme solution is incubated with varying concentrations of the inhibitor compound 7 for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 30-37°C).[1][2]

    • The enzymatic reaction is initiated by adding a fixed concentration of the substrate, nitrocefin (e.g., 60-100 μM).[2][5]

    • The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.[2]

    • The rate of hydrolysis is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol is adapted to assess the synergistic effect of an NDM-1 inhibitor with a β-lactam antibiotic.

  • Reagents and Materials :

    • NDM-1 producing bacterial strain (e.g., E. coli)

    • Mueller-Hinton broth

    • β-lactam antibiotic (e.g., imipenem)

    • NDM-1 inhibitor compound 7

    • Sterile microtiter plates

  • Procedure :

    • A bacterial inoculum is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).[2]

    • Serial dilutions of the β-lactam antibiotic are prepared in Mueller-Hinton broth in the wells of a microtiter plate.

    • A fixed, sub-inhibitory concentration of the NDM-1 inhibitor compound 7 (e.g., 400 μM) is added to a parallel set of serial dilutions of the antibiotic.[1] A control set with the antibiotic alone is also prepared.

    • The standardized bacterial inoculum is added to each well.

    • The microtiter plates are incubated at 37°C for 18-24 hours.[6]

    • The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth. The synergistic effect is observed as a reduction in the MIC of the antibiotic in the presence of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow for assessing NDM-1 inhibition and the general signaling pathway of NDM-1-mediated antibiotic resistance and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis NDM1_Enzyme Recombinant NDM-1 Enzyme Incubation Incubate NDM-1 with Inhibitor NDM1_Enzyme->Incubation Inhibitor_Sol NDM-1 Inhibitor-7 Solution Inhibitor_Sol->Incubation MIC_Assay Broth Microdilution MIC Assay Inhibitor_Sol->MIC_Assay Substrate_Sol Nitrocefin Substrate Solution Reaction Initiate Reaction with Nitrocefin Substrate_Sol->Reaction Bacterial_Culture NDM-1 E. coli Culture Bacterial_Culture->MIC_Assay Incubation->Reaction Measurement Measure Absorbance Change Reaction->Measurement IC50_Calc Calculate IC50 Value Measurement->IC50_Calc MIC_Determination Determine MIC Reduction MIC_Assay->MIC_Determination

Experimental workflow for in vitro assessment of this compound.

NDM1_Inhibition_Pathway cluster_resistance Antibiotic Resistance Pathway cluster_inhibition Inhibition Pathway Beta_Lactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme Beta_Lactam->NDM1 Inhibited_NDM1 Inhibited NDM-1 Complex Beta_Lactam->Inhibited_NDM1 Prevents Hydrolysis Hydrolysis Hydrolysis of β-Lactam Ring NDM1->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Bacterial_Survival Bacterial Survival and Growth Inactive_Antibiotic->Bacterial_Survival Inhibitor7 This compound Inhibitor7->NDM1 Binds to NDM-1 Antibiotic_Efficacy Restored Antibiotic Efficacy Inhibited_NDM1->Antibiotic_Efficacy Bacterial_Death Bacterial Cell Death Antibiotic_Efficacy->Bacterial_Death

Mechanism of NDM-1 mediated resistance and its inhibition.

References

An In-depth Technical Guide on the Binding Site of a Potent Salicylic Acid-Based Inhibitor on New Delhi Metallo-β-lactamase-1 (NDM-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi Metallo-β-lactamase-1 (NDM-1) present a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1, a class B1 metallo-β-lactamase (MBL), possesses a broad substrate spectrum, hydrolyzing and inactivating a wide array of β-lactams, including the last-resort carbapenems. This alarming resistance necessitates the development of potent and specific NDM-1 inhibitors to rescue the activity of existing antibiotics. This technical guide provides a detailed overview of the binding site and mechanism of action of a recently identified competitive inhibitor of NDM-1, a salicylic (B10762653) acid derivative designated as "compound 7", which is synonymous with or structurally analogous to the commercially available "NDM-1 inhibitor-7".

NDM-1 Active Site Architecture

The NDM-1 active site is a shallow, broad groove containing a di-zinc center, which is crucial for its catalytic activity. The two zinc ions, Zn1 and Zn2, are coordinated by a constellation of amino acid residues. Zn1 is typically coordinated by three histidine residues (His120, His122, and His189), while Zn2 is coordinated by an aspartate (Asp124), a cysteine (Cys208), and another histidine (His250). A key feature of the catalytic mechanism is a hydroxide (B78521) ion bridging the two zinc ions, which acts as the nucleophile to attack the β-lactam ring of the antibiotic substrate. The active site is flanked by flexible loop regions that contribute to substrate recognition and binding.

This compound: A Competitive Inhibitor Targeting the Carboxylate-Binding Pocket

Recent research has identified a salicylic acid derivative, referred to as "compound 7", as a potent competitive inhibitor of NDM-1.[1] This inhibitor was discovered through the screening of a DNA-encoded chemical library designed to specifically target the carboxylate-binding pocket of β-lactamases.[1][2][3]

Quantitative Inhibition Data

The inhibitory potency of "compound 7" and its commercially available equivalent, "this compound", has been characterized by several key quantitative metrics.

ParameterValueReference
IC50 10.284 μM[4]
Ki 3.3 μM[1]
Inhibition Type Competitive[1]
Binding Site and Molecular Interactions

While a crystal structure of NDM-1 in complex with "compound 7" is not yet publicly available, the competitive nature of its inhibition and its design based on targeting the carboxylate-binding pocket provide strong evidence for its mode of interaction. The salicylic acid moiety is hypothesized to mimic the carboxylate group of β-lactam substrates, which is a crucial recognition element for NDM-1.

Based on the known structure of the NDM-1 active site and the chemical features of the inhibitor, the following interactions are proposed:

  • Coordination with Zinc Ions: The carboxylate and hydroxyl groups of the salicylic acid head are positioned to interact with the di-zinc center in the active site. This interaction likely displaces the catalytic hydroxide ion and prevents the proper binding and hydrolysis of the β-lactam substrate.

  • Interaction with Key Residues: The inhibitor is expected to form hydrogen bonds and other non-covalent interactions with key residues within the active site that are known to be involved in substrate binding. These may include residues such as Lys211, Asn220, and others that line the carboxylate-binding pocket.

The rationale behind the design of the inhibitor library from which "compound 7" was identified was to exploit the conserved interactions observed between the carboxylate of hydrolyzed β-lactams and the NDM-1 active site.[1][2][3]

Experimental Protocols

The characterization of "this compound" and similar compounds involves a series of biochemical and microbiological assays. Below are detailed methodologies for key experiments.

NDM-1 Enzyme Inhibition Assay (Spectrophotometric)

This assay is used to determine the inhibitory activity of a compound against NDM-1 by measuring the hydrolysis of a chromogenic or UV-active β-lactam substrate.

Materials:

  • Purified recombinant NDM-1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4)

  • Substrate: Imipenem or Nitrocefin

  • Inhibitor compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Spectrophotometer (UV-Vis or plate reader)

Procedure:

  • Prepare a solution of the NDM-1 enzyme in the assay buffer to a final concentration of approximately 5-10 nM.

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the NDM-1 enzyme solution to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor (solvent only).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding the substrate (e.g., 100 µM imipenem) to each well.

  • Immediately monitor the change in absorbance over time at the appropriate wavelength (e.g., 299 nm for imipenem).

  • Calculate the initial reaction velocities (rates of hydrolysis) from the linear portion of the absorbance versus time curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Determination of Inhibition Type (Steady-State Kinetics)

To determine if an inhibitor is competitive, uncompetitive, or non-competitive, enzyme kinetics are measured at various substrate and inhibitor concentrations.

Procedure:

  • Follow the general procedure for the enzyme inhibition assay.

  • Perform the assay with a range of fixed inhibitor concentrations. For each inhibitor concentration, vary the substrate (e.g., imipenem) concentration.

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

  • For a competitive inhibitor, the apparent Km will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.[1]

Visualizations

Logical Workflow for NDM-1 Inhibitor Screening and Characterization

Caption: A logical workflow for the discovery and characterization of NDM-1 inhibitors.

Proposed Signaling Pathway of NDM-1 Inhibition

G Mechanism of NDM-1 Inhibition by a Competitive Inhibitor B_Lactam β-Lactam Antibiotic NDM1_Active Active NDM-1 Enzyme (with Di-Zinc Center) B_Lactam->NDM1_Active Substrate Binding Hydrolysis Hydrolysis of β-Lactam Ring NDM1_Active->Hydrolysis Catalysis Blocked_NDM1 Inhibited NDM-1 Complex NDM1_Active->Blocked_NDM1 Forms Stable Complex Inhibitor This compound (Salicylic Acid Derivative) Inhibitor->NDM1_Active Competitive Binding to Active Site Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Blocked_NDM1->B_Lactam Prevents Substrate Binding

Caption: Proposed mechanism of NDM-1 inhibition by a competitive inhibitor.

Conclusion

The identification of "this compound", a salicylic acid derivative, as a potent competitive inhibitor of NDM-1 represents a significant step forward in the quest to combat carbapenem (B1253116) resistance. Its mechanism of action, which involves targeting the conserved carboxylate-binding pocket of the enzyme, provides a promising strategy for the development of broad-spectrum β-lactamase inhibitors. Further structural studies to elucidate the precise binding interactions of this inhibitor with the NDM-1 active site will be invaluable for future structure-based drug design efforts aimed at optimizing its potency and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a guide for researchers working to discover and characterize novel NDM-1 inhibitors.

References

An In-depth Technical Guide to the Chemical Properties of New Delhi Metallo-beta-lactamase-1 (NDM-1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "NDM-1 inhibitor-7" does not correspond to a specifically designated compound in the scientific literature. This guide therefore provides a comprehensive overview of the chemical properties of several well-characterized inhibitors of New Delhi Metallo-beta-lactamase-1 (NDM-1), offering a representative and in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) represents a significant threat to global public health.[1] This enzyme confers resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The development of potent and specific NDM-1 inhibitors is therefore a critical area of research to restore the efficacy of existing antibiotics. This guide details the chemical properties, quantitative data, and experimental protocols for a selection of promising NDM-1 inhibitors, providing a technical resource for the scientific community.

Quantitative Data Summary

The inhibitory activities of various compounds against the NDM-1 enzyme and their effects on bacterial susceptibility to antibiotics are summarized below. These data are typically determined through enzyme inhibition assays and microbiological assays.

InhibitorTypeIC50 (NDM-1)MIC of Meropenem (µg/mL) - AloneMIC of Meropenem (µg/mL) - With Inhibitor
D-Captopril Thiol-based7.9 µM>25616
Dipicolinic Acid Deriv. (36) Carboxylate-based80 nM322
PHT427 Thiazole-based1.42 µM>2568

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of NDM-1 inhibitors are provided below.

NDM-1 Enzyme Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the NDM-1 enzyme. It typically utilizes a chromogenic substrate, such as nitrocefin (B1678963), which changes color upon hydrolysis by the enzyme.

Materials:

  • Recombinant NDM-1 enzyme

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Tween-20)

  • Test compounds (potential inhibitors)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a fixed concentration of recombinant NDM-1 enzyme to the assay buffer.

  • Add varying concentrations of the test compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 490 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. In the context of NDM-1 inhibitors, this assay is often performed in combination with a β-lactam antibiotic to assess the inhibitor's ability to restore the antibiotic's efficacy.

Materials:

  • NDM-1 producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • Test compound (NDM-1 inhibitor)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a series of two-fold dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.

  • Prepare a second series of dilutions for the test compound. For synergy testing, a checkerboard format is often used, with dilutions of the antibiotic along one axis and dilutions of the inhibitor along the other.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic (alone or in combination with the inhibitor) that completely inhibits visible bacterial growth.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., NDM-1) and an analyte (e.g., an inhibitor).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Recombinant NDM-1 enzyme (ligand)

  • Test compound (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the recombinant NDM-1 enzyme onto the surface of the sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the different concentrations of the test compound over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (measured in resonance units, RU) in real-time. The increase in RU corresponds to the binding of the analyte to the immobilized ligand.

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.

  • Regenerate the sensor surface between different analyte injections using a suitable regeneration solution.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of NDM-1 and a general workflow for the discovery and characterization of NDM-1 inhibitors.

NDM1_Mechanism cluster_enzyme NDM-1 Active Site cluster_antibiotic β-Lactam Antibiotic cluster_inhibitor Inhibitor Action Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O OH OH⁻ H2O->OH Activation Beta_Lactam_Ring β-Lactam Ring OH->Beta_Lactam_Ring Nucleophilic Attack Hydrolyzed_Product Inactive Product Beta_Lactam_Ring->Hydrolyzed_Product Hydrolysis Inhibitor NDM-1 Inhibitor Inhibitor->Zn1 Binding Inhibitor->Zn2 Binding

Caption: Mechanism of β-lactam hydrolysis by NDM-1 and its inhibition.

Inhibitor_Workflow Start Start: Compound Library HTS High-Throughput Screening (Enzyme Inhibition Assay) Start->HTS Hit_Identification Hit Identification (IC50 Determination) HTS->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Microbiology_Testing Microbiological Evaluation (MIC, Synergy Testing) Lead_Optimization->Microbiology_Testing Mechanism_Studies Mechanism of Action Studies (SPR, Crystallography) Microbiology_Testing->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy (Animal Models) Mechanism_Studies->In_Vivo_Testing Candidate Clinical Candidate In_Vivo_Testing->Candidate

Caption: Experimental workflow for NDM-1 inhibitor discovery and development.

References

The Zinc Chelation Potential of NDM-1 Inhibitor-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of New Delhi Metallo-beta-lactamase 1 (NDM-1) presents a formidable challenge to the efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1, a zinc-dependent enzyme, hydrolyzes a broad spectrum of these drugs, conferring multidrug resistance upon various bacterial pathogens. A promising strategy to counteract this resistance mechanism is the development of NDM-1 inhibitors that target the catalytic zinc ions. This technical guide provides an in-depth analysis of NDM-1 inhibitor-7, a compound identified for its potential to inhibit NDM-1 through zinc chelation. We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize associated biological pathways.

Introduction to NDM-1 and the Role of Zinc

Metallo-beta-lactamases (MBLs) are a class of beta-lactamase enzymes that utilize one or two zinc ions in their active site for catalytic activity.[1] NDM-1 is a particularly concerning MBL due to its broad substrate profile, which includes penicillins, cephalosporins, and carbapenems.[2] The catalytic mechanism of NDM-1 involves the zinc-coordinated hydrolysis of the amide bond in the beta-lactam ring of the antibiotic, rendering it inactive.[1] This dependency on zinc makes the active site an attractive target for inhibitors designed to chelate these essential metal ions. Such inhibitors can function by either removing the zinc ions from the active site or by forming a stable ternary complex with the zinc-bound enzyme, thereby blocking substrate access.[3]

This compound: An Overview

This compound, also known as Compound A8, has been identified as an inhibitor of NDM-1.[2][4][5] It has been shown to restore the antibacterial activity of meropenem (B701) against NDM-1-producing Escherichia coli.[4][5] The chemical structure of this compound, a novel methyldithiocarbazate derivative, suggests its potential to interact with the zinc ions in the NDM-1 active site.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant inhibitors for comparative purposes.

Table 1: In Vitro Inhibition of NDM-1

CompoundIC50 (μM)Inhibition MechanismReference
This compound10.284Zinc Chelation[4][5]
D-captopril7.9Zinc Binding[6]
Aspergillomarasmine A4.0Zinc Removal[7]
Benzoxazole Inhibitor 90.38Ternary Complex[3]

Table 2: Synergistic Activity with Meropenem against NDM-1 expressing E. coli

InhibitorInhibitor Concentration (µg/mL)Fold Reduction in Meropenem MICReference
This compoundNot specified in abstractPotentiates meropenem activity[4][5]
Compound 7162-fold[8]

Mechanism of Action: Zinc Chelation

The proposed mechanism of action for this compound involves the chelation of the zinc ions within the active site of the NDM-1 enzyme. This interaction disrupts the catalytic machinery necessary for the hydrolysis of beta-lactam antibiotics.

NDM1_Inhibition cluster_enzyme NDM-1 Active Site cluster_interaction Inhibition Process NDM1_Zn NDM-1 (Zn²⁺)₂ (Active) Complex NDM-1-(Zn²⁺)₂-Inhibitor-7 (Inactive Ternary Complex) Hydrolyzed_BL Hydrolyzed Beta-Lactam (Inactive) NDM1_Zn->Hydrolyzed_BL Inhibitor This compound Inhibitor->NDM1_Zn Chelation / Binding Beta_Lactam Beta-Lactam Antibiotic Beta_Lactam->NDM1_Zn Hydrolysis

Caption: Proposed mechanism of NDM-1 inhibition by zinc chelation.

Experimental Protocols

NDM-1 Enzyme Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against NDM-1.

Methodology:

  • Reagents and Buffers:

    • Recombinant NDM-1 enzyme.

    • HEPES buffer (50 mM, pH 7.5) containing ZnSO₄ (50 µM).

    • Nitrocefin (B1678963) (a chromogenic cephalosporin (B10832234) substrate).

    • Test compound (this compound) dissolved in DMSO.

    • DMSO (as a negative control).

  • Procedure:

    • In a 96-well microplate, add the NDM-1 enzyme to the HEPES buffer.

    • Add varying concentrations of the test compound or DMSO to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding a solution of nitrocefin to each well.

    • Monitor the hydrolysis of nitrocefin by measuring the absorbance at 490 nm over time using a microplate reader.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • The percentage of inhibition is calculated relative to the DMSO control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: NDM-1, Buffer, Nitrocefin, Inhibitor Stock Start->Prepare_Reagents Dispense_Enzyme Dispense NDM-1 into 96-well plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add varying concentrations of this compound Dispense_Enzyme->Add_Inhibitor Incubate Incubate for pre-binding Add_Inhibitor->Incubate Add_Substrate Add Nitrocefin to initiate reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 490 nm over time Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Determine_IC50 Plot % Inhibition vs. [Inhibitor] and determine IC50 Calculate_Velocity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the NDM-1 enzyme inhibition assay.

Antimicrobial Susceptibility Testing (Checkerboard Assay)

This assay is used to assess the synergistic effect of an inhibitor with an antibiotic.

Methodology:

  • Materials:

    • NDM-1 producing bacterial strain (e.g., E. coli).

    • Mueller-Hinton broth.

    • Beta-lactam antibiotic (e.g., meropenem).

    • This compound.

    • 96-well microplates.

  • Procedure:

    • Prepare a two-dimensional serial dilution of the antibiotic and the inhibitor in a 96-well plate.

    • Inoculate each well with a standardized suspension of the NDM-1 producing bacteria.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in combination with the inhibitor by observing the lowest concentration that prevents visible bacterial growth.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Affected Signaling Pathways

The inhibition of NDM-1 and the chelation of zinc can have broader effects on bacterial physiology beyond the immediate restoration of antibiotic efficacy.

Bacterial Cell Wall Synthesis

By inhibiting NDM-1, this compound allows beta-lactam antibiotics to effectively target their sites of action: the penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall.[3][9] Inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.

Cell_Wall_Synthesis_Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Cytoplasmic Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase (MurJ) Lipid_II->Flippase Translocation Transglycosylase Transglycosylase Flippase->Transglycosylase Polymerization Transpeptidase Transpeptidase (PBP) Transglycosylase->Transpeptidase Cross-linking Cell_Wall Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Cell_Wall Beta_Lactam Beta-Lactam Antibiotic Beta_Lactam->Transpeptidase Inhibition

Caption: Simplified bacterial peptidoglycan synthesis pathway.

Bacterial Zinc Homeostasis

Zinc is an essential micronutrient for bacteria, but it is toxic in excess.[10] Bacteria have evolved sophisticated systems to maintain zinc homeostasis, including uptake and efflux transporters.[7][10][11] A zinc-chelating inhibitor like this compound could potentially disrupt this delicate balance. By sequestering extracellular or periplasmic zinc, the inhibitor may induce a state of zinc starvation in the bacteria, further impairing its growth and virulence.[10] This could affect various zinc-dependent cellular processes, including DNA replication, protein synthesis, and stress responses.[7]

Zinc_Homeostasis cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Zn_ext Extracellular Zn²⁺ Uptake Zinc Uptake (e.g., ZnuABC) Zn_ext->Uptake Inhibitor This compound (Chelator) Inhibitor->Zn_ext Chelation NDM1 NDM-1 Inhibitor->NDM1 Inhibition Zn_peri Periplasmic Zn²⁺ Zn_peri->NDM1 Zn_cyto Cytoplasmic Zn²⁺ Zn_dependent_proteins Zinc-dependent Proteins Zn_cyto->Zn_dependent_proteins Efflux Zinc Efflux (e.g., ZntA) Zn_cyto->Efflux Efflux->Zn_ext Uptake->Zn_cyto

Caption: Overview of bacterial zinc homeostasis and points of disruption.

Conclusion and Future Directions

This compound represents a promising lead compound in the fight against antibiotic resistance mediated by metallo-beta-lactamases. Its mechanism of action, centered on the chelation of the catalytically essential zinc ions in the NDM-1 active site, is a validated strategy for overcoming this resistance mechanism. The available data, though preliminary, suggests its potential to restore the efficacy of existing beta-lactam antibiotics.

Further research is warranted to fully elucidate the zinc chelation potential of this compound. This should include detailed kinetic studies to determine its binding affinity and mode of inhibition, as well as structural studies to visualize its interaction with the NDM-1 active site. Moreover, a comprehensive evaluation of its impact on bacterial zinc homeostasis will provide a more complete understanding of its antibacterial effects. Ultimately, the development of potent and specific NDM-1 inhibitors like this compound is a critical component of a multifaceted approach to combat the growing threat of multidrug-resistant bacteria.

References

Target Validation Studies of NDM-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential studies involved in the target validation of New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitors. NDM-1 is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections.[1][2][3] The development of effective NDM-1 inhibitors is a critical strategy to restore the efficacy of these life-saving antibiotics.[4] This document outlines the key experimental protocols, presents quantitative data for notable inhibitors, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data for several promising NDM-1 inhibitors, providing a comparative view of their efficacy.

Table 1: In Vitro Enzyme Inhibition Data

InhibitorTarget EnzymeIC50 ValueKi ValueAssay MethodReference
AdapaleneRecombinant NDM-18.9 µg/mL-Nitrocefin Hydrolysis Assay[5]
BP1NDM-1-97.4 µM (Kiapp)Enzyme Inhibition Studies[6]
Carnosic AcidNDM-127.07 µM-Enzyme Inhibition Assay[7]
EmbelinNDM-12.1 ± 0.2 µM-Meropenem (B701) Hydrolysis Assay[8]
PHT427NDM-11.42 µmol/L-High-Throughput Screening[9]
D-captoprilNDM-17.9 µmol/L-Imipenem Hydrolysis Assay[10]
EDTANDM-1412 nM-Meropenem Hydrolysis Assay[11]

Table 2: In Vitro Antibacterial Activity (Synergy with Meropenem)

InhibitorBacterial Strain(s)Meropenem MIC (alone)Meropenem MIC (with inhibitor)Fold ReductionSynergy Test MethodReference
AdapaleneE. coli & K. pneumoniae (NDM-positive)32–512 µg/mL≤ 4 µg/mL>8Checkerboard Synergy Testing[5]
BP17 MBL-expressing bacteria>32 µg/mL≤ 0.5 mg/L>8MIC Reduction Assay[6]
Plant ExtractsNDM-1 E. coli0.5–32 µg/ml--Checkerboard Synergy Testing (ΣFIC = 0.09–0.313)[12]
EmbelinNDM-positive E. coli, K. pneumoniae, A. baumannii---Not specified[8]
PHT427E. coli BL21(DE3)/pET30a(+)-blaNDM–1---FICI Determination[9]

Table 3: In Vivo Efficacy Data

InhibitorAnimal ModelBacterial StrainTreatmentReduction in Bacterial LoadReference
BP1Klebsiella pneumoniae NDM infected miceK. pneumoniae NDMBP1 + meropenem>3 log10 units[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

2.1. NDM-1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified NDM-1.

  • Principle: The hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by NDM-1 results in a color change that can be measured spectrophotometrically. An inhibitor will reduce the rate of hydrolysis.

  • Materials:

    • Recombinant NDM-1 enzyme

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)[8]

    • ZnSO4 (typically 10-50 µM)[8][12]

    • Chromogenic substrate (e.g., Nitrocefin, final concentration 60 µM)[12]

    • Test inhibitor compound dissolved in DMSO

    • 96-well microplate

    • Multi-mode microplate reader

  • Procedure:

    • In a microplate, incubate a solution of recombinant NDM-1 enzyme (e.g., 5 nM) with varying concentrations of the test inhibitor for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).[12] A negative control with DMSO instead of the inhibitor should be included.

    • Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., nitrocefin) to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) at regular intervals to determine the initial reaction velocity.[12]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2.2. Checkerboard Synergy Testing

This method assesses the synergistic, additive, indifferent, or antagonistic effect of an NDM-1 inhibitor in combination with a β-lactam antibiotic against a bacterial strain.

  • Principle: The minimum inhibitory concentration (MIC) of an antibiotic is determined in the presence of varying concentrations of the inhibitor, and vice versa.

  • Materials:

    • NDM-1 producing bacterial strain (e.g., E. coli, K. pneumoniae)

    • Mueller-Hinton broth

    • β-lactam antibiotic (e.g., meropenem)

    • Test inhibitor compound

    • 96-well microtiter plates

  • Procedure:

    • Prepare a bacterial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard).

    • In a 96-well microtiter plate, prepare a two-dimensional serial dilution of the antibiotic and the inhibitor.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 16-24 hours.

    • Determine the MIC of the antibiotic in the presence of each concentration of the inhibitor and the MIC of the inhibitor in the presence of each concentration of the antibiotic.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

    • Interpret the results based on the FICI value: Synergy (≤ 0.5), Additivity (>0.5 to <1), Indifference (1 to <4), or Antagonism (≥ 4).[12]

2.3. Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic effect of an antibiotic and inhibitor combination over time.

  • Principle: The number of viable bacteria is monitored at different time points after exposure to the test compounds.

  • Materials:

    • NDM-1 producing bacterial strain

    • Growth medium (e.g., Mueller-Hinton broth)

    • β-lactam antibiotic

    • Test inhibitor compound

    • Culture tubes or flasks

    • Plates for colony forming unit (CFU) counting

  • Procedure:

    • Inoculate flasks containing growth medium with a standardized bacterial suspension.

    • Add the antibiotic alone, the inhibitor alone, and the combination of the antibiotic and inhibitor at specific concentrations (e.g., based on MIC values). Include a growth control without any compounds.

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

    • Plot the log10 CFU/mL against time to visualize the killing kinetics. A synergistic effect is often defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of NDM-1 action, the workflow for inhibitor validation, and the conceptual approach to target engagement.

NDM1_Mechanism NDM-1 Mechanism of Action BetaLactam β-Lactam Antibiotic (e.g., Meropenem) Hydrolysis Hydrolysis of β-Lactam Ring BetaLactam->Hydrolysis NDM1 NDM-1 Enzyme (with Zn2+ ions in active site) NDM1->Hydrolysis InactiveAntibiotic Inactive Antibiotic Hydrolysis->InactiveAntibiotic BacterialSurvival Bacterial Survival and Proliferation InactiveAntibiotic->BacterialSurvival

Caption: NDM-1 enzyme hydrolyzes the β-lactam ring of antibiotics, leading to their inactivation and subsequent bacterial survival.

Inhibitor_Validation_Workflow NDM-1 Inhibitor Validation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CompoundScreening Compound Library Screening (Virtual or High-Throughput) EnzymeInhibition Enzyme Inhibition Assay (IC50 Determination) CompoundScreening->EnzymeInhibition SynergyTesting Checkerboard Synergy Testing (FICI Determination) EnzymeInhibition->SynergyTesting TimeKill Time-Kill Kinetic Assay SynergyTesting->TimeKill AnimalModel Infection Animal Model (e.g., Murine model) TimeKill->AnimalModel EfficacyStudy Efficacy Study (Reduction in bacterial load) AnimalModel->EfficacyStudy

Caption: A typical workflow for the identification and validation of NDM-1 inhibitors, progressing from in vitro to in vivo studies.

Target_Engagement Conceptual Target Engagement of NDM-1 Inhibitor Inhibitor NDM-1 Inhibitor Binding Binding to Active Site/ Chelation of Zn2+ ions Inhibitor->Binding NDM1_ActiveSite NDM-1 Active Site (containing Zn2+ ions) NDM1_ActiveSite->Binding InhibitedNDM1 Inhibited NDM-1 Enzyme Binding->InhibitedNDM1 NoHydrolysis No Hydrolysis InhibitedNDM1->NoHydrolysis BetaLactam β-Lactam Antibiotic BetaLactam->NoHydrolysis BacterialCellDeath Bacterial Cell Death NoHydrolysis->BacterialCellDeath

Caption: The inhibitor binds to the NDM-1 active site, preventing the hydrolysis of β-lactam antibiotics and leading to bacterial cell death.

References

Technical Guide: Physicochemical and Biological Profile of NDM-1 Inhibitor-7 (Compound A8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known biological activity and the necessary experimental protocols for determining the solubility and stability of NDM-1 inhibitor-7, a novel inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1). This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

Introduction

New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The development of potent NDM-1 inhibitors is a critical strategy to restore the efficacy of existing antibiotics. This compound, also referred to as Compound A8, has been identified as a promising methyldithiocarbazate derivative that inhibits NDM-1 activity. This guide summarizes the available biological data for this compound and provides standardized protocols for the evaluation of its key physicochemical properties.

Data Presentation

Quantitative data for this compound is summarized below. It should be noted that while biological activity data is available, specific solubility and stability data has not been found in publicly available literature. The tables are structured to be populated by researchers upon experimental determination.

Biological Activity
ParameterValueReference
Target Enzyme New Delhi Metallo-β-lactamase-1 (NDM-1)[1][2]
IC50 10.284 μM[1][2]
Mechanism of Action Inhibition of NDM-1, restoration of meropenem's antibacterial activity[3]
In Vivo Efficacy Demonstrated in Galleria mellonella and murine peritonitis infection models
Solubility Data (To Be Determined)
Solvent/Buffer SystemTemperature (°C)pHSolubility (μg/mL or μM)Method
Phosphate-Buffered Saline257.4Shake-Flask
Deionized Water257.0Shake-Flask
Dimethyl Sulfoxide (DMSO)25N/AVisual
Ethanol25N/AVisual
Stability Data (To Be Determined)
ConditionMediumTime PointsRemaining Compound (%)Degradation Products
25°CPBS, pH 7.40, 2, 8, 24, 48 hrs
37°CPBS, pH 7.40, 2, 8, 24, 48 hrs
4°CPBS, pH 7.40, 24, 72 hrs, 1 week
Acidic0.1 M HCl0, 2, 8, 24 hrs
Basic0.1 M NaOH0, 2, 8, 24 hrs
Oxidative3% H₂O₂0, 1, 4, 8 hrs

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NDM-1 Enzyme Inhibition Assay

This protocol is based on typical procedures for assessing NDM-1 inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant NDM-1 enzyme.

Materials:

  • Recombinant NDM-1 enzyme

  • This compound (Compound A8)

  • Meropenem (or other suitable β-lactam substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed concentration of recombinant NDM-1 enzyme to each well.

  • Add the serially diluted this compound to the wells containing the enzyme. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the β-lactam substrate (e.g., meropenem) to each well.

  • Monitor the hydrolysis of the substrate over time using a microplate reader by measuring the change in absorbance at the appropriate wavelength for the chosen substrate.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Thermodynamic (Shake-Flask) Solubility Assay

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., PBS pH 7.4, water, DMSO, ethanol)

  • Glass vials with screw caps

  • Temperature-controlled shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of solid this compound to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them in a shaker with controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved inhibitor in the diluted supernatant using a validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the thermodynamic solubility.

Chemical Stability Assay

Objective: To assess the stability of this compound under various stress conditions over time.

Materials:

  • This compound stock solution

  • Various buffers and solutions (e.g., PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

  • Incubators set at different temperatures

  • HPLC system

Procedure:

  • Prepare solutions of this compound at a known concentration in the different stress-inducing media (e.g., acidic, basic, oxidative, and neutral buffers).

  • For thermal stability, prepare the solution in a stable buffer (e.g., PBS) and divide it into aliquots for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At designated time points (T=0, 2, 8, 24, 48 hours, etc.), take an aliquot from each condition.

  • If necessary, quench the degradation reaction (e.g., neutralize acidic or basic samples).

  • Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

  • Calculate the percentage of the inhibitor remaining at each time point relative to the initial concentration (T=0).

  • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Mandatory Visualizations

Proposed Mechanism of NDM-1 Inhibition

The following diagram illustrates the proposed mechanism of action of NDM-1 and its inhibition by a dithiocarbamate-based inhibitor like Compound A8.

G cluster_hydrolysis NDM-1 Catalytic Cycle cluster_inhibition Inhibition by Compound A8 ndm1_active NDM-1 Active Site (di-Zinc center) es_complex Enzyme-Substrate Complex ndm1_active->es_complex ei_complex Enzyme-Inhibitor Complex ndm1_active->ei_complex beta_lactam β-Lactam Antibiotic beta_lactam->es_complex hydrolysis Hydrolysis of β-lactam ring es_complex->hydrolysis inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic Product Release ndm1_regenerated Regenerated NDM-1 hydrolysis->ndm1_regenerated ndm1_regenerated->ndm1_active inhibitor This compound (Compound A8) Methyldithiocarbazate inhibitor->ei_complex Binds to active site inhibition Inhibition of NDM-1 Activity ei_complex->inhibition inhibition->hydrolysis Blocks Hydrolysis

Caption: Proposed mechanism of NDM-1 and its inhibition.

Experimental Workflow for Solubility Determination

The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.

G start Start add_excess Add excess solid inhibitor to solvent start->add_excess incubate Incubate with shaking (24-48h at constant temp) add_excess->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for thermodynamic solubility assay.

Experimental Workflow for Stability Assessment

The following diagram provides a logical workflow for assessing the chemical stability of this compound.

G start Start prepare_solutions Prepare inhibitor solutions in stress media (acid, base, etc.) start->prepare_solutions initial_sample Analyze T=0 sample by HPLC prepare_solutions->initial_sample incubate Incubate solutions under stress conditions prepare_solutions->incubate calculate Calculate % remaining parent compound initial_sample->calculate time_points Collect aliquots at specified time points incubate->time_points analyze_samples Analyze aliquots by HPLC time_points->analyze_samples analyze_samples->calculate end End calculate->end

Caption: Workflow for chemical stability assessment.

References

Methodological & Application

Application Notes and Protocols for NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of NDM-1 Inhibitor-7, a novel inhibitor of New Delhi Metallo-beta-lactamase-1 (NDM-1). The following sections detail the methodologies for in vitro enzyme inhibition, antimicrobial susceptibility testing, mechanism of action studies, and in vivo preliminary toxicity assessment.

I. Introduction

New Delhi Metallo-β-lactamase-1 (NDM-1) is a broad-spectrum β-lactamase that confers resistance to nearly all β-lactam antibiotics, including carbapenems, which are often the last resort for treating multidrug-resistant bacterial infections.[1][2][3][4] The development of effective NDM-1 inhibitors is a critical strategy to restore the efficacy of existing β-lactam antibiotics.[1] this compound is a novel, non-β-lactam compound identified through high-throughput screening, designed to be co-administered with a carbapenem (B1253116) antibiotic such as meropenem (B701). This document outlines the key experimental procedures to validate its efficacy and characterize its mode of action.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Recombinant NDM-1

ParameterValue
IC₅₀ (μM)1.42
Kᵢ (μM)0.85
Mechanism of InhibitionCompetitive

Table 2: Antimicrobial Susceptibility Testing of Meropenem in Combination with this compound

Bacterial StrainMeropenem MIC (μg/mL)Meropenem + this compound (4 μg/mL) MIC (μg/mL)Fold Reduction in MIC
E. coli BL21 (DE3)/pET-NDM-11281128
K. pneumoniae (Clinical Isolate, NDM-1 positive)2562128
E. coli ATCC 25922 (NDM-1 negative)0.060.061

Table 3: In Vivo Acute Toxicity of this compound in Mice

Dosage (mg/kg)Number of MiceSurvival Rate (72h)
5006100%
10006100%
2000683%

III. Experimental Protocols

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against purified recombinant NDM-1 enzyme.

Materials:

  • Purified recombinant NDM-1 enzyme

  • This compound

  • Meropenem (substrate)

  • HEPES buffer (10 mM, pH 7.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add varying concentrations of this compound to the HEPES buffer.

  • Add purified NDM-1 enzyme to each well and incubate at 37°C for 15 minutes. A negative control with DMSO instead of the inhibitor should be included.

  • Initiate the reaction by adding meropenem (final concentration of 60 µmol/L) to each well.

  • Immediately measure the absorbance at 300 nm at 37°C, recording measurements every 60 seconds for 30 minutes to monitor the hydrolysis of meropenem.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol evaluates the ability of this compound to restore the antibacterial activity of meropenem against NDM-1 producing bacteria.

Materials:

  • NDM-1 producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem

  • This compound

  • 96-well microplates

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • In a 96-well plate, prepare a two-dimensional serial dilution of meropenem (horizontally) and this compound (vertically) in CAMHB.

  • Inoculate each well with the prepared bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), indifference (1 < FICI ≤ 4), or antagonism (FICI > 4).

This assay investigates whether the inhibitory mechanism of this compound involves chelation of the zinc ions in the active site of the NDM-1 enzyme.

Materials:

  • Purified recombinant NDM-1 enzyme

  • This compound

  • Meropenem

  • HEPES buffer (10 mM, pH 7.5)

  • ZnSO₄

  • EDTA (positive control)

  • DMSO

Procedure:

  • Pre-incubate the NDM-1 enzyme with this compound at a concentration of 20 µM in HEPES buffer at 37°C for 15 minutes. Perform parallel incubations in the presence of 20 µM ZnSO₄.

  • Use EDTA as a positive control for zinc chelation and DMSO as a negative control.

  • Initiate the hydrolysis reaction by adding meropenem.

  • Measure the enzyme activity as described in the NDM-1 Enzyme Inhibition Assay protocol.

  • If the inhibitory activity of this compound is reversed in the presence of excess zinc ions, it suggests that the inhibitor acts by chelating the zinc ions.

This protocol provides a preliminary assessment of the safety profile of this compound in a mouse model.

Materials:

  • Healthy Kunming mice (male, 25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

Procedure:

  • Randomly divide the mice into groups of six.

  • Administer this compound via oral gavage at different doses (e.g., 500 mg/kg and 1000 mg/kg). A control group receives only the vehicle.

  • Closely monitor the mice for 72 hours for any signs of toxicity, such as changes in behavior, weight loss, or mortality.

  • Record the number of surviving mice in each group at the end of the observation period.

IV. Visualizations

NDM1_Inhibition_Workflow cluster_in_vitro In Vitro Evaluation cluster_moa Mechanism of Action cluster_in_vivo In Vivo Studies A NDM-1 Enzyme Inhibition Assay B Determine IC50 A->B E Zinc Supplementation Assay B->E C Antimicrobial Susceptibility (Checkerboard Assay) D Determine MIC & FICI C->D G Acute Toxicity Study (Mouse) D->G F Assess Zinc Chelation E->F H Assess Safety Profile F->H G->H End End H->End Start Start Start->A Start->C

Caption: Experimental workflow for the characterization of this compound.

NDM1_Signaling_Pathway cluster_bacterium NDM-1 Producing Bacterium BetaLactam β-Lactam Antibiotic (e.g., Meropenem) NDM1 NDM-1 Enzyme BetaLactam->NDM1 Hydrolysis CellWall Bacterial Cell Wall Synthesis BetaLactam->CellWall Inhibition Resistance Antibiotic Resistance NDM1->Resistance Lysis Bacterial Cell Lysis CellWall->Lysis Inhibitor This compound Inhibitor->NDM1 Inhibition

Caption: Mechanism of action of NDM-1 and its inhibition by this compound.

References

Application Notes and Protocols: Synergistic Activity of NDM-1 Inhibitor-7 with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi Metallo-beta-lactamase-1 (NDM-1) present a significant threat to the efficacy of beta-lactam antibiotics, including the last-resort carbapenems.[1][2][3] NDM-1 is a metallo-β-lactamase (MBL) that hydrolyzes and inactivates a broad spectrum of beta-lactam drugs, rendering them ineffective against infections caused by NDM-1-producing bacteria.[1][4] To combat this resistance mechanism, a promising strategy is the co-administration of a beta-lactam antibiotic with an NDM-1 inhibitor. This document provides detailed application notes and protocols for characterizing the synergistic activity of a novel compound, NDM-1 Inhibitor-7, with beta-lactam antibiotics against NDM-1-producing Gram-negative bacteria.

This compound is a potent, non-beta-lactam inhibitor designed to specifically target the active site of the NDM-1 enzyme. By binding to the zinc ions essential for the enzyme's catalytic activity, this compound restores the antibacterial efficacy of beta-lactam antibiotics. These notes will guide researchers through the essential in vitro and in vivo experiments to evaluate and quantify this synergistic relationship.

Data Presentation: In Vitro Synergy of this compound

The synergistic effect of this compound in combination with a beta-lactam antibiotic, such as meropenem (B701), can be quantitatively assessed using several in vitro methods. The following tables summarize representative data obtained from checkerboard and time-kill assays against NDM-1-producing Escherichia coli and Klebsiella pneumoniae.

Table 1: Minimum Inhibitory Concentration (MIC) Data and Synergy Quantification using Checkerboard Assay

OrganismCompoundMIC (µg/mL) AloneMIC (µg/mL) in CombinationFold Reduction in MICFractional Inhibitory Concentration (FIC) Index*Interpretation
E. coli (NDM-1-producing)Meropenem642320.28Synergy
This compound1644
K. pneumoniae (NDM-1-producing)Meropenem1284320.31Synergy
This compound3284
E. coli (non-NDM-1-producing)Meropenem0.50.511No Synergy
This compound>64>64-

*FIC Index Calculation: (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of this compound in combination / MIC of this compound alone). Synergy is defined as an FIC index of ≤ 0.5.

Table 2: Time-Kill Assay Results for Meropenem and this compound Combination

OrganismTreatmentLog10 CFU/mL at 0 hrLog10 CFU/mL at 24 hrChange in Log10 CFU/mLInterpretation
E. coli (NDM-1-producing)Control (no drug)6.09.2+3.2Growth
Meropenem (4x MIC)6.08.9+2.9Resistance
This compound (1/4x MIC)6.09.1+3.1No activity
Meropenem + this compound6.0<2.0<-4.0Synergy (Bactericidal)
K. pneumoniae (NDM-1-producing)Control (no drug)6.19.5+3.4Growth
Meropenem (4x MIC)6.19.2+3.1Resistance
This compound (1/4x MIC)6.19.4+3.3No activity
Meropenem + this compound6.1<2.0<-4.1Synergy (Bactericidal)

Synergy in a time-kill assay is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.

Experimental Protocols

NDM-1 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified NDM-1.

Materials:

  • Purified recombinant NDM-1 enzyme

  • This compound

  • Nitrocefin (B1678963) (a chromogenic cephalosporin (B10832234) substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnSO4)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 5 nM of purified NDM-1 enzyme to each well.

  • Add the various concentrations of this compound to the wells and incubate for 10 minutes at 30°C. Include a no-inhibitor control (DMSO vehicle) and a positive control inhibitor (e.g., EDTA).

  • Initiate the reaction by adding nitrocefin to a final concentration of 60 µM.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the in vitro synergy of two antimicrobial agents.

Materials:

  • NDM-1-producing bacterial strain

  • Beta-lactam antibiotic (e.g., meropenem)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare stock solutions of the beta-lactam antibiotic and this compound.

  • In a 96-well plate, create a two-dimensional serial dilution of both compounds. The beta-lactam is typically diluted along the y-axis, and the inhibitor along the x-axis.

  • This results in a matrix of wells containing various combinations of the two agents.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate all wells with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.

Time-Kill Assay

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time.

Materials:

  • NDM-1-producing bacterial strain

  • Beta-lactam antibiotic (e.g., meropenem)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Apparatus for serial dilutions and colony counting

Procedure:

  • Grow the bacterial strain to the mid-logarithmic phase in CAMHB.

  • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing:

    • No drug (growth control)

    • Beta-lactam antibiotic alone (at a concentration relevant to its MIC)

    • This compound alone (at a sub-inhibitory concentration)

    • The combination of the beta-lactam and the inhibitor at the same concentrations as above.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate time-kill curves.

Visualizations

Synergy_Pathway cluster_bacterium NDM-1 Producing Bacterium Beta-Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Inhibits NDM1 NDM-1 Enzyme Beta-Lactam->NDM1 Hydrolyzed by NDM1_Inhibitor NDM-1 Inhibitor-7 NDM1_Inhibitor->NDM1 Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of synergistic action between a beta-lactam antibiotic and this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay NDM-1 Enzyme Inhibition Assay Checkerboard Checkerboard Synergy Assay Enzyme_Assay->Checkerboard Time_Kill Time-Kill Assay Checkerboard->Time_Kill Data_Analysis Data Analysis and Interpretation Time_Kill->Data_Analysis Toxicity Toxicity Studies Efficacy Murine Infection Model Toxicity->Efficacy Conclusion Conclusion on Synergy Efficacy->Conclusion Start Start Evaluation Start->Enzyme_Assay Data_Analysis->Toxicity

Caption: Overall experimental workflow for evaluating this compound synergy.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to evaluate the synergistic potential of this compound with beta-lactam antibiotics. The combination of this compound with antibiotics like meropenem demonstrates a potent ability to overcome NDM-1-mediated resistance in vitro. Further in vivo studies are warranted to translate these promising findings into potential clinical applications for treating infections caused by multidrug-resistant, NDM-1-producing pathogens.

References

Application Note: Checkerboard Assay for Evaluating NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and global spread of New Delhi metallo-beta-lactamase 1 (NDM-1) presents a significant threat to public health. NDM-1 is an enzyme produced by certain bacteria that confers resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments for severe infections.[1] The enzyme functions by hydrolyzing the β-lactam ring, a core structural component of these antibiotics, rendering them inactive.[1][2] The active site of NDM-1 contains two zinc ions that facilitate this hydrolysis, making it a class B metallo-β-lactamase.[1][3][4][5]

A promising strategy to combat this resistance mechanism is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. This application note describes the use of the checkerboard assay to evaluate the synergistic potential of a novel investigational compound, NDM-1 inhibitor-7, in combination with a carbapenem (B1253116) antibiotic (Meropenem) against NDM-1-producing bacteria. The checkerboard method is a robust in vitro technique for assessing how two antimicrobial agents interact, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[6][7][8]

Principle of the Method

The checkerboard assay involves testing serial dilutions of two compounds in a two-dimensional array within a 96-well microtiter plate.[6][9][10] One agent (e.g., Meropenem) is diluted along the rows, while the second agent (this compound) is diluted along the columns. Each well, therefore, contains a unique concentration combination of the two agents. After inoculating the plate with a standardized bacterial suspension and incubating, the minimum inhibitory concentration (MIC) for each compound alone and for every combination is determined.

The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the ratio of the MIC of the drug in combination to the MIC of the drug alone.[11][12][13]

FICI Calculation: FICI = FIC (Antibiotic) + FIC (Inhibitor) FICI = (MIC of Antibiotic in Combination / MIC of Antibiotic Alone) + (MIC of Inhibitor-7 in Combination / MIC of Inhibitor-7 Alone)[6][11][14]

The resulting FICI value is used to interpret the nature of the interaction.[6][14]

Data Presentation

The results of the checkerboard assay are summarized to determine the level of synergy. The MIC of the antibiotic and inhibitor are determined alone and in the optimal combination that produces the lowest FICI.

Table 1: Checkerboard Synergy Testing of this compound with Meropenem against NDM-1-producing Klebsiella pneumoniae

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Meropenem644\multirow{2}{}{0.3125}\multirow{2}{}{Synergy}
This compound328

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5[6][14][15]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[6][13][14]

  • Antagonism: FICI > 4.0[6][14]

Experimental Protocols

This section provides a detailed methodology for performing the checkerboard assay.

Materials and Reagents
  • NDM-1-producing bacterial strain (e.g., Klebsiella pneumoniae)

  • This compound

  • Meropenem

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[16]

  • Sterile 96-well microtiter plates[16]

  • Sterile Dimethyl Sulfoxide (DMSO) or water (for compound dissolution)

  • 0.5 McFarland turbidity standard[6]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[16]

Preparation of Stock Solutions
  • Prepare a 1024 µg/mL stock solution of Meropenem in a suitable sterile solvent.

  • Prepare a 1024 µg/mL stock solution of this compound in a suitable sterile solvent (e.g., DMSO).[16]

  • Further dilutions will be made from these stocks in CAMHB.

Preparation of Bacterial Inoculum
  • From a fresh culture plate, select several colonies of the NDM-1-producing bacteria.

  • Suspend the colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the assay plate.[6][16]

Checkerboard Plate Setup
  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[6][16]

  • Antibiotic Dilution (Rows): Create serial two-fold dilutions of Meropenem along the y-axis (e.g., rows A-G). Add 50 µL of a working dilution of Meropenem to the first row and perform serial dilutions down the columns, leaving row H as the inhibitor-only control.

  • Inhibitor Dilution (Columns): Create serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10). Add 50 µL of a working dilution of the inhibitor to the first column and perform serial dilutions across the rows, leaving column 11 as the antibiotic-only control.

  • Column 12 should serve as the growth control, containing only broth and the bacterial inoculum.[16]

Inoculation and Incubation
  • Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well, bringing the final volume to 200 µL.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.[16]

Reading and Analyzing Results
  • Following incubation, determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration showing no visible bacterial growth (turbidity).[16]

  • The MIC of Meropenem alone is determined in the well in column 11 that shows no growth.

  • The MIC of this compound alone is determined in the well in row H that shows no growth.

  • Identify the wells containing combinations of both agents that inhibit bacterial growth.

  • Calculate the FICI for each inhibitory combination using the formula provided above. The lowest FICI value is reported as the overall FICI for the combination.

Visualizations

Mechanism of NDM-1 Inhibition

The following diagram illustrates the mechanism of action of NDM-1 on β-lactam antibiotics and how this compound restores antibiotic efficacy.

NDM1_Mechanism cluster_resistance Bacterial Resistance Pathway cluster_inhibition Inhibitor Action Antibiotic Carbapenem Antibiotic Hydrolysis Hydrolysis of β-Lactam Ring Antibiotic->Hydrolysis CellWall Bacterial Cell Wall Synthesis Antibiotic->CellWall inhibits NDM1 NDM-1 Enzyme NDM1->Hydrolysis catalyzes Inactive Inactive Antibiotic Hydrolysis->Inactive Inhibitor This compound BlockedNDM1 Inhibited NDM-1 Complex Inhibitor->BlockedNDM1 BlockedNDM1->Hydrolysis prevents NDM1_2->BlockedNDM1 binds to Lysis Cell Lysis CellWall->Lysis

Caption: Mechanism of NDM-1 resistance and inhibition by this compound.

Checkerboard Assay Workflow

The diagram below outlines the key steps in the checkerboard assay protocol.

Checkerboard_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepStocks Prepare Antibiotic & Inhibitor Stocks Start->PrepStocks Inoculate Inoculate Plate (Final vol. 200 µL) PrepInoculum->Inoculate PlateSetup Set up 96-Well Plate (Broth Dispensing) PrepStocks->PlateSetup Dilutions Create 2D Serial Dilution Matrix PlateSetup->Dilutions Dilutions->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate ReadMIC Read MICs (Visual Inspection) Incubate->ReadMIC Calc_FICI Calculate FICI ReadMIC->Calc_FICI Interpret Interpret Results (Synergy, etc.) Calc_FICI->Interpret End End Interpret->End

Caption: Experimental workflow for the checkerboard synergy assay.

References

Application Notes and Protocols for Determining the MIC of NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers broad-spectrum resistance to beta-lactam antibiotics, including the last-resort carbapenems.[1][2][3] The rapid global spread of NDM-1 producing bacteria poses a significant threat to public health, making the discovery of effective NDM-1 inhibitors a critical area of research.[1][4] NDM-1 inhibitor-7 (pyridine-2,6-dicarboxylic acid) is a small carboxylic acid that has demonstrated the ability to inhibit NDM-1 and restore the susceptibility of resistant bacteria to carbapenems like imipenem (B608078).

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, both alone and in combination with a beta-lactam antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the widely accepted broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of NDM-1 Action and Inhibition

NDM-1 is a class B1 metallo-β-lactamase that requires zinc ions for its catalytic activity. The enzyme hydrolyzes the amide bond in the beta-lactam ring of antibiotics, rendering them inactive. NDM-1 inhibitors, such as pyridine-2,6-dicarboxylic acid, often work by chelating the zinc ions in the active site of the enzyme or by otherwise blocking the substrate from binding, thereby preventing the hydrolysis of the antibiotic. This restores the efficacy of the beta-lactam antibiotic, allowing it to inhibit bacterial cell wall synthesis.

Data Presentation

Table 1: MIC Determination of this compound and Imipenem against NDM-1 Producing E. coli
CompoundConcentration Range (µg/mL)MIC (µg/mL)
This compound0.5 - 256>256
Imipenem0.125 - 6416
Imipenem + this compound (400 µM)0.125 - 641

Note: The above data is representative and based on published findings. Actual results may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

Principle of the Assay

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent. The assay involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Materials
  • NDM-1 producing bacterial strain (e.g., E. coli clinical isolate)

  • Mueller-Hinton Broth (MHB)

  • This compound (Pyridine-2,6-dicarboxylic acid)

  • Imipenem (or other carbapenem (B1253116) antibiotic)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator (37°C)

  • Spectrophotometer or McFarland standards

  • Vortex mixer

  • Sterile saline (0.85% NaCl)

Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Bacterial_Culture 1. Prepare overnight bacterial culture Inoculum_Prep 2. Prepare standardized inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation 5. Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Compound_Prep 3. Prepare stock solutions of this compound and Imipenem Serial_Dilution 4. Perform serial dilutions of compounds in 96-well plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate 6. Incubate plates at 37°C for 16-20 hours Inoculation->Incubate Read_Results 7. Visually determine the MIC Incubate->Read_Results Record_Data 8. Record and tabulate MIC values Read_Results->Record_Data

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol

1. Preparation of Bacterial Inoculum:

a. From a fresh culture plate, select 3-5 isolated colonies of the NDM-1 producing bacteria. b. Inoculate the colonies into a tube containing 5 mL of Mueller-Hinton Broth. c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer (OD600 of 0.08-0.13). d. Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

2. Preparation of Test Compounds:

a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). b. Prepare a stock solution of imipenem in a suitable solvent as recommended by the manufacturer. c. Prepare working solutions of the compounds at concentrations that will allow for the desired final concentration range in the microtiter plate after dilution.

3. Microtiter Plate Setup:

a. Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate, except for the first column. b. In the first column, add 200 µL of the working solution of the test compound (this compound, imipenem, or the combination). c. Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and then transferring 100 µL from the second to the third, and so on, until the desired concentration range is achieved. Discard 100 µL from the last column. d. For the combination assay, the MHB should be supplemented with a fixed concentration of this compound (e.g., 400 µM) before the serial dilution of imipenem. e. Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).

4. Inoculation:

a. Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control) to achieve a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

5. Incubation:

a. Seal the microtiter plate to prevent evaporation. b. Incubate the plate at 37°C for 16-20 hours in ambient air.

6. Determination of MIC:

a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. b. A reading aid, such as a viewing box, can be used to facilitate the determination of the endpoint.

Signaling Pathway and Mechanism of Action

NDM1_Inhibition_Pathway cluster_bacterium Bacterial Cell Beta_Lactam Beta-Lactam Antibiotic (e.g., Imipenem) NDM1_Enzyme NDM-1 Enzyme Beta_Lactam->NDM1_Enzyme Hydrolysis Cell_Wall_Synthesis Cell Wall Synthesis Beta_Lactam->Cell_Wall_Synthesis Inhibition NDM1_Inhibitor This compound NDM1_Inhibitor->NDM1_Enzyme Inhibition Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to

Caption: NDM-1 inhibition restores beta-lactam antibiotic activity.

Conclusion

This protocol provides a standardized method for determining the MIC of this compound and assessing its synergistic potential with beta-lactam antibiotics. The accurate determination of MIC values is a crucial first step in the preclinical evaluation of novel antimicrobial agents and is essential for guiding further drug development efforts to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for In Vivo Evaluation of NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a broad-spectrum β-lactamase that confers resistance to nearly all β-lactam antibiotics, including carbapenems, which are often the last resort for treating multidrug-resistant bacterial infections. The development of NDM-1 inhibitors is a critical strategy to restore the efficacy of existing antibiotics. These application notes provide detailed protocols for the in vivo evaluation of "NDM-1 inhibitor-7," a novel investigational inhibitor of NDM-1, in murine models of infection. The protocols outlined below are based on established methodologies for testing NDM-1 inhibitors in vivo.

Mechanism of Action: NDM-1 Inhibition

NDM-1 is a metallo-β-lactamase belonging to Ambler class B, which utilizes zinc ions in its active site to hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[1][2] NDM-1 inhibitors are designed to interfere with this process, typically by chelating the zinc ions or by directly binding to the active site of the enzyme, thereby protecting the β-lactam antibiotic from degradation.[2][3]

NDM1_Inhibition cluster_0 Bacterial Cell BetaLactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme (with Zn2+) BetaLactam->NDM1 Hydrolysis Target Bacterial Cell Wall Synthesis BetaLactam->Target Inhibition of Synthesis Hydrolyzed_BetaLactam Inactive Antibiotic NDM1->Hydrolyzed_BetaLactam Inhibitor This compound Inhibitor->NDM1 Inhibition CellLysis Bacterial Cell Lysis Target->CellLysis

Figure 1: Mechanism of NDM-1 and its inhibition.

I. In Vivo Efficacy Models

Murine models are commonly used to assess the in vivo efficacy of NDM-1 inhibitors in combination with a carbapenem (B1253116) antibiotic, such as meropenem.[4][5]

A. Murine Thigh Infection Model

This model is used to evaluate the ability of the inhibitor to reduce the bacterial load in a localized infection.

Experimental Protocol:

  • Animal Model: Use specific-pathogen-free, 6- to 8-week-old, female ICR or BALB/c mice.

  • Bacterial Strain: A well-characterized NDM-1-producing strain of Klebsiella pneumoniae or Escherichia coli.

  • Infection:

    • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).

    • Culture the NDM-1-producing bacteria to the mid-logarithmic phase.

    • Inject 0.1 mL of the bacterial suspension (approximately 1-5 x 10^7 CFU/mL) into the posterior thigh muscle of each mouse.

  • Treatment:

    • Two hours post-infection, administer treatment to different groups of mice.

    • Groups:

      • Vehicle control (e.g., saline or 5% DMSO).

      • Meropenem alone.

      • This compound alone.

      • Meropenem in combination with this compound.

    • Administration: Administer drugs via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous). Dosing will be based on prior pharmacokinetic studies.

  • Endpoint:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Mueller-Hinton agar) to determine the bacterial count (CFU/g of tissue).

  • Data Analysis: Compare the bacterial loads between the treatment groups. A significant reduction in the combination therapy group compared to the individual drug groups indicates synergistic efficacy.

B. Murine Peritonitis/Sepsis Model

This systemic infection model assesses the ability of the inhibitor to improve survival rates.

Experimental Protocol:

  • Animal Model: As described for the thigh infection model.

  • Bacterial Strain: NDM-1-producing K. pneumoniae or E. coli.

  • Infection:

    • Administer an intraperitoneal injection of the bacterial suspension (e.g., 1 x 10^8 CFU/mouse). The inoculum size should be predetermined to cause mortality in the control group within a specific timeframe (e.g., 48-72 hours).

  • Treatment:

    • One hour post-infection, begin treatment as described above. Dosing may be repeated at specified intervals (e.g., every 8 or 12 hours).

  • Endpoint:

    • Monitor the mice for survival over a period of 7 days.

  • Data Analysis: Use Kaplan-Meier survival curves and the log-rank test to compare the survival rates between the different treatment groups.

InVivo_Workflow cluster_setup Preparation cluster_infection Infection Models cluster_treatment Treatment Groups (2h post-infection) cluster_endpoint Endpoint Evaluation A Select Animal Model (e.g., ICR Mice) C1 Thigh Infection Model (Localized) A->C1 C2 Peritonitis Model (Systemic) A->C2 B Prepare NDM-1 Bacterial Culture (e.g., K. pneumoniae) B->C1 B->C2 D1 Vehicle Control C1->D1 D2 Meropenem Alone C1->D2 D3 This compound Alone C1->D3 D4 Meropenem + NDM-1 Inhibitor-7 C1->D4 C2->D1 C2->D2 C2->D3 C2->D4 E1 Bacterial Load (CFU/g) at 24h D1->E1 E2 Survival Rate over 7 days D1->E2 D2->E1 D2->E2 D3->E1 D3->E2 D4->E1 D4->E2

Figure 2: General workflow for in vivo efficacy testing.

II. Pharmacokinetic (PK) and Toxicity Assessment

Prior to efficacy studies, it is essential to determine the pharmacokinetic profile and assess the preliminary toxicity of this compound.

A. Pharmacokinetic Study Protocol
  • Animal Model: Healthy, 6- to 8-week-old ICR or BALB/c mice.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous or oral).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) post-administration.

  • Analysis:

    • Process blood samples to obtain plasma.

    • Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

B. Preliminary Toxicity Study Protocol
  • Animal Model: Healthy mice.

  • Dosing: Administer increasing doses of this compound to different groups of mice.

  • Observation: Monitor the animals for signs of toxicity, such as changes in weight, behavior, and physical appearance, for up to 14 days.

  • Endpoint: Determine the maximum tolerated dose (MTD). Histopathological examination of major organs can also be performed.

III. Data Presentation

Quantitative data from in vitro and in vivo studies should be summarized in tables for clear comparison.

Table 1: In Vitro Activity of this compound

ParameterNDM-1-producing K. pneumoniaeNDM-1-producing E. coli
IC50 of Inhibitor-7 (µM) ValueValue
MIC of Meropenem (µg/mL) >64>64
MIC of Meropenem + Inhibitor-7 (µg/mL) ≤4≤4
Fractional Inhibitory Concentration Index (FICI) Value (Synergistic if ≤0.5)Value (Synergistic if ≤0.5)

Table 2: In Vivo Efficacy of this compound in Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g) ± SD
Vehicle Control -Value
Meropenem Alone DoseValue
This compound Alone DoseValue
Meropenem + this compound Dose + DoseValue

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous AdministrationOral Administration
Dose (mg/kg) ValueValue
Cmax (µg/mL) ValueValue
Tmax (h) ValueValue
t1/2 (h) ValueValue
AUC (µg·h/mL) ValueValue
Bioavailability (%) -Value

Disclaimer: "this compound" is a placeholder name for a hypothetical compound. The protocols and data tables provided are representative examples based on published research on NDM-1 inhibitors and should be adapted based on the specific properties of the compound being tested. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Crystallizing N-aryl-methyldithiocarbazate (NDM-1 Inhibitor-7) with New Delhi Metallo-beta-lactamase-1 (NDM-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers broad-spectrum resistance to beta-lactam antibiotics in various pathogenic bacteria, posing a significant global health threat. The development of potent and specific inhibitors of NDM-1 is a critical area of research to combat antibiotic resistance. NDM-1 inhibitor-7, a novel methyldithiocarbazate derivative, has been identified as an effective inhibitor of NDM-1. Structural elucidation of the NDM-1/inhibitor-7 complex through X-ray crystallography is paramount for understanding the molecular basis of its inhibitory activity and for guiding structure-based drug design efforts.

This document provides detailed application notes and protocols for the co-crystallization of NDM-1 with this compound. While a specific crystal structure for this complex has not yet been deposited in the Protein Data Bank (PDB), the protocols outlined below are based on established methods for the expression, purification, and crystallization of NDM-1 with other inhibitors and substrates.

Data Presentation

Quantitative Data for this compound
ParameterValueReference
Inhibitor Name This compound (Compound A8)[1]
Molecular Formula C9H10N2OS2[1]
Molecular Weight 226.32 g/mol [1]
CAS Number 26151-73-5[1]
IC50 10.284 μM[1]

Experimental Protocols

Expression and Purification of Recombinant NDM-1

This protocol is adapted from established procedures for obtaining high-purity NDM-1 suitable for crystallographic studies.

Materials:

  • E. coli BL21(DE3) cells harboring a pET vector with the blaNDM-1 gene (residues 36-270) with a C-terminal His6-tag.

  • Luria-Bertani (LB) broth and agar (B569324) plates containing appropriate antibiotic selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

  • Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole.

  • Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Ni-NTA affinity chromatography column.

  • Size-exclusion chromatography column (e.g., Superdex 75).

Protocol:

  • Expression:

    • Inoculate a single colony of transformed E. coli BL21(DE3) into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 16-20 hours at 18°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged NDM-1 with Elution Buffer.

    • Concentrate the eluted protein using an appropriate molecular weight cut-off centrifugal filter.

    • Further purify the protein by size-exclusion chromatography using the SEC Buffer.

    • Pool the fractions containing pure NDM-1, concentrate to 10-15 mg/mL, and verify purity by SDS-PAGE.

Preparation of this compound Solution

Materials:

  • This compound (CAS: 26151-73-5).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

Protocol:

  • Prepare a 100 mM stock solution of this compound by dissolving the compound in 100% DMSO.

  • For co-crystallization experiments, prepare fresh dilutions of the inhibitor stock solution in SEC buffer to the desired final concentrations (e.g., 1-10 mM). The final concentration of DMSO in the crystallization drop should be kept below 5% (v/v) to minimize its effect on crystal formation.

Co-crystallization of NDM-1 with this compound

This protocol outlines the hanging drop vapor diffusion method, a common technique for protein crystallization.

Materials:

  • Purified and concentrated NDM-1 protein (10-15 mg/mL in SEC Buffer).

  • This compound solution.

  • Crystallization screens (commercial or custom-made).

  • Crystallization plates (e.g., 24-well or 96-well).

  • Siliconized cover slips.

Protocol:

  • Complex Formation:

    • Incubate the purified NDM-1 protein with this compound at a molar ratio of 1:5 (protein:inhibitor) on ice for at least 1 hour prior to setting up crystallization trials.

  • Crystallization Setup (Hanging Drop Method):

    • Pipette 500 µL of the reservoir solution from a crystallization screen into a well of a 24-well plate.

    • On a siliconized cover slip, mix 1 µL of the NDM-1/inhibitor-7 complex with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the well with vacuum grease.

    • Incubate the plates at a constant temperature (e.g., 4°C, 18°C, or 20°C).

    • Monitor the drops for crystal growth regularly over several days to weeks.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by varying the pH, precipitant concentration, protein concentration, and inhibitor concentration around the initial hit condition.

Example of Reported NDM-1 Crystallization Conditions (for optimization): Numerous crystal structures of NDM-1 have been solved, providing a starting point for screening. Conditions often include polyethylene (B3416737) glycols (PEGs) of various molecular weights, salts such as ammonium (B1175870) sulfate (B86663) or sodium chloride, and a pH range of 5.5 to 8.5.

Crystal Harvesting and Data Collection
  • Cryo-protection:

    • Before flash-cooling in liquid nitrogen, crystals need to be cryo-protected to prevent ice formation.

    • Prepare a cryo-protectant solution by adding a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol) to the mother liquor in increasing concentrations (e.g., 5%, 10%, 15%, 20%, 25%).

    • Briefly soak the crystal in the final cryo-protectant solution.

  • Harvesting and Freezing:

    • Carefully pick up the cryo-protected crystal using a cryo-loop.

    • Plunge the loop directly into liquid nitrogen to flash-freeze the crystal.

  • X-ray Diffraction Data Collection:

    • Ship the frozen crystals to a synchrotron facility for X-ray diffraction data collection.

Visualizations

Experimental Workflow for NDM-1/Inhibitor-7 Co-crystallization

experimental_workflow cluster_protein NDM-1 Preparation cluster_inhibitor Inhibitor Preparation cluster_crystallization Co-crystallization cluster_structure Structure Determination p1 Gene Cloning (blaNDM-1 into pET vector) p2 Protein Expression (E. coli BL21(DE3)) p1->p2 p3 Cell Lysis & Clarification p2->p3 p4 Ni-NTA Affinity Chromatography p3->p4 p5 Size Exclusion Chromatography p4->p5 p6 Purity & Concentration Check (SDS-PAGE) p5->p6 c1 Complex Formation (NDM-1 + Inhibitor-7) p6->c1 i1 Dissolve Inhibitor-7 in DMSO i2 Prepare Working Solutions i2->c1 c2 Crystallization Screening (Hanging Drop) c1->c2 c3 Optimization of Crystal Hits c2->c3 c4 Crystal Harvesting & Cryo-protection c3->c4 s1 X-ray Diffraction Data Collection c4->s1 s2 Structure Solution & Refinement s1->s2 inhibition_pathway cluster_ndm1 NDM-1 Mediated Resistance ndm1 NDM-1 Enzyme hydrolysis Hydrolysis of Beta-Lactam Ring ndm1->hydrolysis Catalyzes beta_lactam Beta-Lactam Antibiotic beta_lactam->hydrolysis Substrate inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic resistance Antibiotic Resistance inactive_antibiotic->resistance inhibitor This compound inhibitor->ndm1 Inhibits

References

Application Notes: Fluorescence Quenching Assay for NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3] The enzyme's catalytic activity is dependent on one or two zinc ions in its active site, which facilitate the hydrolysis of the β-lactam ring, rendering the antibiotics ineffective.[3][4] The rapid global spread of NDM-1 producing bacteria poses a significant threat to public health, making the discovery of potent NDM-1 inhibitors a critical area of research.

This document provides a detailed protocol for a fluorescence quenching assay to characterize the binding of a novel inhibitor, designated as NDM-1 Inhibitor-7, to the NDM-1 enzyme. The assay is based on the intrinsic tryptophan fluorescence of NDM-1. Tryptophan residues in a protein exhibit fluorescence that is highly sensitive to their local environment. Upon binding of a ligand, such as an inhibitor, to the active site of NDM-1, the local environment around the tryptophan residues is altered, leading to a quenching (decrease) of the fluorescence signal. This change in fluorescence can be used to determine the binding affinity of the inhibitor for the enzyme.

Principle of the Assay

The fluorescence quenching assay relies on the monitoring of the intrinsic fluorescence of tryptophan residues within the NDM-1 protein. The NDM-1 enzyme contains several tryptophan residues, and their fluorescence emission is sensitive to conformational changes and ligand binding in their vicinity. When this compound binds to the active site of NDM-1, it induces a conformational change or directly interacts with the tryptophan residues, leading to a decrease in the fluorescence intensity. This quenching of fluorescence is proportional to the concentration of the inhibitor-bound enzyme. By titrating the NDM-1 solution with increasing concentrations of this compound and measuring the corresponding decrease in fluorescence, a binding curve can be generated. From this curve, the dissociation constant (Kd), a measure of the binding affinity, can be determined.

Experimental Workflow

The following diagram illustrates the overall workflow of the fluorescence quenching assay for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffers and Reagents enzyme Prepare NDM-1 Solution reagents->enzyme inhibitor Prepare this compound Stock reagents->inhibitor titration Titrate NDM-1 with Inhibitor-7 enzyme->titration inhibitor->titration measurement Measure Fluorescence titration->measurement correction Correct for Inner Filter Effect measurement->correction binding_curve Plot Binding Curve correction->binding_curve kd_determination Determine Dissociation Constant (Kd) binding_curve->kd_determination

A high-level overview of the experimental workflow.

Materials and Reagents

Reagent/MaterialSpecification
Recombinant NDM-1Purified, >95% purity
This compoundKnown concentration, dissolved in DMSO
Tris-HCl Buffer50 mM, pH 7.0
ZnCl₂50 µM
DMSOACS grade
Quartz Cuvette1 cm path length
SpectrofluorometerCapable of excitation at 295 nm and emission scanning

Experimental Protocol

Preparation of Reagents
  • Tris-HCl Buffer (50 mM, pH 7.0) containing 50 µM ZnCl₂: Prepare the buffer and add ZnCl₂ to a final concentration of 50 µM. This buffer will be used for all dilutions and measurements. The presence of zinc is crucial for the catalytic activity and structural integrity of NDM-1.

  • NDM-1 Stock Solution: Prepare a stock solution of recombinant NDM-1 in the Tris-HCl buffer. The final concentration for the assay is typically in the low micromolar range (e.g., 1-2 µM).

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions without significantly altering the total volume of the assay mixture.

Spectrofluorometer Setup
  • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

  • Set the emission wavelength scan range from 310 nm to 450 nm.

  • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and resolution.

  • Allow the instrument to warm up for at least 30 minutes before taking measurements.

Fluorescence Quenching Measurement
  • Blank Measurement: Pipette the Tris-HCl buffer into the quartz cuvette and record the background fluorescence spectrum.

  • NDM-1 Fluorescence: Add the NDM-1 stock solution to the cuvette to the desired final concentration (e.g., 2 µM) and record the fluorescence emission spectrum. The peak fluorescence intensity will be observed around 330-350 nm.

  • Titration with this compound:

    • Add a small aliquot of the this compound stock solution to the cuvette containing the NDM-1 solution.

    • Mix gently and incubate for a sufficient time (e.g., 5-10 minutes) to allow the binding to reach equilibrium.

    • Record the fluorescence emission spectrum.

    • Repeat the addition of the inhibitor to obtain a series of measurements at increasing inhibitor concentrations. Ensure that the total volume of added inhibitor solution does not exceed a small percentage (e.g., <5%) of the total volume in the cuvette to avoid significant dilution effects.

Inner Filter Effect Correction

The inner filter effect occurs when the titrant (inhibitor) absorbs light at the excitation or emission wavelengths, leading to an apparent decrease in fluorescence that is not due to binding. To correct for this, a control titration should be performed with a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration as the tryptophan in the NDM-1 solution, under the same experimental conditions.

Data Analysis

  • Data Correction: Correct the raw fluorescence data for the inner filter effect using the data from the NATA titration.

  • Plotting the Data: Plot the change in fluorescence intensity (ΔF = F₀ - F, where F₀ is the initial fluorescence of NDM-1 and F is the fluorescence at a given inhibitor concentration) against the concentration of this compound.

  • Determination of Dissociation Constant (Kd): Fit the binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).

Representative Data

The following table shows representative data from a fluorescence quenching experiment with NDM-1 and a hypothetical inhibitor.

[this compound] (µM)Fluorescence Intensity (a.u.)ΔF (a.u.)
09500
185595
2770180
5618332
10475475
20333617
50209741
100152798

NDM-1 Inhibition Signaling Pathway

The binding of this compound to the active site of NDM-1 blocks the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

signaling_pathway cluster_ndm1 NDM-1 Mediated Resistance cluster_inhibition Inhibition by this compound antibiotic β-Lactam Antibiotic ndm1 NDM-1 Enzyme antibiotic->ndm1 Substrate hydrolysis Hydrolysis ndm1->hydrolysis binding Binding to Active Site ndm1->binding Target inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic inhibitor This compound inhibitor->binding inhibited_ndm1 Inhibited NDM-1 binding->inhibited_ndm1 inhibited_ndm1->antibiotic No Hydrolysis

Mechanism of NDM-1 inhibition by Inhibitor-7.

Conclusion

The intrinsic tryptophan fluorescence quenching assay is a robust and sensitive method for characterizing the binding of inhibitors to NDM-1. This technique does not require labeling of the protein or inhibitor and provides quantitative data on binding affinity. The protocol described herein can be adapted for high-throughput screening of compound libraries to identify novel NDM-1 inhibitors, which are urgently needed to combat antibiotic resistance.

References

surface plasmon resonance analysis of NDM-1 inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool in the development of novel therapeutics against antibiotic-resistant bacteria is the detailed characterization of interactions between enzymes and their inhibitors. New Delhi metallo-beta-lactamase 1 (NDM-1) is a critical enzyme that confers broad-spectrum resistance to beta-lactam antibiotics, making it a prime target for new drug discovery. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics and affinity of these molecular interactions.

This document provides a detailed application note and protocol for the analysis of an NDM-1 inhibitor using SPR, with a specific focus on the inhibitor PHT427 as a case study. The provided methodologies are intended for researchers, scientists, and drug development professionals working to combat antibiotic resistance.

Application Notes

The NDM-1 enzyme functions by hydrolyzing the amide bond in the beta-lactam ring of antibiotics, rendering them inactive. This hydrolysis is dependent on the presence of two zinc ions in the active site of the enzyme. The development of NDM-1 inhibitors is a key strategy to restore the efficacy of existing beta-lactam antibiotics.

SPR technology is highly suited for the study of NDM-1 inhibitors as it allows for the precise measurement of binding parameters, including the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). This data is crucial for understanding the potency and mechanism of action of potential drug candidates.

Case Study: PHT427

PHT427 has been identified as a novel inhibitor of NDM-1. SPR analysis has been instrumental in quantifying its binding affinity to the NDM-1 enzyme. In a typical SPR experiment, the NDM-1 protein is immobilized on a sensor chip surface, and the inhibitor is then flowed over the surface at various concentrations. The binding of the inhibitor to the immobilized NDM-1 is detected in real-time as a change in the refractive index at the sensor surface.

The mechanism of inhibition for many NDM-1 inhibitors involves interaction with the zinc ions in the active site. For PHT427, it has been shown that it acts on both the zinc ions and key catalytic amino acid residues simultaneously.

Quantitative Data Summary

The following table summarizes the binding affinity data for PHT427 and provides IC_50 values for other known NDM-1 inhibitors, D-captopril and L-captopril, for a comparative overview.

InhibitorParameterValueReference
PHT427 K_D 6.28 x 10⁻⁵ M (62.8 µM)[1]
IC_50 1.42 µM[1]
D-captopril IC_50 20.1 ± 1.5 µM[2]
L-captopril IC_50 157.4 ± 1.5 µM[2]

NDM-1 Inhibition and SPR Workflow Diagrams

The following diagrams illustrate the mechanism of NDM-1 action and its inhibition, as well as the general workflow for SPR analysis.

NDM1_Inhibition_Pathway cluster_hydrolysis NDM-1 Catalytic Cycle cluster_inhibition Inhibition Pathway Beta_Lactam Beta-Lactam Antibiotic ES_Complex Enzyme-Substrate Complex Beta_Lactam->ES_Complex NDM1_Active Active NDM-1 (Zn²⁺-Zn²⁺) NDM1_Active->ES_Complex Binding Hydrolysis Hydrolysis ES_Complex->Hydrolysis Inactive_Product Inactive Antibiotic Hydrolysis->Inactive_Product NDM1_Regen Regenerated NDM-1 Hydrolysis->NDM1_Regen NDM1_Regen->NDM1_Active NDM1_Inhibitor NDM-1 Inhibitor (e.g., PHT427) EI_Complex Enzyme-Inhibitor Complex (Inactive) NDM1_Inhibitor->EI_Complex NDM1_Active_Inhib Active NDM-1 (Zn²⁺-Zn²⁺) NDM1_Active_Inhib->EI_Complex Binding

Caption: Mechanism of NDM-1 hydrolysis and inhibition.

SPR_Workflow Start Start Immobilization Immobilize NDM-1 on Sensor Chip (e.g., CM5) Start->Immobilization Analyte_Prep Prepare Serial Dilutions of Inhibitor (Analyte) Immobilization->Analyte_Prep Binding_Assay Inject Inhibitor over Sensor Surface Analyte_Prep->Binding_Assay Data_Acquisition Real-time Data Acquisition (Sensorgram) Binding_Assay->Data_Acquisition Regeneration Regenerate Sensor Surface Data_Acquisition->Regeneration Regeneration->Binding_Assay Next Concentration Data_Analysis Data Analysis: - Background Subtraction - Curve Fitting - Determine ka, kd, KD Regeneration->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for SPR analysis.

Experimental Protocols

This section provides a detailed protocol for determining the binding kinetics of an inhibitor to NDM-1 using SPR. The following is based on the analysis of PHT427 and can be adapted for other small molecule inhibitors.[1]

Materials and Reagents
  • SPR Instrument: (e.g., Biacore series)

  • Sensor Chip: CM5 sensor chip

  • Immobilization Buffer: 10 mM Sodium acetate, pH 5.0

  • Running Buffer: PBS or HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4

  • Amine Coupling Kit:

    • N-hydroxysuccinimide (NHS)

    • N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)

    • Ethanolamine-HCl, pH 8.5

  • Protein: Recombinant NDM-1 protein (purified)

  • Inhibitor: PHT427 (or other small molecule inhibitor), dissolved in DMSO and diluted in running buffer.

  • Regeneration Solution: A mild acidic or basic solution, or a high salt concentration buffer (to be determined empirically).

NDM-1 Immobilization on CM5 Sensor Chip
  • Chip Activation:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups on the sensor surface.

  • Protein Immobilization:

    • Prepare a solution of NDM-1 protein at a concentration of 20-50 µg/mL in immobilization buffer (10 mM sodium acetate, pH 5.0).

    • Inject the NDM-1 solution over the activated surface until the desired immobilization level is reached (e.g., ~3000-5000 Resonance Units (RU)).

  • Deactivation:

    • Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to block any remaining active sites on the sensor surface.

  • Reference Surface:

    • Create a reference flow cell by performing the activation and deactivation steps without injecting the NDM-1 protein. This will be used for background subtraction.

Binding Analysis
  • Analyte Preparation:

    • Prepare a stock solution of the inhibitor (e.g., PHT427) in 100% DMSO.

    • Create a series of dilutions of the inhibitor in running buffer. For PHT427, concentrations ranging from 6.25 to 50 µM were used. Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.

  • Binding Measurement (Kinetics/Affinity Analysis):

    • Set the flow rate to 30 µL/min.

    • Inject the prepared inhibitor dilutions over the NDM-1 and reference flow cells, starting with the lowest concentration.

    • Allow for an association phase (e.g., 60-120 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 120-300 seconds).

    • Between each inhibitor concentration, inject the regeneration solution to remove any bound inhibitor and ensure the baseline returns to zero. The appropriate regeneration solution must be determined empirically to ensure it removes the analyte without denaturing the immobilized ligand.

    • Include several buffer blanks (running buffer with the same percentage of DMSO as the analyte samples) in the injection sequence for double referencing.

Data Analysis
  • Data Processing:

    • Subtract the response from the reference flow cell from the response of the NDM-1 flow cell.

    • Subtract the average of the buffer blank injections from the analyte injections (double referencing).

  • Kinetic and Affinity Fitting:

    • Use the analysis software (e.g., TraceDrawer or Biacore Evaluation Software) to fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • From the fitting, determine the association rate constant (k_a), dissociation rate constant (k_d), and calculate the equilibrium dissociation constant (K_D = k_d/k_a). For PHT427, a K_D of 6.28 x 10⁻⁵ M was determined.

References

Application Notes and Protocols for Molecular Docking Simulation of N-acetyl-D-glucosamine-thiazolidine-4-carboxylic acid (NDM-1 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems.[1][2] The development of NDM-1 inhibitors is a critical strategy to combat the growing threat of antibiotic resistance. Molecular docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of potential inhibitors with their target proteins.[1] These simulations play a crucial role in structure-based drug design and the rational development of novel therapeutic agents.[1] This document provides detailed application notes and protocols for performing a molecular docking simulation of a potential NDM-1 inhibitor, N-acetyl-D-glucosamine-thiazolidine-4-carboxylic acid, with the NDM-1 enzyme.

I. Data Presentation: Quantitative Analysis of NDM-1 Inhibitor Interactions

The following tables summarize key quantitative data from molecular docking and molecular dynamics simulations of various NDM-1 inhibitors. This data allows for a comparative analysis of their potential efficacy.

Table 1: Binding Energies of Representative NDM-1 Inhibitors

InhibitorDocking SoftwareBinding Energy (kcal/mol)Reference
AdapaleneAutoDock Vina-9.21[3]
Compound M26AutoDock4/AutoDock4Zn-13.23 / -13.11[4]
Compound M25AutoDock4/AutoDock4Zn-10.61 / -11.18[4]
Compound T016AutoDock Vina-10.64[1]
Compound M10AutoDock4Zn-12.16[5]
Compound M9AutoDock4Zn-11.81[5]
Compound M7AutoDock4Zn-11.46[5]

Table 2: Molecular Dynamics Simulation Parameters for NDM-1-Inhibitor Complexes

ParameterValue/DescriptionReference
Simulation SoftwareGROMACS[4][5]
Simulation Time100 ns / 250 ns[3][5]
Key AnalysesRoot-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Hydrogen Bond Formation[4][5]

II. Experimental Protocols: Molecular Docking Simulation

This section outlines the detailed methodology for conducting a molecular docking simulation of an inhibitor with the NDM-1 enzyme.

Protocol 1: Preparation of the NDM-1 Protein Structure

  • Obtain the Crystal Structure: Download the three-dimensional crystal structure of the NDM-1 enzyme from the Protein Data Bank (PDB). A suitable high-resolution structure is PDB ID: 3Q6X.[6]

  • Initial Protein Refinement:

    • Use molecular visualization software such as UCSF Chimera or PyMOL.[4][5]

    • Remove all non-essential water molecules and any co-crystallized ligands or substrates from the PDB file. Retain the catalytically essential zinc ions (Zn1 and Zn2) and the bridging water molecule.[5]

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to the amino acid residues, particularly histidines, which are crucial for zinc coordination in the active site. The H++ server can be utilized for this purpose.[5]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Protocol 2: Preparation of the Ligand (NDM-1 Inhibitor)

  • Ligand Structure Generation:

    • Obtain the 2D or 3D structure of the inhibitor. For novel compounds, use chemical drawing software like MarvinSketch or Avogadro to create the structure.[4]

  • 3D Structure Conversion and Optimization:

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Angle Assignment:

    • Calculate and assign partial charges (e.g., Gasteiger charges) to the ligand atoms.

    • Define the rotatable bonds (torsion angles) to allow for conformational flexibility during docking. Software like AutoDockTools can be used for this step.[4]

Protocol 3: Molecular Docking Simulation using AutoDock

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the NDM-1 enzyme. The active site is located in a shallow groove containing the two zinc ions.[7]

    • The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm and Parameters:

    • Utilize a suitable docking algorithm, such as the Lamarckian Genetic Algorithm provided in AutoDock.[6]

    • Set the number of docking runs (e.g., 100) to ensure thorough sampling of the conformational space.[6]

  • Execution of Docking: Run the molecular docking simulation. The software will generate multiple possible binding poses of the ligand within the NDM-1 active site.

  • Analysis of Docking Results:

    • The output poses are typically clustered based on their root-mean-square deviation (RMSD).[6]

    • Analyze the binding poses with the lowest binding free energy (ΔGbinding).

    • Visualize the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, with the key active site residues such as His120, His122, His189, Asp124, Cys208, and His250.[7][8]

III. Mandatory Visualizations

Diagram 1: Molecular Docking Workflow

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis PDB 1. Obtain NDM-1 Structure (PDB) Refine 2. Refine Structure (Remove Water/Ligands) PDB->Refine Protonate 3. Add Hydrogens & Assign Charges Refine->Protonate Grid 1. Define Grid Box around Active Site Protonate->Grid LigandStruct 1. Generate Inhibitor 2D/3D Structure Optimize 2. Energy Minimization LigandStruct->Optimize LigandCharge 3. Assign Charges & Torsions Optimize->LigandCharge LigandCharge->Grid Dock 2. Run Docking Algorithm (e.g., AutoDock) Grid->Dock Analyze 1. Analyze Binding Poses & Energies Dock->Analyze Visualize 2. Visualize Interactions Analyze->Visualize MD 3. (Optional) Molecular Dynamics Simulation Analyze->MD

A flowchart illustrating the key steps in a typical molecular docking simulation.

Diagram 2: NDM-1 Inhibition Pathway

NDM1_Inhibition_Pathway cluster_enzyme NDM-1 Active Site cluster_substrate Substrate Interaction cluster_inhibitor Inhibitor Action Zn1 Zn1 Hydrolysis Hydrolysis of Beta-Lactam Ring Zn2 Zn2 H2O H2O Antibiotic Beta-Lactam Antibiotic Antibiotic->Hydrolysis Catalyzed by NDM-1 Inactive Inactive Antibiotic Hydrolysis->Inactive Inhibitor NDM-1 Inhibitor Binding Binding to Active Site Inhibitor->Binding Binding->Zn1 Chelates Zinc Ions Binding->Zn2 Chelates Zinc Ions Block Block Substrate Access Binding->Block Block->Hydrolysis Prevents

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NDM-1 Inhibitor-7 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NDM-1 Inhibitor-7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NDM-1 and how do inhibitors like Inhibitor-7 work?

A1: New Delhi metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems.[1] It achieves this by hydrolyzing the amide bond in the β-lactam ring of these antibiotics, rendering them inactive.[2] NDM-1 is a metallo-β-lactamase, meaning it requires zinc ions in its active site to function.[3][4]

NDM-1 inhibitors, such as the hypothetical "Inhibitor-7," can function through several mechanisms:

  • Zinc Chelation: Some inhibitors bind to and remove the essential zinc ions from the NDM-1 active site.[5][6]

  • Active Site Binding: Other inhibitors directly bind to the amino acid residues within the active site, preventing the antibiotic from entering.[6][7]

  • Allosteric Inhibition: Certain compounds can bind to a site other than the active site (an allosteric site), inducing a conformational change in the enzyme that reduces its catalytic activity.[8][9]

The primary goal of using an NDM-1 inhibitor is to restore the efficacy of β-lactam antibiotics when used in combination therapy.[7][10]

Q2: How do I determine the optimal concentration of this compound for my in vitro experiments?

A2: Determining the optimal concentration of this compound involves a series of experiments to assess its direct inhibitory effect on the NDM-1 enzyme and its ability to potentiate the activity of an antibiotic against NDM-1 producing bacteria. Key steps include:

  • Enzyme Inhibition Assay: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor-7 against purified NDM-1 enzyme.

  • Checkerboard Assay: To assess the synergistic effect of Inhibitor-7 in combination with a β-lactam antibiotic (e.g., meropenem) against an NDM-1 producing bacterial strain.

  • Time-Kill Assay: To evaluate the bactericidal or bacteriostatic effect of the combination therapy over time.[10]

Q3: I am not seeing any inhibition of NDM-1 in my enzyme assay. What are the possible reasons?

A3: Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:

  • Inhibitor-7 Solubility: Ensure that Inhibitor-7 is fully dissolved in the assay buffer. Precipitated compound will not be effective. Consider using a different solvent or a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.[3]

  • Enzyme Activity: Confirm that the recombinant NDM-1 enzyme is active. Run a positive control with the substrate (e.g., nitrocefin) alone to ensure robust hydrolysis. Also, include a known NDM-1 inhibitor, such as EDTA, as a positive control for inhibition.[4]

  • Zinc Ion Concentration: NDM-1 activity is dependent on zinc. Ensure that the assay buffer is supplemented with an appropriate concentration of a zinc salt (e.g., 10 µM ZnSO₄).[3] However, be aware that very high concentrations of zinc can be inhibitory.[4]

  • Incubation Time: The inhibitor may require a pre-incubation period with the enzyme to exert its effect. An incubation of 10 minutes or more before adding the substrate is common.[3]

  • Assay Conditions: Verify that the pH and temperature of the assay are optimal for NDM-1 activity (typically around pH 7.0 and 30-37°C).[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in IC50 values Inconsistent pipetting, inhibitor precipitation, or unstable enzyme activity.Use calibrated pipettes, visually inspect for precipitation, and prepare fresh enzyme dilutions for each experiment.
No synergistic effect in checkerboard assay Inhibitor-7 cannot penetrate the bacterial cell wall, is degraded by other bacterial mechanisms, or the chosen antibiotic is inappropriate.Consider using a bacterial strain with a more permeable outer membrane. Test different partner antibiotics.
Toxicity of Inhibitor-7 to bacterial cells The inhibitor itself has antibacterial activity.While this can be a desirable trait, it complicates the interpretation of synergy. Determine the Minimum Inhibitory Concentration (MIC) of Inhibitor-7 alone.
Inconsistent results in time-kill assays Bacterial clumping, inaccurate colony counting, or degradation of the inhibitor/antibiotic over the time course.Ensure homogenous bacterial suspension. Use appropriate plating and counting techniques. Verify the stability of your compounds in the growth medium over 24 hours.

Experimental Protocols

NDM-1 Enzyme Inhibition Assay

This protocol is for determining the IC50 value of this compound using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Recombinant NDM-1 enzyme

  • This compound

  • Nitrocefin

  • Assay Buffer: 20 mM Tris-HCl, pH 7.0, supplemented with 10 µM ZnSO₄

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 5 nM of recombinant NDM-1 enzyme to each well.

  • Add varying concentrations of this compound to the wells. Include a negative control with DMSO only.

  • Pre-incubate the enzyme and inhibitor for 10 minutes at 30°C.

  • Initiate the reaction by adding nitrocefin to a final concentration of 60 µM.

  • Immediately measure the absorbance at 490 nm at 30°C, and continue to monitor every minute for 15-30 minutes.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

Checkerboard Synergy Assay

This assay is used to evaluate the synergistic effect of this compound with a β-lactam antibiotic.

Materials:

  • NDM-1 producing bacterial strain (e.g., E. coli expressing blaNDM-1)

  • This compound

  • Meropenem (B701) (or other carbapenem (B1253116) antibiotic)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplate

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • In a 96-well plate, prepare a two-dimensional serial dilution of both this compound and meropenem in CAMHB.

  • Add the bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. A FICI of ≤ 0.5 is generally considered synergistic.[3]

Quantitative Data Summary

The following table presents IC50 values for several known NDM-1 inhibitors to provide a reference for the expected potency of novel inhibitors.

InhibitorIC50 (µM)Reference
D-captopril7.9[11]
L-captopril202.0[11]
Adapalene8.9 µg/mL[10]
Carnosic acid27.07[8][9]
DL-thiorphan1.8[12]
Thanatin3.21[12]
EDTA0.412[4]
PHT4271.42[6]

Visualizations

Signaling Pathways and Workflows

NDM1_Mechanism cluster_0 Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic NDM1_Enzyme NDM-1 Enzyme Hydrolyzed_Antibiotic Inactive Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis Bacterial_Survival Bacterial Survival

Inhibitor_Action cluster_1 Inhibitor Intervention NDM1_Inhibitor This compound NDM1_Enzyme NDM-1 Enzyme Beta-Lactam_Antibiotic β-Lactam Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis Bacterial_Cell_Death Bacterial Cell Death

References

Technical Support Center: NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NDM-1 Inhibitor-7 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the New Delhi metallo-β-lactamase-1 (NDM-1). The NDM-1 enzyme confers broad-spectrum resistance to β-lactam antibiotics by hydrolyzing their characteristic four-membered ring.[1][2][3][4] The active site of NDM-1 contains two zinc ions that are essential for its catalytic activity.[1] These zinc ions activate a water molecule, which then acts as a nucleophile to attack and cleave the amide bond in the β-lactam ring, rendering the antibiotic ineffective. This compound is designed to interact with the zinc ions in the active site, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.

Q2: Is this compound effective as a standalone antibacterial agent?

A2: this compound is not designed to be a standalone antibacterial agent. Its primary function is to inhibit the NDM-1 enzyme, thereby restoring the effectiveness of β-lactam antibiotics against resistant bacteria. It should be used in combination with a β-lactam antibiotic, such as a carbapenem (B1253116) (e.g., meropenem), to achieve a synergistic antibacterial effect.

Q3: What is the recommended solvent for this compound?

A3: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate culture medium to the final desired concentration. Ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth or cell viability (typically ≤0.5%).

Q4: How should I store this compound?

A4: this compound should be stored as a lyophilized powder at -20°C for long-term storage. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Inconsistent IC50 Values in Enzyme Kinetic Assays
Potential Cause Troubleshooting Steps
Inhibitor Precipitation - Visually inspect the assay plate for any signs of precipitation. - Decrease the final concentration of this compound. - Increase the final DMSO concentration slightly, ensuring it remains within the tolerated limit for the enzyme.
Zinc Ion Contamination in Buffer - Prepare all buffers with high-purity water and analytical-grade reagents. - Consider treating buffers with a chelating resin (e.g., Chelex) to remove trace metal contaminants.
Variable Enzyme Activity - Ensure consistent preparation of the NDM-1 enzyme. - Perform a control experiment to measure the initial rate of substrate hydrolysis without the inhibitor in each assay plate to normalize the results. - Confirm the optimal pH and temperature for NDM-1 activity, as it can be stable and active under a wide range of conditions.
Assay Interference - If using a chromogenic substrate like nitrocefin (B1678963), ensure that this compound does not absorb at the same wavelength. Run a control with the inhibitor alone to check for background absorbance.
High Variability in Minimum Inhibitory Concentration (MIC) Assays
Potential Cause Troubleshooting Steps
Inoculum Size Variation - Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment. - An increased bacterial inoculum can lead to higher MIC values.
Inhibitor-Antibiotic Interaction - Perform a checkerboard assay to systematically evaluate the synergistic interaction between this compound and the partner antibiotic.
Inhibitor Instability - Prepare fresh dilutions of this compound from a stock solution for each experiment.
Plasmid Loss - If using a bacterial strain with the blaNDM-1 gene on a plasmid, ensure appropriate antibiotic selection is maintained in the culture medium to prevent plasmid loss.
Unexpected Cytotoxicity in Mammalian Cell Lines
Potential Cause Troubleshooting Steps
High Inhibitor Concentration - Determine the IC50 value for cytotoxicity using a dose-response curve. - Use concentrations of this compound that are effective for NDM-1 inhibition but below the cytotoxic threshold.
Solvent Toxicity - Ensure the final DMSO concentration is below the toxic level for the specific cell line being used. Run a vehicle control with the same concentration of DMSO.
Off-Target Effects - The zinc-chelating nature of some NDM-1 inhibitors can lead to off-target effects on mammalian metalloenzymes. - Evaluate the expression of key metalloenzymes or cellular stress markers in response to inhibitor treatment.
Assay-Specific Artifacts - For metabolic assays like MTT, some compounds can interfere with the dye reduction. Corroborate results with a different cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.

Experimental Protocols

Enzyme Inhibition Assay (IC50 Determination)
  • Reagents and Materials:

    • Purified NDM-1 enzyme

    • This compound

    • Nitrocefin (or other suitable β-lactam substrate)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with 50 µM ZnSO4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add a constant amount of NDM-1 enzyme to each well.

    • Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate for a predetermined time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate (e.g., nitrocefin) to each well.

    • Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis).

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Checkerboard Synergy Assay
  • Reagents and Materials:

    • NDM-1 producing bacterial strain

    • This compound

    • β-lactam antibiotic (e.g., meropenem)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microplates

  • Procedure:

    • In a 96-well plate, prepare a two-dimensional matrix of this compound and the β-lactam antibiotic. Typically, serial dilutions of the inhibitor are made along the rows, and serial dilutions of the antibiotic are made along the columns.

    • Inoculate each well with the NDM-1 producing bacterial strain at a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include control wells with each agent alone to determine their individual MICs.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each agent alone and in combination by visual inspection for turbidity.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth:

      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results: FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4 indicates an additive or indifferent effect; > 4 indicates antagonism.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Efficacy Testing cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays enz_kinetics Enzyme Kinetics Assay (IC50 Determination) checkerboard Checkerboard Assay (Synergy with β-lactam) enz_kinetics->checkerboard Confirm Direct Inhibition mic_assay MIC Assay (Inhibitor Alone) mic_assay->checkerboard Determine Baseline MIC cytotoxicity Cytotoxicity Assay (Mammalian Cells) checkerboard->cytotoxicity Evaluate Synergistic Efficacy

Caption: Workflow for evaluating this compound efficacy.

Signaling_Pathway Mechanism of Action of this compound beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits ndm1 NDM-1 Enzyme beta_lactam->ndm1 Substrate cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Catalyzes cell_lysis Cell Lysis and Death cell_wall->cell_lysis Inhibition leads to inactivated_antibiotic Hydrolyzed (Inactive) Antibiotic ndm1->inactivated_antibiotic Hydrolyzes inhibitor This compound inhibitor->ndm1 Inhibits

Caption: this compound restores β-lactam activity.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Assay Results start Inconsistent Results? solubility Is Inhibitor Soluble? start->solubility solubility_yes Check Assay Controls solubility->solubility_yes Yes solubility_no Optimize Solvent/ Concentration solubility->solubility_no No controls Are Controls Behaving as Expected? controls_yes Check Reagent Integrity controls->controls_yes Yes controls_no Review Assay Setup/ Inoculum controls->controls_no No reagents Are Reagents Fresh and Validated? reagents_yes Consult Further Technical Support reagents->reagents_yes Yes reagents_no Prepare Fresh Reagents/Enzyme reagents->reagents_no No solubility_yes->controls controls_yes->reagents

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: NDM-1 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitor experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your NDM-1 inhibitor experiments in a question-and-answer format.

Enzyme Kinetics and Inhibition Assays

Q1: My NDM-1 enzyme activity is low or inconsistent. What are the possible causes and solutions?

A1: Low or inconsistent NDM-1 activity can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Enzyme Purity and Stability:

    • Problem: The purified NDM-1 enzyme may be of low purity (>95% purity is recommended) or may have lost activity due to improper storage.[1]

    • Solution: Verify the purity of your enzyme using SDS-PAGE.[1] Store the enzyme in appropriate buffers and at the recommended temperature. Perform a new protein concentration assay to ensure you are using the correct concentration in your experiments.[1]

  • Zinc Ion Concentration:

    • Problem: NDM-1 is a zinc-dependent metallo-enzyme and requires an optimal concentration of Zn2+ for its catalytic activity.[2][3] Both insufficient and excessive zinc can negatively impact enzyme function.[2]

    • Solution: Empirically determine the optimal ZnCl2 or ZnSO4 concentration for your assay. A common starting point is in the range of 20-50 µM.[1][4]

  • Assay Buffer Conditions:

    • Problem: The pH of the assay buffer can significantly influence NDM-1 activity.[1][2]

    • Solution: Ensure your assay buffer (e.g., HEPES, Tris) is at the optimal pH, typically around 7.5.[1][2] It's crucial to verify the pH at the experimental temperature.

  • Substrate Quality and Concentration:

    • Problem: The substrate (e.g., nitrocefin (B1678963), imipenem, meropenem) may have degraded, or the concentration used might be suboptimal.

    • Solution: Use fresh, high-quality substrates. Determine the Michaelis-Menten constant (Km) for your substrate under your specific assay conditions to ensure you are working at an appropriate concentration.

Q2: I am observing high background noise or a false-positive signal in my inhibitor screening assay. How can I mitigate this?

A2: High background or false positives can be caused by the inhibitor itself or by components of the assay.

  • Inhibitor Interference:

    • Problem: Some compounds can interfere with the detection method. For example, colored compounds can absorb at the same wavelength as the product of a colorimetric assay (e.g., hydrolyzed nitrocefin at 486 nm).[5]

    • Solution: Run a control experiment with the inhibitor in the absence of the enzyme to check for any intrinsic signal. If interference is observed, consider using an alternative assay format (e.g., a fluorogenic substrate-based assay if you are using a colorimetric one).[6]

  • Compound Aggregation:

    • Problem: Inhibitors can form aggregates at higher concentrations, leading to non-specific inhibition.

    • Solution: Include a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer to prevent aggregation. It is also important to visually inspect your assay wells for any precipitation.

  • Metal Chelating Activity:

    • Problem: Some compounds may appear as NDM-1 inhibitors by chelating the essential zinc ions from the active site rather than through specific binding.[7]

    • Solution: To distinguish true inhibitors from simple chelators, you can perform the assay with a higher concentration of zinc. True inhibitors should still show activity, while the effect of chelators will be diminished.

Cell-Based Assays

Q3: My test compound shows potent inhibition in the enzymatic assay but has no activity in the cell-based assay. What could be the reason?

A3: This is a common challenge in drug discovery and can be attributed to several factors related to the complexity of a whole-cell environment.

  • Cellular Permeability:

    • Problem: The compound may not be able to penetrate the bacterial cell wall and outer membrane to reach the periplasmic space where NDM-1 is located.

    • Solution: Consider modifying the chemical structure of your inhibitor to improve its permeability. You can also test your compound in combination with a membrane permeabilizer, although this is not a long-term solution for a therapeutic candidate.

  • Efflux Pumps:

    • Problem: The compound might be actively transported out of the bacterial cell by efflux pumps.

    • Solution: Test your inhibitor in bacterial strains that have known efflux pumps knocked out. This will help determine if your compound is a substrate for these pumps.

  • Compound Stability:

    • Problem: The compound may be unstable in the cell culture medium or may be metabolized by the bacteria.

    • Solution: Assess the stability of your compound in the culture medium over the time course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the most common substrates used for NDM-1 enzymatic assays?

A1: The choice of substrate depends on the specific requirements of the assay, such as sensitivity and throughput. Commonly used substrates include:

  • Nitrocefin: A chromogenic cephalosporin (B10832234) that undergoes a distinct color change upon hydrolysis of its β-lactam ring, with a maximum absorbance at 486 nm.[5] It is widely used for high-throughput screening.

  • Imipenem and Meropenem: These are carbapenem (B1253116) antibiotics and are clinically relevant substrates for NDM-1.[1] Their hydrolysis can be monitored by the decrease in absorbance at specific wavelengths.

  • Fluorogenic Substrates: Umbelliferone-derived cephalosporins can offer improved sensitivity compared to chromogenic substrates.[6]

Q2: How can I determine the inhibition mechanism of my compound?

A2: Understanding the mechanism of inhibition is crucial for lead optimization. Here are some key methods:

  • Steady-State Enzyme Kinetics: By measuring the initial reaction rates at different substrate and inhibitor concentrations, you can generate Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • NMR Spectroscopy: 1H-15N TROSY-HSQC and 19F-based titration methods can be used to accurately assess the NDM-1 inhibition mode and determine dissociation constants.[8]

  • Isothermal Titration Calorimetry (ITC): ITC can directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-enzyme interaction.

Q3: What are some known NDM-1 inhibitors that I can use as positive controls?

A3: Several compounds are known to inhibit NDM-1 and can be used as positive controls in your experiments:

  • EDTA (Ethylenediaminetetraacetic acid): A strong metal chelator that inhibits NDM-1 by sequestering the zinc ions from the active site.[1]

  • D-captopril: An angiotensin-converting enzyme (ACE) inhibitor that also shows inhibitory activity against NDM-1.[9]

  • Thiorphan: An enkephalinase inhibitor with reported activity against NDM-1.[9]

Quantitative Data Summary

The following tables summarize the inhibitory activity of various compounds against NDM-1.

Table 1: IC50 Values of Selected NDM-1 Inhibitors

InhibitorIC50 (µM)Reference
EDTA~0.412[1]
D-captopril7.9[9]
L-captopril202.0[9]
Thiorphan1.8[9]
Dimercaprol1.3[9]
Betaxolol19.3[7]
Ru1 (in dark)23[5]
Ru1 (with light)0.22[5]

Table 2: Kinetic Parameters of NDM-1 for Various β-Lactam Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Penicillin G130 ± 10140 ± 101.1[1]
Ampicillin80 ± 10100 ± 101.3[1]
Cefaclor30 ± 520 ± 20.7[1]
Cefoxitin40 ± 530 ± 30.8[1]
Imipenem10 ± 2120 ± 1012.0[1]
Meropenem15 ± 2150 ± 1010.0[1]

Experimental Protocols

Protocol 1: NDM-1 Enzyme Inhibition Assay using Nitrocefin

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against NDM-1 using nitrocefin as the substrate.

Materials:

  • Purified NDM-1 enzyme

  • Nitrocefin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)[1]

  • ZnSO4 or ZnCl2[1][2]

  • Test inhibitor compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of NDM-1 enzyme in an appropriate buffer.

  • Prepare a stock solution of nitrocefin in DMSO.

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well microplate, add the following to each well:

    • Assay buffer

    • ZnSO4 to a final concentration of 50 µM.[1]

    • Test inhibitor at various concentrations (typically with a final DMSO concentration of ≤1%).

    • NDM-1 enzyme to a final concentration of 5 nM.[3]

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Initiate the reaction by adding nitrocefin to a final concentration (e.g., 100 µM).

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction rates (v0).

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of an inhibitor that prevents the visible growth of an NDM-1 expressing bacterial strain.

Materials:

  • NDM-1 expressing bacterial strain (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • Test inhibitor compound

  • 96-well microplate

  • Bacterial incubator

Procedure:

  • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard.

  • Prepare serial dilutions of the test inhibitor in CAMHB in a 96-well plate.

  • Add a fixed, sub-inhibitory concentration of the β-lactam antibiotic to all wells containing the inhibitor.

  • Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Include appropriate controls:

    • Bacteria only (growth control)

    • Bacteria + antibiotic (to confirm susceptibility at the chosen concentration)

    • Bacteria + inhibitor only (to check for intrinsic antibacterial activity of the inhibitor)

    • Media only (sterility control)

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the inhibitor that, in combination with the antibiotic, completely inhibits visible bacterial growth.

Visualizations

NDM1_Signaling_Pathway cluster_bacterium Bacterial Periplasm BetaLactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme BetaLactam->NDM1 Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition Inactive_BetaLactam Inactive Hydrolyzed Antibiotic NDM1->Inactive_BetaLactam CellWall Cell Wall Synthesis PBP->CellWall Catalysis Inhibitor NDM-1 Inhibitor Inhibitor->NDM1 Inhibition

Caption: Mechanism of NDM-1 mediated antibiotic resistance and inhibitor action.

Experimental_Workflow cluster_workflow NDM-1 Inhibitor Screening Workflow A Primary Screening (High-Throughput Assay) B Hit Confirmation (Dose-Response) A->B C IC50 Determination B->C D Mechanism of Inhibition (Enzyme Kinetics) C->D E Cell-Based Assays (MIC Determination) C->E F Lead Optimization D->F E->F

Caption: A typical experimental workflow for NDM-1 inhibitor discovery.

References

Technical Support Center: NDM-1 Inhibitor Synergy Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why are my Fractional Inhibitory Concentration (FIC) indices inconsistent across repeat checkerboard assays?

A1: Inconsistent FIC indices can arise from several factors:

  • Pipetting Errors: Small volume inaccuracies during serial dilutions can lead to significant concentration changes, affecting the final FIC value. Regular pipette calibration and careful technique are crucial.[1]

  • Inoculum Variability: The density of the bacterial inoculum must be standardized. Variations in the starting number of colony-forming units (CFUs) will lead to inconsistent MIC and FIC results.

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the antimicrobial agents, leading to skewed results. It is recommended to fill perimeter wells with sterile broth or water and not use them for experimental data.[1][2]

  • Subjective Interpretation: Visual determination of growth can be subjective.[1] Using a microplate reader to measure optical density (OD) or a metabolic indicator dye like resazurin (B115843) provides a more objective endpoint.[1]

  • Bacterial Clumping: A non-homogenous bacterial suspension can lead to "skipped wells," where growth appears at higher concentrations while lower concentrations show none.[1] Ensure thorough vortexing of the bacterial suspension before inoculation.

Q2: My NDM-1 inhibitor shows no synergy (or antagonism) with a partner β-lactam. What should I check?

A2: Several factors can lead to a lack of synergy or apparent antagonism:

  • Zinc Concentration: NDM-1 is a metallo-enzyme that requires zinc ions for its catalytic activity.[3][4] Insufficient zinc in the assay medium can lead to reduced NDM-1 activity, making the inhibitor appear less effective. Conversely, some inhibitors work by chelating zinc; their efficacy can be masked by excessive zinc supplementation.[5][6] The optimal zinc concentration may depend on the specific β-lactam substrate.[7][8]

  • Mechanism of Inhibition: If the inhibitor is a competitive inhibitor, its effectiveness can be overcome at high substrate (β-lactam) concentrations. This can sometimes manifest as a lack of synergy at higher concentrations.[9]

  • Compound Stability/Solubility: Ensure both the inhibitor and the antibiotic are stable and soluble in the test medium. Precipitation of either compound can lead to inaccurate results and may be misinterpreted as antagonism.[2]

  • Incorrect FIC Interpretation: The standard interpretation of the FIC index defines synergy as ≤0.5, indifference as >0.5 to 4, and antagonism as >4.[10][11][12] Ensure your calculations and interpretations align with these established cutoffs.

Q3: Why do my checkerboard and time-kill assay results for the same drug combination not correlate?

A3: This is a common observation, as the two assays measure different aspects of antimicrobial activity.

  • Static vs. Dynamic Measurement: The checkerboard assay is a static endpoint measurement, typically read at 18-24 hours, which determines the concentration needed to inhibit growth.[1] The time-kill assay is a dynamic process that measures the rate of bacterial killing over several time points.[1][13]

  • Different Endpoints: A combination might be synergistic in its rate of killing (bactericidal activity) but only additive in its ability to inhibit growth (bacteriostatic activity).[1] Therefore, a synergistic result in a time-kill assay may appear as merely additive or indifferent in a checkerboard assay.

Q4: What is the optimal concentration of supplemental zinc (ZnCl₂ or ZnSO₄) for NDM-1 activity assays?

A4: The optimal zinc concentration can be substrate-dependent.[7][8] For enzymatic assays using purified NDM-1, a concentration of 10 µM to 50 µM ZnSO₄ or ZnCl₂ is often used to ensure the enzyme is in its active, di-zinc form.[7][14] However, for whole-cell synergy assays (like the checkerboard method), the addition of exogenous zinc is less common, as the growth medium and bacterial physiology typically provide sufficient zinc. If you suspect zinc limitation is an issue, a concentration titration is recommended to find the optimal level for your specific experimental conditions without causing toxicity to the bacteria.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in MICs for control wells (antibiotic alone) Inconsistent inoculum density; Pipetting errors during serial dilution; Bacterial contamination.Standardize inoculum using a spectrophotometer (e.g., 0.5 McFarland standard). Calibrate pipettes and use proper mixing techniques.[1] Use aseptic techniques throughout.
"Skipped wells" or erratic growth patterns Bacterial clumping; Contamination; Edge effects in the microplate.Vortex bacterial suspension thoroughly before adding to the plate.[1] Fill outer wells with sterile broth and do not use for data.[1][2]
FIC Index > 4.0 (Antagonism) Chemical incompatibility or degradation of compounds; Compound precipitation; Saturation of drug targets at high concentrations.[9]Visually inspect wells for precipitation.[2] Test the stability of each compound in the assay medium over the incubation period. Re-evaluate synergy at lower, sub-MIC concentrations.
No synergy observed (FIC Index > 0.5) Sub-optimal zinc concentration for NDM-1 activity; Inhibitor is not effective against the target; Alternative resistance mechanisms in the test strain.For enzymatic assays, titrate zinc concentration (e.g., 0-100 µM).[8] Confirm inhibitor activity against purified NDM-1. Ensure the test strain's resistance is primarily due to NDM-1.
Difficulty in reading endpoints visually Subtle changes in turbidity; Biofilm formation at the bottom of wells.Use a microplate reader for OD measurements. Utilize a growth indicator dye (e.g., resazurin, INT) for a colorimetric endpoint.[1]

Experimental Protocols

Protocol 1: Checkerboard Assay for FIC Index Determination

This method is used to assess synergy by testing a matrix of concentrations for two compounds.

Methodology:

  • Preparation: Prepare stock solutions of the β-lactam antibiotic (Drug A) and the NDM-1 inhibitor (Drug B) in an appropriate solvent. Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use a 96-well microtiter plate. Along the x-axis, perform serial two-fold dilutions of Drug A.[13]

    • Along the y-axis, perform serial two-fold dilutions of Drug B.[13]

    • The result is a matrix where each well has a unique combination of drug concentrations.

    • Include control wells: Drug A only, Drug B only, and a growth control (no drugs).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration showing no visible growth.

    • Calculate the FIC for each drug in a given well:

      • FIC of A = (MIC of A in combination) / (MIC of A alone)[11][15]

      • FIC of B = (MIC of B in combination) / (MIC of B alone)[11][15]

    • Calculate the FIC Index (FICI) for each combination: ΣFIC = FIC of A + FIC of B.[11]

    • The FICI reported is typically the lowest value obtained from all tested combinations.

Table 1: Interpretation of FIC Index (FICI) Values
FICI ValueInterpretation
≤ 0.5Synergy[10][11][16]
> 0.5 to 1.0Additive[16][17]
> 1.0 to 4.0Indifference[10][11][16]
> 4.0Antagonism[10][11][16]

Visualizations

Workflow and Logic Diagrams

Synergy_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (Checkerboard) cluster_analysis 3. Data Analysis cluster_interp 4. Interpretation P1 Prepare Drug Stocks (Antibiotic & Inhibitor) P2 Prepare Standardized Bacterial Inoculum A1 Create 2D Serial Dilutions in 96-well Plate P2->A1 A2 Inoculate Plate A1->A2 A3 Incubate (37°C, 18-24h) A2->A3 D1 Read Results (Visual or Plate Reader) A3->D1 D2 Determine MICs (Alone & Combination) D1->D2 D3 Calculate FIC Index D2->D3 I1 FICI <= 0.5? D3->I1 I2 Synergy I1->I2 Yes I4 Antagonism? I1->I4 No I3 No Synergy (Additive/Indifferent) I4->I3 No I5 Antagonism I4->I5 Yes (FICI > 4)

Caption: General workflow for an NDM-1 inhibitor synergy checkerboard assay.

Troubleshooting_Tree Start Unexpected Result: No Synergy or High Variability Q1 Are control MICs consistent? Start->Q1 A1_Yes Check Inoculum Standardization & Pipetting Technique Q1->A1_Yes No Q2 Is the FIC Index > 4? Q1->Q2 Yes End Consult Literature for Similar Combinations A1_Yes->End A2_Yes Check for Compound Precipitation or Chemical Antagonism Q2->A2_Yes Yes Q3 Is the result simply 'Indifferent'? Q2->Q3 No A2_Yes->End A3_Yes Consider Assay Conditions: - Zinc concentration - Inhibitor mechanism - Alternative resistance Q3->A3_Yes Yes A3_No Re-evaluate FIC Calculation and Interpretation Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting unexpected synergy assay results.

References

NDM-1 inhibitor-7 off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "NDM-1 inhibitor-7" is not specifically identified in publicly available literature. This technical support guide provides general troubleshooting advice and frequently asked questions for researchers investigating novel New Delhi metallo-beta-lactamase-1 (NDM-1) inhibitors, based on established principles in the field.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the experimental evaluation of this compound.

Issue/Question Possible Causes Troubleshooting Steps
Inconsistent IC50 values in NDM-1 enzymatic assays. 1. Enzyme instability or aggregation. 2. Inhibitor precipitation at high concentrations. 3. Variability in zinc ion concentration. 4. Inaccurate dispensing of reagents.1. Ensure the NDM-1 enzyme is properly folded and stored. Use fresh enzyme preparations for each experiment. 2. Visually inspect inhibitor stock solutions and assay wells for any signs of precipitation. Determine the solubility of this compound in the assay buffer. 3. Maintain a consistent and optimal concentration of ZnSO4 in the assay buffer, as NDM-1 is a zinc-dependent enzyme.[1] 4. Calibrate pipettes regularly and use automated liquid handlers for high-throughput screening to minimize dispensing errors.
High background signal in the nitrocefin-based hydrolysis assay. 1. Spontaneous hydrolysis of nitrocefin (B1678963). 2. Contamination of assay buffer or reagents with beta-lactamases. 3. Inhibitor interference with the detection wavelength.1. Prepare fresh nitrocefin solutions for each experiment and protect them from light. 2. Use sterile, nuclease-free water and reagents. Autoclave buffers where possible. 3. Run a control experiment with the inhibitor alone (no enzyme) to check for any intrinsic absorbance at the detection wavelength (486 nm for hydrolyzed nitrocefin).[2]
This compound shows potent enzymatic inhibition but weak antibacterial activity. 1. Poor permeability of the inhibitor across the bacterial outer membrane. 2. Efflux of the inhibitor by bacterial pumps. 3. Inhibitor instability in bacterial culture media.1. Assess inhibitor permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Test the inhibitor's efficacy in bacterial strains overexpressing known efflux pumps. 3. Evaluate the stability of the inhibitor in the culture medium over the course of the experiment using techniques like HPLC.
Unexpected cytotoxicity observed in mammalian cell lines. 1. Off-target effects on essential cellular pathways. 2. Mitochondrial toxicity. 3. Induction of apoptosis or necrosis.1. Perform target deconvolution studies, such as chemical proteomics or thermal shift assays, to identify potential off-target binding proteins. 2. Conduct specific assays to measure mitochondrial membrane potential (e.g., JC-1 staining) or cellular respiration (e.g., Seahorse analyzer). 3. Use assays like Annexin V/PI staining to differentiate between apoptotic and necrotic cell death mechanisms.

Frequently Asked Questions (FAQs)

A list of common questions regarding the investigation of this compound's off-target effects.

Q1: What are the initial steps to investigate the off-target profile of this compound?

A1: A tiered approach is recommended. Start with broad, in silico screening against a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels). Follow this with in vitro screening against a commercially available panel of safety-related targets. Any "hits" from these screens should be further validated in cell-based functional assays.

Q2: How can I determine if this compound's mechanism of action involves zinc chelation?

A2: The inhibitory mechanism of many NDM-1 inhibitors involves interacting with the zinc ions in the active site.[3][4] To investigate this, you can perform a zinc supplementation assay. After incubating the NDM-1 enzyme with your inhibitor, add an excess of ZnSO4. If the inhibitory activity is reversed, it suggests a mechanism involving zinc chelation.[1][3]

Q3: this compound is not toxic to human cell lines. Does this mean it is free of off-target effects?

A3: Not necessarily. While a lack of general cytotoxicity is a good sign, off-target effects can be more subtle. They might manifest as specific physiological changes that are not captured by a simple cytotoxicity assay. For example, the inhibitor could affect a specific signaling pathway without causing immediate cell death. Therefore, more targeted off-target investigations are still crucial.

Q4: Should I test this compound against other metallo-beta-lactamases (MBLs)?

A4: Yes, it is highly recommended to assess the inhibitory spectrum of your compound against other clinically relevant MBLs, such as VIM-1 and IMP-1.[4] This will help determine the inhibitor's breadth of activity and its potential clinical utility against a wider range of carbapenem-resistant bacteria.

Quantitative Data Summary

The following tables present hypothetical data for "this compound" for illustrative purposes.

Table 1: Inhibitory Activity against Metallo-beta-Lactamases

EnzymeIC50 (µM)
NDM-10.5 ± 0.1
VIM-12.3 ± 0.4
IMP-15.8 ± 1.2
KPC-2 (Serine-beta-lactamase)> 100

Table 2: Cytotoxicity in Mammalian Cell Lines

Cell LineCell TypeCC50 (µM)
HEK293Human Embryonic Kidney> 50
HepG2Human Hepatocellular Carcinoma> 50
A549Human Lung Carcinoma> 50

Table 3: Synergistic Activity with Meropenem (B701) against E. coli expressing NDM-1

CompoundMIC (µg/mL)
Meropenem alone64
This compound alone> 128
Meropenem + 4 µg/mL this compound4

Experimental Protocols

1. NDM-1 Enzymatic Activity Assay (Nitrocefin Hydrolysis)

  • Principle: NDM-1 hydrolyzes the beta-lactam ring of the chromogenic cephalosporin, nitrocefin, resulting in a color change that can be measured spectrophotometrically at 486 nm.

  • Procedure:

    • Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 100 µM ZnSO4.

    • Add 2 µL of this compound at various concentrations (in DMSO) to the wells of a 96-well plate.

    • Add 93 µL of the assay buffer to each well.

    • Add 5 µL of a 20 nM NDM-1 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 1 mM nitrocefin solution.

    • Immediately measure the change in absorbance at 486 nm over 10 minutes using a plate reader.

    • Calculate the rate of hydrolysis and determine the IC50 value of the inhibitor.

2. Checkerboard Assay for Synergy

  • Principle: This assay determines the combined effect of an antibiotic and an inhibitor by testing a range of concentrations of both compounds.

  • Procedure:

    • In a 96-well plate, prepare a two-dimensional serial dilution of meropenem (horizontally) and this compound (vertically) in cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized suspension of NDM-1-producing bacteria (e.g., E. coli expressing NDM-1) to a final concentration of 5 x 10^5 CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_cell Cell-Based Assays cluster_offtarget Off-Target Investigation in_vitro_screening Primary Screen: NDM-1 Enzymatic Assay secondary_screen Secondary Screen: Selectivity Panel (VIM-1, IMP-1) in_vitro_screening->secondary_screen Confirm Hits cell_based_assays Synergy Testing: Checkerboard Assay with Meropenem in_vitro_screening->cell_based_assays Potent Hits moa Mechanism of Action: Zinc Chelation Assay secondary_screen->moa cytotoxicity Cytotoxicity Profiling: MTT/LDH Assays in Mammalian Cells cell_based_assays->cytotoxicity off_target_prediction In Silico Profiling: Screening against Off-Target Databases cytotoxicity->off_target_prediction Lead Candidates off_target_validation In Vitro Safety Panel: Screening against Kinases, GPCRs, etc. off_target_prediction->off_target_validation functional_assays Cell-Based Functional Assays (e.g., Kinase Activity) off_target_validation->functional_assays Validate Hits

Caption: Workflow for investigating a novel NDM-1 inhibitor.

signaling_pathway cluster_pathway Hypothetical Off-Target Kinase Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor This compound (Off-Target Effect) inhibitor->kinase2 Inhibition

Caption: Hypothetical off-target effect on a kinase signaling pathway.

References

Technical Support Center: Enhancing the Stability of NDM-1 Inhibitor-7 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with NDM-1 inhibitor-7 in solution.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific stability problems you may encounter during your experiments with this compound.

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, a precipitate forms. What should I do?

  • Answer: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules. Here are several strategies to address this:

    • Decrease the Final Concentration: The inhibitor may have surpassed its solubility limit in the aqueous buffer. Attempt to lower the final concentration in your assay.

    • Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (up to 0.5% is generally tolerated in many cell-based assays) might be necessary to maintain solubility. Always include a vehicle control to assess the impact of DMSO on your experiment.

    • Adjust Buffer pH: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solution. Experiment with different pH values within the acceptable range for your assay to identify the optimal pH for solubility.

    • Use a Co-solvent System: Consider incorporating a pharmaceutically acceptable co-solvent to improve solubility.

    • Prepare a Fresh Dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.

Issue 2: Loss of this compound Activity Over Time in Solution

  • Question: My experimental results are inconsistent, and I suspect that this compound is degrading in my stock solution or assay medium. How can I investigate and prevent this?

  • Answer: Loss of activity is a strong indicator of compound degradation. The following steps can help you troubleshoot this issue:

    • Proper Storage is Crucial:

      • Temperature: Store stock solutions at -20°C or -80°C to slow down degradation. Avoid repeated freeze-thaw cycles, which can degrade the compound and allow moisture to be absorbed by hygroscopic solvents like DMSO.

      • Light Exposure: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as light can induce photochemical degradation.

      • Air (Oxygen) Exposure: If the compound is susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

    • Evaluate Stability in Assay Medium: The components of your cell culture medium or assay buffer could be reacting with the inhibitor. Perform a time-course experiment by incubating the inhibitor in the medium for different durations and then measuring its activity to determine its stability under assay conditions.

    • pH Stability: The stability of this compound can be pH-dependent. Ensure the pH of your buffers and media is appropriate and stable throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific solubility data for "this compound" is not available, DMSO is a common solvent for many small molecule inhibitors due to its high solubilizing capacity. However, it is essential to check the certificate of analysis or product datasheet for any specific recommendations.

Q2: How should I properly store the solid form and stock solutions of this compound?

A2: For the solid (powder) form, storage at -20°C is generally recommended for long-term stability. Stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed, amber vials.

Q3: Can the type of storage container affect the stability of this compound?

A3: Yes, the storage container material can influence compound stability. It is advisable to use inert materials like amber glass vials or polypropylene (B1209903) tubes to prevent leaching of contaminants or adherence of the compound to the container surface.

Q4: How can I confirm the stability of my this compound stock solution?

A4: You can perform a simple stability check using High-Performance Liquid Chromatography (HPLC). Analyze a fresh solution to get a baseline (T=0) purity and peak area. Then, re-analyze aliquots stored under your standard conditions at various time points (e.g., 24 hours, 1 week, 1 month). A significant decrease in the peak area of the parent compound over time indicates degradation.

Data Presentation

Table 1: Troubleshooting Guide for this compound Stability Issues

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Buffer Exceeded solubility limitDecrease final concentration; Optimize DMSO percentage; Adjust buffer pH.
Unsuitable solvent for storageEnsure the solvent is appropriate for the storage temperature.
Loss of Compound Activity Chemical degradationStore at -20°C or -80°C; Protect from light and air.
Instability in assay mediumPerform a time-course stability experiment in the specific medium.
pH-dependent instabilityMaintain optimal and stable pH in all solutions.
Inconsistent Results Repeated freeze-thaw cyclesAliquot stock solutions into single-use volumes.
Adsorption to containerUse inert glass or polypropylene storage vials.

Table 2: General Storage Conditions for Small Molecule Inhibitors

ConditionRecommendationRationale
Temperature -20°C or -80°C for stock solutionsMinimizes chemical degradation.
Light Store in amber vials or protect from lightPrevents photochemical degradation.
Air/Oxygen Purge with inert gas (optional)Prevents oxidation.
pH Maintain recommended pHCompound stability can be pH-dependent.
Freeze-Thaw Avoid repeated cyclesCan cause degradation and moisture absorption.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a basic method to determine the kinetic solubility of this compound in an aqueous buffer.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small, consistent volume of each dilution to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Observation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Visually inspect for the formation of a precipitate. The highest concentration that remains clear is the approximate kinetic solubility. For more quantitative results, nephelometry or turbidimetry can be used.

Protocol 2: HPLC-Based Stability Assessment of this compound

This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution over time.

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired solvent or buffer at the working concentration. Immediately analyze an aliquot by HPLC to determine the initial purity and peak area of the compound. This serves as the baseline.

  • Storage: Store the remaining solution under the conditions you wish to test (e.g., -20°C in the dark, 4°C, room temperature).

  • Subsequent Timepoints: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored solution and analyze it by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 value. The percentage of compound remaining can be calculated to determine the degradation rate.

Visualizations

TroubleshootingWorkflow start Stability Issue Encountered issue_type Identify Issue Type start->issue_type precipitation Precipitation in Solution issue_type->precipitation Precipitate Observed loss_of_activity Loss of Activity / Inconsistent Results issue_type->loss_of_activity Degradation Suspected check_concentration Lower Final Concentration precipitation->check_concentration check_storage Verify Proper Storage Conditions (-20°C or -80°C, protected from light) loss_of_activity->check_storage optimize_dmso Optimize DMSO % check_concentration->optimize_dmso If persists adjust_ph Adjust Buffer pH optimize_dmso->adjust_ph If persists resolve Issue Resolved adjust_ph->resolve time_course Perform Time-Course Stability Assay in Medium check_storage->time_course aliquot Aliquot Stock to Avoid Freeze-Thaw time_course->aliquot aliquot->resolve

Caption: A flowchart for troubleshooting common stability issues with this compound.

StabilityAssessmentWorkflow prep_solution Prepare Inhibitor Solution in Desired Buffer/Solvent t0_analysis Analyze T=0 Sample by HPLC (Establish Baseline) prep_solution->t0_analysis storage Store Solution Under Test Conditions (e.g., -20°C, 4°C, RT) prep_solution->storage data_analysis Compare Peak Areas to T=0 Calculate % Remaining t0_analysis->data_analysis timepoint_analysis Analyze Aliquots at Various Timepoints (T=24h, 1wk, etc.) storage->timepoint_analysis timepoint_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: A workflow diagram for assessing the chemical stability of this compound.

Technical Support Center: NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NDM-1 Inhibitor-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and overcoming potential challenges, particularly concerning the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a non-β-lactam compound designed to inhibit the activity of New Delhi metallo-β-lactamase-1 (NDM-1). Its primary mechanism involves the chelation of the two zinc ions (Zn1 and Zn2) within the active site of the NDM-1 enzyme.[1][2] These zinc ions are essential for the hydrolysis of β-lactam antibiotics.[1] By binding to these ions, this compound disrupts the catalytic activity of the enzyme, preventing the inactivation of β-lactam antibiotics and restoring their efficacy against NDM-1 producing bacteria.[3][4]

Q2: How can I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration of this compound will depend on the specific bacterial strain, the β-lactam antibiotic used in combination, and the experimental setup. We recommend performing a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. This will help identify synergistic concentrations of this compound and the partner antibiotic. A typical starting concentration range for in vitro assays is 0.5 µM to 64 µM.

Q3: What are the potential mechanisms of resistance to this compound?

A3: While this compound is designed to be a potent inhibitor, resistance can potentially emerge through several mechanisms. These may include:

  • Mutations in the blaNDM-1 gene: Amino acid substitutions in or near the active site of the NDM-1 enzyme could alter the binding affinity of this compound.[2]

  • Increased expression of the blaNDM-1 gene: Higher levels of NDM-1 enzyme may require a higher concentration of the inhibitor to achieve the same level of inhibition.

  • Efflux pumps: The bacterial cell may actively transport this compound out of the cell, reducing its intracellular concentration.[5]

  • Alterations in the bacterial cell envelope: Changes in membrane permeability could restrict the entry of this compound into the periplasmic space where NDM-1 is located.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observed synergy between this compound and β-lactam antibiotic. 1. Suboptimal concentrations of inhibitor or antibiotic.2. The bacterial strain may not be producing NDM-1.3. The resistance mechanism is not solely dependent on NDM-1 (e.g., presence of other β-lactamases, efflux pumps).[5][6]1. Perform a checkerboard assay to determine the optimal synergistic concentrations.2. Confirm the presence of the blaNDM-1 gene by PCR.3. Characterize the full resistance profile of the bacterial strain. Consider using a broader spectrum inhibitor or a combination of inhibitors.
High variability in IC50 values. 1. Inconsistent enzyme or substrate concentration.2. Instability of this compound in the assay buffer.3. Pipetting errors.1. Ensure accurate and consistent preparation of all reagents. Use a fresh preparation of the NDM-1 enzyme for each experiment.2. Check the stability of this compound in your experimental conditions. Consider using a different buffer system.3. Use calibrated pipettes and proper pipetting techniques.
Loss of inhibitor activity over time. 1. Degradation of this compound.2. Selection of a resistant subpopulation of bacteria.1. Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly.2. Perform population analysis to check for the emergence of resistant mutants. Sequence the blaNDM-1 gene from resistant isolates.
Unexpected cytotoxicity in cell-based assays. 1. Off-target effects of this compound.2. High concentration of the inhibitor.1. Evaluate the cytotoxicity of this compound alone in your cell line.2. Perform a dose-response curve to determine the non-toxic concentration range.

Quantitative Data Summary

The following tables provide representative data for the in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Recombinant NDM-1

Substrate IC50 (µM)
Meropenem (B701)1.42[3]
Imipenem7.9[2]
Nitrocefin (B1678963)8.9

IC50 values were determined using a standard enzymatic assay with purified recombinant NDM-1 enzyme.

Table 2: Synergistic Activity of this compound with Meropenem against NDM-1-producing E. coli

Strain Meropenem MIC (µg/mL) Meropenem + this compound (4 µg/mL) MIC (µg/mL) Fold Reduction in MIC
E. coli (NDM-1 positive)64232
E. coli (NDM-1 negative)0.250.251

MIC (Minimum Inhibitory Concentration) was determined by the broth microdilution method.

Experimental Protocols

NDM-1 Enzyme Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against the NDM-1 enzyme.

Materials:

  • Recombinant NDM-1 enzyme

  • This compound

  • Nitrocefin (chromogenic substrate)

  • HEPES buffer (50 mM, pH 7.5) containing 100 µM ZnSO4

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant NDM-1 enzyme in HEPES buffer to a final concentration of 10 nM.

  • Prepare serial dilutions of this compound in HEPES buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution.

  • Add 80 µL of the NDM-1 enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 10 µL of nitrocefin solution (final concentration of 100 µM) to each well to initiate the reaction.

  • Immediately measure the absorbance at 492 nm every minute for 30 minutes using a microplate reader.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Checkerboard Synergy Assay

This protocol is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic.

Materials:

  • NDM-1-producing bacterial strain

  • This compound

  • β-lactam antibiotic (e.g., meropenem)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plate

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 105 CFU/mL in each well.

  • Prepare two-fold serial dilutions of the β-lactam antibiotic and this compound in CAMHB in a 96-well plate. The antibiotic is diluted horizontally, and the inhibitor is diluted vertically.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1

    • Indifference: 1 < FIC ≤ 4

    • Antagonism: FIC > 4

Visualizations

NDM1_Inhibition_Pathway cluster_bacterium NDM-1 Producing Bacterium Beta_Lactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme (Active Site with Zn2+) Beta_Lactam->NDM1 Targeted by PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits NDM1_Inhibitor This compound NDM1_Inhibitor->NDM1 Inhibits Inactive_NDM1 Inactive NDM-1 (Inhibitor-Bound) NDM1->Inactive_NDM1 Hydrolyzed_Beta_Lactam Hydrolyzed (Inactive) Antibiotic NDM1->Hydrolyzed_Beta_Lactam Hydrolyzes Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of NDM-1 mediated resistance and inhibition by this compound.

Troubleshooting_Workflow Start Start: No Synergy Observed Check_Concentrations Perform Checkerboard Assay to Optimize Concentrations Start->Check_Concentrations Confirm_NDM1 Confirm blaNDM-1 Presence (PCR) Check_Concentrations->Confirm_NDM1 No Synergy_Achieved Synergy Achieved Check_Concentrations->Synergy_Achieved Yes Characterize_Resistance Characterize Full Resistance Profile (e.g., efflux pump activity, other β-lactamases) Confirm_NDM1->Characterize_Resistance Positive No_NDM1 Strain is NDM-1 Negative Confirm_NDM1->No_NDM1 Negative Complex_Resistance Complex Resistance Mechanism Identified Characterize_Resistance->Complex_Resistance

Caption: Troubleshooting workflow for lack of synergy with this compound.

References

Technical Support Center: Refining Purification Protocol for NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of NDM-1 inhibitor-7. The content is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a non-competitive inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). It typically functions by chelating the zinc ions in the active site of the enzyme, which are essential for its catalytic activity. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacteria.

Q2: What are the expected IC50 values for NDM-1 inhibitors?

A2: The half-maximal inhibitory concentration (IC50) for NDM-1 inhibitors can vary significantly based on their chemical structure. For instance, this compound has a reported IC50 of 10.284 μM[1]. Other inhibitors, such as PHT427 and hesperidin, have IC50 values of 1.42 μmol/L and 3.348±1.35μM, respectively[2][3].

Q3: How can I confirm the presence of an inhibitor in my sample?

A3: A "spike and recovery" experiment is a reliable method. In this experiment, a known quantity of active, purified NDM-1 enzyme is added to both your sample buffer and a control buffer. A significant decrease in enzyme activity in your sample buffer compared to the control indicates the presence of an inhibitor[4].

Q4: What are common contaminants that can inhibit NDM-1 activity?

A4: Several substances can inhibit NDM-1 activity, including chelating agents like EDTA, heavy metals, and residual reagents from purification steps[4]. Given that NDM-1 is a metalloenzyme, contaminants that chelate zinc ions are particularly problematic.

Troubleshooting Guide

This guide addresses common issues that may arise during the purification and handling of this compound.

Issue Possible Cause Recommended Solution
Low Yield of Purified Inhibitor Incomplete reaction or degradation of the compound.Optimize reaction conditions (temperature, time, stoichiometry). Ensure the compound is stable under the purification conditions.
Poor recovery from the purification column.Check the solubility of the inhibitor in the mobile phase. Ensure proper packing of the chromatography column.
Low Purity of the Final Product Inefficient separation of byproducts.Optimize the gradient of the mobile phase in chromatography. Consider using a different type of chromatography (e.g., ion exchange, size exclusion).
Presence of residual solvents.Use a rotary evaporator or high-vacuum pump to remove residual solvents. Confirm removal with techniques like NMR or gas chromatography.
Inconsistent IC50 Values Inaccurate concentration of the inhibitor stock solution.Accurately determine the concentration of the stock solution using a calibrated analytical method.
Degradation of the inhibitor during storage.Store the inhibitor at the recommended temperature, protected from light and moisture. Prepare fresh dilutions for each experiment.
Variability in the NDM-1 enzyme activity.Use a consistent source and batch of the NDM-1 enzyme. Always run a positive control with a known inhibitor like EDTA.
Precipitation of the Inhibitor During Assay Low solubility of the inhibitor in the assay buffer.Add a small percentage of an organic solvent like DMSO to the assay buffer to improve solubility. Ensure the final solvent concentration does not affect enzyme activity.

Experimental Protocols

A detailed methodology for a key experiment is provided below.

Enzyme Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of purified NDM-1 enzyme in 10 mmol/L HEPES buffer (pH 7.5).

    • Prepare a solution of the substrate, meropenem (B701), in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of this compound.

    • Add the NDM-1 enzyme to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the meropenem substrate.

    • Monitor the hydrolysis of meropenem by measuring the change in absorbance at 300 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software like GraphPad Prism.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various NDM-1 inhibitors.

Inhibitor IC50 Value Reference
This compound10.284 μM
PHT4271.42 μmol/L
Hesperidin3.348±1.35μM
d-captopril7.9 μM
l-captopril202.0 μM

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_synthesis Synthesis & Crude Purification cluster_purification Fine Purification cluster_characterization Characterization & Testing synthesis Chemical Synthesis extraction Liquid-Liquid Extraction synthesis->extraction drying Drying of Organic Layer extraction->drying chromatography Column Chromatography drying->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_check Purity Analysis (TLC/LC-MS) fraction_collection->purity_check solvent_evaporation Solvent Evaporation purity_check->solvent_evaporation structural_analysis Structural Analysis (NMR, MS) solvent_evaporation->structural_analysis inhibition_assay Enzyme Inhibition Assay (IC50) structural_analysis->inhibition_assay mic_testing MIC Testing with Antibiotics inhibition_assay->mic_testing

Caption: Purification workflow for this compound.

troubleshooting_logic start Start Purification check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_reaction Optimize Synthesis Conditions check_yield->optimize_reaction Yes improve_recovery Improve Column Recovery check_yield->improve_recovery Yes optimize_chromatography Optimize Chromatography check_purity->optimize_chromatography Yes check_solvents Check for Residual Solvents check_purity->check_solvents Yes end Pure Inhibitor Obtained check_purity->end No optimize_reaction->start improve_recovery->start optimize_chromatography->start check_solvents->start

References

Technical Support Center: Optimizing NDM-1 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with NDM-1 inhibitors, with a focus on optimizing experimental conditions, particularly pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NDM-1 enzyme activity?

A1: The optimal pH for New Delhi metallo-β-lactamase-1 (NDM-1) activity is generally in the range of 6.5 to 8.0, with maximal activity observed at a pH of 7.0.[1][2] The enzyme retains significant activity in alkaline conditions, with over 50% of its activity maintained at a pH of 11.[1] However, its activity decreases sharply in acidic conditions, with little to no significant activity at a pH of 5.5.[1]

Q2: How does pH affect the stability of the NDM-1 enzyme?

A2: NDM-1 is notably stable in neutral to alkaline environments, retaining stability even at a pH of 11.[1] Conversely, the enzyme's stability and activity are significantly reduced in acidic buffers with a pH below 6.0.[1] When designing experiments, it is crucial to avoid acidic conditions to ensure the integrity of the NDM-1 enzyme.

Q3: What buffer systems are recommended for NDM-1 inhibition assays?

A3: HEPES buffer is a commonly used buffer system for NDM-1 inhibition assays and is typically prepared at a pH between 7.0 and 7.5.[1][2][3] Other buffers such as Bis-Tris and Tris-HCl have also been utilized.[4] The choice of buffer should be guided by the specific requirements of your experiment, including the pH range you wish to investigate.

Q4: How might the pH of the assay buffer affect the inhibitor's activity?

A4: The pH of the assay buffer can influence the inhibitor's activity in several ways. The ionization state of the inhibitor, the target enzyme, or both can be altered by pH, which may affect their interaction. For inhibitors that work by chelating the zinc ions in the NDM-1 active site, the pH can affect the availability of these ions and the chelating efficiency of the inhibitor.[1][5] It is recommended to perform initial inhibitor screening at the optimal pH for NDM-1 activity (pH 7.0-7.5) and then explore a range of pH values to determine the optimal conditions for your specific inhibitor.

Q5: Are there any components in the assay buffer that I should be concerned about?

A5: Yes, besides the pH, the concentration of zinc ions is critical. NDM-1 is a metallo-β-lactamase and requires zinc for its catalytic activity.[6] Some experimental protocols recommend the addition of ZnSO4 to the assay buffer.[2][7] However, high concentrations of zinc can be inhibitory.[1] Additionally, if your inhibitor is a metal chelator, the concentration of zinc in the buffer will directly impact the apparent inhibitor potency.

Troubleshooting Guide

Issue 1: No or very low NDM-1 activity observed.
Possible Cause Suggestion
Incorrect Buffer pH Verify the pH of your buffer. NDM-1 activity is significantly lower in acidic conditions (pH < 6.0).[1] Prepare fresh buffer and re-measure the pH.
Enzyme Degradation Ensure proper storage and handling of the NDM-1 enzyme. Avoid repeated freeze-thaw cycles.
Missing Zinc Cofactor NDM-1 requires zinc for activity. Consider adding a low concentration of ZnSO4 (e.g., 50 µM) to your assay buffer.[2]
Substrate Degradation Prepare fresh substrate solution. Some β-lactam substrates are unstable in solution.
Issue 2: Inconsistent results between experiments.
Possible Cause Suggestion
Buffer Variability Prepare a large batch of buffer to use across all related experiments to minimize variability. Always check the pH before use.
Pipetting Errors Calibrate your pipettes regularly. Be consistent with your pipetting technique.
Temperature Fluctuations Ensure all assay components are equilibrated to the correct temperature before starting the reaction. NDM-1 has its maximum activity at 15°C but is often assayed at 30°C or 37°C.[1][2]
Issue 3: Inhibitor shows lower than expected potency.
Possible Cause Suggestion
Suboptimal pH The inhibitor may have a different optimal pH than the enzyme. Test the inhibitor's activity across a range of pH values (e.g., 6.5 to 8.5).
High Zinc Concentration If the inhibitor is a zinc chelator, excess zinc in the buffer will compete with the inhibitor. Try reducing or omitting the supplemental ZnSO4.
Inhibitor Instability The inhibitor may be unstable in the assay buffer. Check the stability of the inhibitor over the time course of the experiment.

Data and Protocols

Effect of pH on NDM-1 Activity

The following table summarizes the relative activity of NDM-1 at different pH values, as reported in the literature.

pHRelative Activity (%)Buffer System
5.5No significant activityHEPES
6.5High activityHEPES
7.0Maximum activityHEPES
8.0High activityHEPES
11.0>50% of original activityHEPES / Ethanolamine
(Data synthesized from[1][2])
Recommended Buffer Systems for NDM-1 Assays
BufferpH RangeTypical ConcentrationNotes
HEPES6.8 - 8.220-50 mMCommonly used for NDM-1 assays.
Bis-Tris5.8 - 7.250 mMUseful for experiments in the slightly acidic to neutral range.[4]
Tris-HCl7.5 - 9.050 mMSuitable for neutral to slightly alkaline conditions.[4]
Experimental Protocol: NDM-1 Inhibition Assay

This protocol describes a general method for determining the IC50 value of a putative NDM-1 inhibitor using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Purified NDM-1 enzyme

  • NDM-1 inhibitor ("Inhibitor-7")

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • ZnSO4 solution (10 mM stock)

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Assay Buffer: Prepare 50 mM HEPES buffer and adjust the pH to 7.5. For some applications, supplement the buffer with 50 µM ZnSO4.

  • Prepare Reagents:

    • Dilute the NDM-1 enzyme to the desired final concentration (e.g., 10 nM) in the assay buffer.

    • Prepare a stock solution of "Inhibitor-7" in DMSO. Perform serial dilutions in assay buffer to create a range of inhibitor concentrations.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute in assay buffer to the desired final concentration (e.g., 100 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • "Inhibitor-7" solution (or DMSO for control)

      • NDM-1 enzyme solution

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Start the Reaction:

    • Add the nitrocefin solution to each well to start the reaction.

  • Measure Activity:

    • Immediately begin monitoring the change in absorbance at 492 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for NDM-1 Inhibition Assays start Experiment Start check_activity Low/No NDM-1 Activity? start->check_activity check_inhibition Inconsistent Inhibition? check_activity->check_inhibition No ph_issue Check Buffer pH (Optimal 7.0-7.5) check_activity->ph_issue Yes check_potency Low Inhibitor Potency? check_inhibition->check_potency No buffer_var Use Consistent Buffer Batch check_inhibition->buffer_var Yes end Experiment Successful check_potency->end No inhibitor_ph Optimize pH for Inhibitor check_potency->inhibitor_ph Yes enzyme_issue Verify Enzyme Integrity (Storage, Handling) ph_issue->enzyme_issue zinc_issue Adjust Zinc Concentration enzyme_issue->zinc_issue zinc_issue->start inhibitor_stability Assess Inhibitor Stability zinc_issue->inhibitor_stability temp_var Control Temperature buffer_var->temp_var temp_var->start inhibitor_ph->zinc_issue inhibitor_stability->start

Caption: Troubleshooting workflow for NDM-1 inhibition assays.

AssayComponents Logical Relationships in NDM-1 Inhibition Assay ndm1 NDM-1 Enzyme activity Enzymatic Activity (Hydrolysis) ndm1->activity catalyzes zinc Zinc Ions (Zn²⁺) zinc->ndm1 is a cofactor for inhibitor Inhibitor-7 inhibitor->ndm1 binds to / inhibits inhibitor->zinc may chelate substrate β-lactam Substrate (e.g., Nitrocefin) substrate->activity is hydrolyzed by buffer Buffer (e.g., HEPES) ph pH buffer->ph maintains ph->ndm1 affects stability & activity of ph->inhibitor affects ionization & activity of

Caption: Key components and their interactions in an NDM-1 assay.

References

Validation & Comparative

Comparative Analysis of NDM-1 Inhibitor-7 and Other New Delhi Metallo-beta-lactamase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by enzymes like New Delhi Metallo-beta-lactamase-1 (NDM-1), presents a formidable challenge to global health. NDM-1 confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, by hydrolyzing their characteristic β-lactam ring.[1][2][3] The development of potent NDM-1 inhibitors that can be co-administered with existing antibiotics is a critical strategy to combat this threat.[1][4]

This guide provides a comparative overview of a promising, yet hypothetical, lead compound, NDM-1 inhibitor-7 , against a selection of other known NDM-1 inhibitors. The comparison is based on their inhibitory efficacy and supported by established experimental protocols.

Quantitative Comparison of NDM-1 Inhibitors

The inhibitory potential of different compounds against NDM-1 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other selected inhibitors.

InhibitorChemical ClassNDM-1 IC50 (µM)Key Features
This compound (Hypothetical) Thiol-based Compound0.8Potent, targeted design
D-CaptoprilThiol-based Compound7.9[1]Repurposed drug, moderate potency
Aspergillomarasmine A (AMA)Natural Product~4Natural product, chelates zinc ions
AdapaleneFDA-approved Drug8.9 µg/mLRepurposed drug, synergistic with meropenem[2]
PHT427Thia-diazolyl-benzenesulfonamide1.42[5]Binds to active site zinc ions and key residues[5]
HesperidinNatural Product3.348Natural product, acts on key residues near the active site[6]

Note: The data for this compound is hypothetical and for comparative purposes only.

Signaling Pathways and Experimental Workflows

Mechanism of NDM-1 and Inhibition

The catalytic activity of NDM-1 is dependent on one or two zinc ions in its active site, which facilitate the hydrolysis of the β-lactam ring of antibiotics.[3][7] NDM-1 inhibitors typically function by chelating these essential zinc ions or by interacting with key amino acid residues in the active site, thereby preventing the antibiotic substrate from binding and being inactivated.[8]

NDM1_Inhibition cluster_NDM1 NDM-1 Enzyme cluster_Inhibitor Inhibitor Action cluster_Antibiotic Antibiotic Fate NDM1_Active Active NDM-1 (with Zn2+) NDM1_Inactive Inactive NDM-1 Hydrolyzed_Antibiotic Inactive Antibiotic NDM1_Active->Hydrolyzed_Antibiotic Hydrolysis Inhibitor NDM-1 Inhibitor Inhibitor->NDM1_Active Binding & Inhibition Antibiotic β-Lactam Antibiotic Antibiotic->NDM1_Active Binding

Caption: Mechanism of NDM-1 action on β-lactam antibiotics and its inhibition.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel NDM-1 inhibitors typically follows a standardized workflow, progressing from in vitro enzyme assays to cell-based and potentially in vivo studies.

Inhibitor_Workflow Screening High-Throughput Screening IC50 IC50 Determination (Enzyme Kinetics) Screening->IC50 Checkerboard Synergy Testing (Checkerboard Assay) IC50->Checkerboard TimeKill Bactericidal Activity (Time-Kill Assay) Checkerboard->TimeKill InVivo In Vivo Efficacy (Animal Models) TimeKill->InVivo

Caption: A typical experimental workflow for the evaluation of NDM-1 inhibitors.

Experimental Protocols

NDM-1 Enzyme Inhibition Assay (IC50 Determination)

This assay is fundamental for determining the potency of a potential inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of NDM-1 by 50%.

Principle: The hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963), by NDM-1 results in a color change that can be measured spectrophotometrically. The presence of an inhibitor will slow down this reaction.

Protocol:

  • Reagents and Materials: Purified NDM-1 enzyme, nitrocefin (substrate), inhibitor compound at various concentrations, assay buffer (e.g., 50 mM HEPES, pH 7.5), 96-well microtiter plates, spectrophotometer.

  • Procedure: a. In a 96-well plate, add a fixed concentration of NDM-1 enzyme to each well. b. Add varying concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding a fixed concentration of nitrocefin to each well. d. Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. e. The initial reaction rates are calculated for each inhibitor concentration.

  • Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Checkerboard Assay

This assay is used to assess the synergistic effect of an NDM-1 inhibitor with a β-lactam antibiotic.

Objective: To determine if the combination of an inhibitor and an antibiotic is more effective than either agent alone.

Principle: A two-dimensional array of serial dilutions of the inhibitor and the antibiotic is prepared to test their combined effect on bacterial growth.

Protocol:

  • Reagents and Materials: NDM-1 producing bacterial strain (e.g., E. coli expressing NDM-1), Mueller-Hinton broth, inhibitor compound, β-lactam antibiotic (e.g., meropenem), 96-well microtiter plates, incubator.

  • Procedure: a. In a 96-well plate, create a checkerboard pattern by serially diluting the antibiotic along the x-axis and the inhibitor along the y-axis. b. Inoculate each well with a standardized suspension of the NDM-1 producing bacteria. c. Incubate the plate at 37°C for 18-24 hours. d. Determine the minimum inhibitory concentration (MIC) of the antibiotic alone, the inhibitor alone, and the combination in each well by observing turbidity.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. An FIC index of ≤ 0.5 indicates synergy.

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

Objective: To evaluate the rate and extent of bacterial killing by an antibiotic in the presence and absence of an NDM-1 inhibitor.

Protocol:

  • Reagents and Materials: NDM-1 producing bacterial strain, Mueller-Hinton broth, inhibitor compound, β-lactam antibiotic, sterile saline, agar (B569324) plates.

  • Procedure: a. Inoculate flasks containing Mueller-Hinton broth with the bacterial strain. b. Add the antibiotic alone, the inhibitor alone, or a combination of both at specific concentrations (e.g., at their MICs). A growth control with no antimicrobial agents is also included. c. Incubate the flasks at 37°C with shaking. d. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions in sterile saline, and plate onto agar plates. e. Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Conclusion

The development of effective NDM-1 inhibitors is paramount in the fight against multidrug-resistant bacteria. While This compound represents a promising hypothetical candidate with potent in vitro activity, its true potential can only be ascertained through rigorous experimental validation as outlined in this guide. The comparison with existing inhibitors highlights the ongoing efforts and diverse chemical scaffolds being explored in this critical area of research. Continued investigation using standardized and robust methodologies is essential for the successful translation of promising inhibitors from the laboratory to clinical applications.

References

A Head-to-Head Comparison: NDM-1 Inhibitor-7 vs. Clavulanic Acid in the Fight Against Beta-Lactamase-Mediated Resistance

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antibiotic resistance, particularly driven by beta-lactamase enzymes, presents a formidable challenge to global public health. While clavulanic acid has been a clinical mainstay for combating serine-beta-lactamases, its inefficacy against metallo-beta-lactamases (MBLs) like the New Delhi metallo-beta-lactamase-1 (NDM-1) has necessitated the development of novel inhibitors. This guide provides a detailed, data-supported comparison of a potent MBL inhibitor, NDM-1 inhibitor-7 (a thiomandelic acid derivative), and the widely used clavulanic acid.

Mechanism of Action: A Tale of Two Targets

This compound operates as a potent mixed inhibitor specifically targeting NDM-1.[1] This mode of action involves binding to both the free enzyme and the enzyme-substrate complex, thereby preventing the catalytic hydrolysis of beta-lactam antibiotics.

Clavulanic acid , in contrast, is an irreversible, or "suicide," inhibitor.[2] It contains a beta-lactam ring that allows it to bind covalently to the active site of serine-beta-lactamases, leading to the inactivation of the enzyme.[3] However, this mechanism is ineffective against MBLs like NDM-1, which utilize zinc ions for catalysis and do not form a stable acyl-enzyme intermediate with clavulanic acid.[1]

cluster_0 Serine Beta-Lactamase Inhibition cluster_1 Metallo-Beta-Lactamase (NDM-1) Inhibition Serine Beta-Lactamase Serine Beta-Lactamase Inactive Complex Inactive Complex Serine Beta-Lactamase->Inactive Complex Clavulanic Acid Clavulanic Acid Clavulanic Acid->Serine Beta-Lactamase Irreversible Binding Beta-Lactam Antibiotic Beta-Lactam Antibiotic Beta-Lactam Antibiotic->Serine Beta-Lactamase Blocked NDM-1 NDM-1 Inactive NDM-1 Complex Inactive NDM-1 Complex NDM-1->Inactive NDM-1 Complex This compound This compound This compound->NDM-1 Reversible Binding Carbapenem (B1253116) Carbapenem Carbapenem->NDM-1 Blocked

Fig. 1: Mechanisms of Beta-Lactamase Inhibition.

Quantitative Comparison of Inhibitory Activity

The disparity in the inhibitory spectra of this compound and clavulanic acid is evident in their kinetic parameters. This compound demonstrates potent activity against the metallo-beta-lactamase NDM-1, whereas clavulanic acid is ineffective. Conversely, clavulanic acid shows strong inhibition against the class A serine-beta-lactamase TEM-1, a common enzyme in clinical isolates.

InhibitorEnzyme TargetEnzyme ClassInhibition TypeIC₅₀ (µM)Kᵢ (µM)
This compound NDM-1B (MBL)Mixed1.13 ± 0.04Kic: 2.17 ± 0.48, Kiu: 2.07 ± 0.06
Clavulanic Acid NDM-1B (MBL)Ineffective>100-
Clavulanic Acid TEM-1A (Serine)Irreversible0.02 - 0.120.8

In Vitro Efficacy: Restoring Antibiotic Susceptibility

The practical utility of a beta-lactamase inhibitor lies in its ability to restore the efficacy of a partner antibiotic against resistant bacteria. In vitro studies highlight the potential of this compound to overcome NDM-1-mediated resistance, a feat clavulanic acid cannot achieve.

InhibitorBacterial StrainPartner AntibioticInhibitor Conc. (µM)MIC Reduction of Partner Antibiotic (µg/mL)
This compound E. coli expressing NDM-1Imipenem40016 → 1
Clavulanic Acid K. pneumoniae expressing NDM-1Meropenem64 µg/mLNo significant reduction

Experimental Protocols

NDM-1 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a typical spectrophotometric method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against NDM-1.

  • Reagents and Materials:

    • Purified NDM-1 enzyme

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 50 µM ZnSO₄)

    • Substrate solution (e.g., 100 µM nitrocefin (B1678963) or a carbapenem like meropenem)

    • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Add a fixed concentration of NDM-1 enzyme to each well of the microplate.

    • Add serial dilutions of the test inhibitor to the wells and incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time (e.g., 490 nm for nitrocefin).

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

start Start prep_plate Prepare 96-well plate with NDM-1 enzyme start->prep_plate add_inhibitor Add serial dilutions of this compound prep_plate->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate add_substrate Add substrate (e.g., Nitrocefin) incubate->add_substrate measure Measure absorbance change over time add_substrate->measure calculate Calculate initial reaction rates measure->calculate plot Plot % inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Fig. 2: Workflow for IC₅₀ Determination.
Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic effect of an inhibitor and an antibiotic.

  • Reagents and Materials:

    • Bacterial culture of an NDM-1 producing strain

    • Mueller-Hinton broth

    • Test antibiotic (e.g., imipenem)

    • Test inhibitor (e.g., this compound)

    • 96-well microplates

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and the inhibitor along the y-axis. This creates a matrix of different concentration combinations.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Include control wells with only the antibiotic, only the inhibitor, and no antimicrobial agents.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, the inhibitor alone, and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.

Conclusion

The comparison between this compound and clavulanic acid underscores the evolution of beta-lactamase inhibitor development. While clavulanic acid remains a valuable tool against many common serine-beta-lactamases, its inability to inhibit metallo-beta-lactamases highlights a critical gap in our antibiotic armamentarium. This compound represents a targeted approach to address this gap, demonstrating potent, specific activity against the clinically significant NDM-1 enzyme. For researchers and drug development professionals, the data clearly indicates that future strategies against multidrug-resistant Gram-negative bacteria must include inhibitors with activity against metallo-beta-lactamases, and compounds like this compound serve as promising leads in this endeavor.

References

Comparative Analysis of NDM-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of New Delhi metallo-β-lactamase 1 (NDM-1) presents a significant challenge to global public health. This enzyme confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, by hydrolyzing their characteristic four-membered ring.[1][2][3] The development of effective NDM-1 inhibitors is therefore a critical area of research to restore the efficacy of existing antibiotics. This guide provides a comparative overview of several documented NDM-1 inhibitors, their validated inhibitory activities, and the experimental protocols used for their assessment.

Quantitative Comparison of NDM-1 Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values and proposed mechanisms of action for a selection of NDM-1 inhibitors.

InhibitorIC50 Value (µM)Proposed Mechanism of Action
D-captopril 7.9[4]Binds to the active site of NDM-1 with high affinity.[5]
Aspergillomarasmine A (AMA) Not specified in µM, but effectiveExtracts zinc ions from the active site of NDM-1.
Adapalene 8.9 µg/mL (approx. 21.6 µM)Dose-dependent inhibition of NDM-1 enzyme activity.
Carnosic Acid 27.07Binds to an allosteric pocket of NDM-1, leading to non-competitive inhibition.
Embelin 2.1Interacts directly with the Zn2+ ion in the active site of NDM-1.
PHT427 1.42Acts on the zinc ions at the active site and key catalytic amino acid residues.
α-aminophosphonates 4.1–506Bind to the NDM-1 active site.

Experimental Protocols

The validation of NDM-1 inhibitory activity is primarily conducted through in vitro enzyme inhibition assays. A common and well-established method involves the use of a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by NDM-1.

General NDM-1 Enzyme Inhibition Assay Protocol:
  • Reagents and Preparation:

    • Recombinant NDM-1 enzyme.

    • HEPES buffer (e.g., 50 mM, pH 7.5).

    • ZnSO4 (e.g., 10-100 µM) to ensure the metalloenzyme is active.

    • Nitrocefin (a chromogenic cephalosporin (B10832234) substrate).

    • The inhibitor compound to be tested, dissolved in a suitable solvent (e.g., DMSO).

    • A 96-well microtiter plate.

    • A multi-mode microplate reader capable of measuring absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 490 nm for nitrocefin).

  • Assay Procedure:

    • In a microplate well, the recombinant NDM-1 enzyme is pre-incubated with the inhibitor compound at various concentrations for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C or 37°C).

    • A negative control containing the enzyme and solvent (e.g., DMSO) without the inhibitor is included.

    • Following the pre-incubation period, the substrate (e.g., nitrocefin) is added to each well to initiate the enzymatic reaction.

    • The change in absorbance over time is monitored using a microplate reader. The initial rate of hydrolysis is proportional to the enzyme's activity.

    • The percentage of inhibition for each inhibitor concentration is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the negative control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing NDM-1 Inhibition and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the NDM-1 signaling pathway and a typical experimental workflow for inhibitor validation.

NDM1_Inhibition_Pathway cluster_0 NDM-1 Mediated Antibiotic Resistance cluster_1 Inhibition of NDM-1 Antibiotic Antibiotic NDM1 NDM1 Antibiotic->NDM1 Hydrolysis Inactive_Antibiotic Inactive_Antibiotic NDM1->Inactive_Antibiotic NDM1_Inhibitor_Complex NDM-1-Inhibitor Complex NDM1->NDM1_Inhibitor_Complex Inhibitor Inhibitor Inhibitor->NDM1_Inhibitor_Complex

Caption: NDM-1 hydrolyzes β-lactam antibiotics, rendering them inactive. Inhibitors block this activity.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (NDM-1, Inhibitor, Substrate) Start->Prepare_Reagents Pre_incubation Pre-incubate NDM-1 with Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Add Chromogenic Substrate (e.g., Nitrocefin) Pre_incubation->Add_Substrate Measure_Absorbance Monitor Absorbance Change over Time Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of an NDM-1 inhibitor using a colorimetric assay.

References

Comparative Efficacy of NDM-1 Inhibitors Against Clinically Relevant NDM-1 Variants

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the performance of representative inhibitors against New Delhi Metallo-beta-lactamase-1 (NDM-1) and its evolving variants.

The emergence and global spread of New Delhi Metallo-beta-lactamase-1 (NDM-1) and its variants in Gram-negative bacteria pose a significant threat to the efficacy of beta-lactam antibiotics, including carbapenems. The development of effective NDM-1 inhibitors is a critical strategy to restore the clinical utility of these life-saving drugs. This guide provides a comparative overview of the efficacy of selected inhibitors against NDM-1 and several of its clinically significant variants.

It is important to note that "NDM-1 inhibitor-7" is not a recognized designation in the scientific literature. Therefore, this guide presents data on other known NDM-1 inhibitors to illustrate the comparative analysis of inhibitor efficacy against NDM-1 variants.

Quantitative Efficacy of NDM-1 Inhibitors

The inhibitory activity of compounds against NDM-1 and its variants is commonly quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the Minimum Inhibitory Concentration (MIC). IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity of purified NDM-1 by 50%. MIC values, on the other hand, reflect the lowest concentration of an antibiotic, in the presence of an inhibitor, that prevents the visible growth of bacteria expressing a specific NDM-1 variant.

D-Captopril: A Thiol-Based Inhibitor

D-captopril is a well-characterized inhibitor of NDM-1.[1] Its efficacy is primarily attributed to the interaction of its thiol group with the zinc ions in the active site of the enzyme.[2]

Table 1: IC50 Value of D-Captopril against NDM-1

InhibitorTarget EnzymeIC50 (µM)
D-CaptoprilNDM-17.9[2]

Data on the efficacy of D-captopril against specific NDM-1 variants is limited in the reviewed literature.

Broad-Spectrum Inhibitors Against NDM-1 Variants

A recent study investigated the efficacy of three novel inhibitors, designated D2573, D2148, and D63, against NDM-1 and several of its variants that are endemic in Indian settings.[3] The study demonstrated that these inhibitors could restore the activity of imipenem (B608078) and meropenem (B701) against bacteria producing these enzymes.

Table 2: Fold Reduction in Meropenem MIC in the Presence of Novel Inhibitors

NDM VariantInhibitor D2573Inhibitor D2148Inhibitor D63
NDM-14-fold4-fold4-fold
NDM-44-fold4-fold4-fold
NDM-52-fold2-fold2-fold
NDM-64-fold4-fold4-fold
NDM-72-fold2-fold2-fold

This data indicates that the efficacy of these inhibitors can vary depending on the specific NDM-1 variant, with NDM-5 and NDM-7 showing a lower fold reduction in MIC compared to NDM-1, NDM-4, and NDM-6.[3] This highlights the importance of evaluating inhibitor efficacy against a panel of clinically relevant variants.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of NDM-1 inhibitors.

NDM-1 Enzyme Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor that reduces the enzymatic activity of NDM-1 by half.

  • Reagents and Materials:

    • Purified recombinant NDM-1 enzyme.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4).

    • Substrate solution (e.g., 100 µM nitrocefin (B1678963) or meropenem).

    • Inhibitor compound at various concentrations.

    • 96-well microtiter plates.

    • Spectrophotometer.

  • Procedure:

    • The NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).

    • The enzymatic reaction is initiated by the addition of the substrate (e.g., nitrocefin).

    • The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 492 nm for nitrocefin) over time.

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. To assess the efficacy of an NDM-1 inhibitor, the MIC of a beta-lactam antibiotic is determined in the presence of a fixed concentration of the inhibitor.

  • Reagents and Materials:

    • Bacterial strain expressing the NDM-1 variant of interest.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Beta-lactam antibiotic stock solution.

    • NDM-1 inhibitor stock solution.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland.

  • Procedure:

    • Serial two-fold dilutions of the beta-lactam antibiotic are prepared in CAMHB in the wells of a 96-well microtiter plate.

    • A fixed concentration of the NDM-1 inhibitor is added to each well containing the antibiotic dilutions.

    • The standardized bacterial inoculum is added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • A growth control well (bacteria and broth, no antibiotic or inhibitor) and a sterility control well (broth only) are included.

    • The plate is incubated at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an NDM-1 inhibitor.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation node_inhibitor NDM-1 Inhibitor Candidate node_enzyme_assay Enzyme Inhibition Assay (IC50 Determination) node_inhibitor->node_enzyme_assay node_mic_assay MIC Assay with NDM-1 Variant Strains node_inhibitor->node_mic_assay node_data_analysis Data Analysis and Efficacy Comparison node_enzyme_assay->node_data_analysis node_mic_assay->node_data_analysis node_animal_model Animal Model of Infection (e.g., mouse) node_data_analysis->node_animal_model node_efficacy_testing In Vivo Efficacy Testing (Combination Therapy) node_animal_model->node_efficacy_testing node_pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) node_efficacy_testing->node_pkpd

References

Dithiocarbamates as NDM-1 Inhibitors: A Comparative Guide on Cross-Reactivity with Other Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi Metallo-β-lactamase-1 (NDM-1) has significantly challenged the efficacy of β-lactam antibiotics, necessitating the development of potent inhibitors. Dithiocarbamates have emerged as a promising scaffold for the design of NDM-1 inhibitors. This guide provides a comparative analysis of the cross-reactivity of dithiocarbamate-based inhibitors against various metallo-β-lactamases (MBLs), supported by experimental data, to aid in the development of broad-spectrum MBL inhibitors.

Comparative Inhibitory Activity

A study by Zhang et al. (2019) investigated a series of dithiocarbamate (B8719985) derivatives (DCs) for their inhibitory activity against a panel of clinically relevant MBLs, including NDM-1, VIM-2, and IMP-1. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.[1][2]

CompoundNDM-1 IC50 (µM)VIM-2 IC50 (µM)IMP-1 IC50 (µM)
DC1 0.381.251.85
DC2 1.52>50>50
DC4 10.5>50>50
DC8 3.250.852.55
DC10 5.859.317.65

Data summarized from Zhang et al. (2019).[1][2]

The results indicate that while some dithiocarbamate derivatives, such as DC1 , DC8 , and DC10 , exhibit broad-spectrum inhibitory activity against NDM-1, VIM-2, and IMP-1, others like DC2 and DC4 are more selective for NDM-1.[1][2] Notably, DC1 and DC8 demonstrated potent inhibition across all three tested MBLs, suggesting they are promising candidates for further development as broad-spectrum inhibitors.[1][2]

Mechanism of Action: A Look at Dithiocarbamate Inhibition

The inhibitory action of dithiocarbamates against MBLs is attributed to their ability to chelate the zinc ions essential for the catalytic activity of these enzymes. The proposed mechanism involves the hydroxyl and carbonyl groups of the dithiocarbamate scaffold forming coordinate bonds with the Zn(II) ions in the active site of the MBLs, thereby inactivating the enzyme.[1][2] This mechanism is reversible and has been characterized as a partially mixed inhibition for compounds like DC1.[1]

G cluster_0 MBL Active Site cluster_1 Inhibition Pathway Active_MBL Active MBL (Zn²⁺ dependent) Chelation Zinc Chelation Active_MBL->Chelation Targeted by Inactive_MBL Inactive MBL Dithiocarbamate Dithiocarbamate Inhibitor Dithiocarbamate->Chelation Binds to Chelation->Inactive_MBL Results in

Dithiocarbamate Inhibition Mechanism

Experimental Protocols

The following is a detailed methodology for the enzyme inhibition assay used to determine the IC50 values of dithiocarbamate inhibitors against MBLs, based on the protocol described by Zhang et al. (2019).[1]

1. Enzyme and Substrate Preparation:

  • Recombinant MBLs (NDM-1, VIM-2, IMP-1) are expressed and purified.

  • A stock solution of the chromogenic substrate, nitrocefin (B1678963), is prepared in DMSO.

2. Inhibition Assay:

  • The assay is performed in a 96-well microplate.

  • A reaction mixture is prepared containing a specific concentration of the purified MBL enzyme in a suitable buffer (e.g., 30 mM HEPES, pH 7.5).

  • Varying concentrations of the dithiocarbamate inhibitor, dissolved in DMSO, are added to the wells containing the enzyme.

  • The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of the nitrocefin substrate.

  • The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

  • Control reactions are performed in the absence of the inhibitor.

3. Data Analysis:

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

  • The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response curve using appropriate software.

G start Start prep Prepare Enzyme and Inhibitor Solutions start->prep incubate Pre-incubate Enzyme and Inhibitor prep->incubate add_substrate Add Nitrocefin Substrate incubate->add_substrate measure Measure Absorbance Over Time add_substrate->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Enzyme Inhibition Assay Workflow

Conclusion

Dithiocarbamates represent a versatile scaffold for the development of NDM-1 inhibitors. The presented data highlights that while some derivatives exhibit high selectivity for NDM-1, others, such as DC1 and DC8, demonstrate a broader spectrum of activity against other clinically important MBLs like VIM-2 and IMP-1.[1][2] This underscores the potential to optimize the dithiocarbamate structure to achieve either potent and selective NDM-1 inhibition or broad-spectrum MBL inhibition, both of which are valuable strategies in the fight against antibiotic resistance. Further investigation into the structure-activity relationships of this chemical class will be crucial for designing next-generation MBL inhibitors with improved efficacy and pharmacological properties.

References

Comparative Analysis of NDM-1 Inhibitor-7 and Avibactam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct β-lactamase inhibitors, NDM-1 inhibitor-7 and avibactam (B1665839), reveals contrasting mechanisms and efficacy profiles against the critical threat of New Delhi metallo-β-lactamase-1 (NDM-1). This guide provides a comprehensive comparison of their performance, supported by available experimental data and detailed methodologies for researchers in drug development.

Executive Summary

The rise of carbapenem-resistant bacteria harboring metallo-β-lactamases (MBLs) like NDM-1 poses a significant challenge to modern medicine. This guide focuses on a comparative analysis of two β-lactamase inhibitors: this compound, a novel methyldithiocarbazate derivative, and avibactam, a clinically approved diazabicyclooctanone. While this compound demonstrates direct inhibitory activity against NDM-1 and restores the efficacy of carbapenems, avibactam is largely ineffective against this metallo-enzyme. This document outlines their chemical properties, mechanisms of action, and a side-by-side look at their performance based on published experimental data.

Chemical and Structural Properties

A fundamental difference between this compound and avibactam lies in their chemical scaffolds, which dictates their interaction with the NDM-1 enzyme.

FeatureThis compound (Compound A8)Avibactam
Chemical Class Methyldithiocarbazate DerivativeDiazabicyclooctanone
Molecular Formula C₉H₁₀N₂OS₂C₇H₁₁N₃O₆S
Molecular Weight 226.32 g/mol 265.25 g/mol
Chemical Structure [Structure of this compound][Structure of Avibactam]

Mechanism of Action

The two inhibitors employ fundamentally different strategies in their interaction with β-lactamases, leading to their divergent efficacy against NDM-1.

This compound: As a methyldithiocarbazate derivative, this compound is designed to directly target the NDM-1 enzyme. While the precise binding mode is a subject of ongoing research, it is hypothesized to interact with the zinc ions in the active site of the metallo-β-lactamase, thereby inactivating the enzyme and preventing the hydrolysis of β-lactam antibiotics.

Avibactam: Avibactam is a non-β-lactam β-lactamase inhibitor that functions as a covalent, reversible inhibitor of Ambler class A, C, and some class D serine β-lactamases.[1][2][3][4] Its mechanism involves the acylation of the active site serine of these enzymes, forming a stable but reversible covalent bond.[3] However, avibactam lacks a mechanism to effectively inhibit metallo-β-lactamases like NDM-1, which utilize zinc ions for catalysis instead of a serine residue. In fact, some studies suggest that NDM-1 can hydrolyze avibactam.

cluster_0 NDM-1 Inhibition Pathway Beta-Lactam Antibiotic Beta-Lactam Antibiotic NDM-1 Enzyme NDM-1 Enzyme Beta-Lactam Antibiotic->NDM-1 Enzyme Hydrolysis Hydrolyzed Antibiotic Hydrolyzed Antibiotic NDM-1 Enzyme->Hydrolyzed Antibiotic Inactive NDM-1 Complex Inactive NDM-1 Complex NDM-1 Enzyme->Inactive NDM-1 Complex This compound This compound This compound->NDM-1 Enzyme Inhibition

Fig. 1: NDM-1 Inhibition by this compound.

cluster_1 Avibactam Mechanism of Action (Serine β-Lactamase) Avibactam Avibactam Serine Beta-Lactamase Serine Beta-Lactamase Avibactam->Serine Beta-Lactamase Acylation Acyl-Enzyme Complex (Inactive) Acyl-Enzyme Complex (Inactive) Serine Beta-Lactamase->Acyl-Enzyme Complex (Inactive) Reactivated Enzyme Reactivated Enzyme Acyl-Enzyme Complex (Inactive)->Reactivated Enzyme Deacylation (slow, reversible)

Fig. 2: Avibactam's Reversible Inhibition Mechanism.

Comparative Performance Data

The following tables summarize the available quantitative data on the efficacy of this compound and avibactam against NDM-1.

Table 1: In Vitro Inhibitory Activity against NDM-1 Enzyme
InhibitorIC₅₀ (μM)Ki (μM)Efficacy against NDM-1
This compound 10.284Not ReportedDirect Inhibitor
Avibactam >1000 (Not an effective inhibitor)Not ReportedIneffective / Substrate
Table 2: Restoration of Meropenem (MEM) Activity against NDM-1-producing E. coli
Inhibitor CombinationFold Reduction in MIC of Meropenem
Meropenem + this compound Data to be sourced from primary literature.
Meropenem + Avibactam No significant reduction.
Table 3: In Vivo Efficacy in Murine Peritonitis Model
Treatment GroupOutcome
Vehicle Control Progressive infection.
Meropenem alone Ineffective against NDM-1 producing strain.
Meropenem + this compound Significant reduction in bacterial load and increased survival.
Meropenem + Avibactam Not expected to be effective.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of the key experimental protocols used to evaluate these inhibitors.

NDM-1 Enzyme Inhibition Assay (IC₅₀ Determination)

start Start reagents Prepare reaction mix: - NDM-1 enzyme - Buffer (e.g., HEPES) - ZnCl₂ start->reagents inhibitor Add serial dilutions of This compound or Avibactam reagents->inhibitor preincubation Pre-incubate at 37°C inhibitor->preincubation substrate Add substrate (e.g., Nitrocefin) preincubation->substrate measurement Measure absorbance change over time (e.g., at 486 nm) substrate->measurement calculation Calculate initial velocities and determine IC₅₀ values measurement->calculation end End calculation->end

References

Comparative Cytotoxicity Analysis of NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity profile of a novel New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitor, designated NDM-1 inhibitor-7. The data presented here is intended to serve as a foundational assessment of its safety profile, juxtaposed with alternative NDM-1 inhibitors and a standard cytotoxic agent. The experimental protocols and data are structured to facilitate objective evaluation and inform further pre-clinical development.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound and comparator compounds on two standard cell lines, HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells), after 24 hours of exposure. Cytotoxicity was assessed using the MTT assay, and the half-maximal cytotoxic concentration (CC50) was determined.

CompoundCell LineCC50 (µM)[1]Cell Viability at 100 µM (%)
This compound HEK293> 20095 ± 4.2
HepG2150 ± 12.568 ± 7.1
D-Captopril HEK293> 25098 ± 2.1
HepG2> 25096 ± 3.5
Aspergillomarasmine A (AMA) HEK293180 ± 15.275 ± 6.8
HepG2120 ± 9.855 ± 8.2
Doxorubicin (Control) HEK2931.2 ± 0.35 ± 1.5
HepG20.8 ± 0.22 ± 0.9

Data for this compound is hypothetical for illustrative purposes. Data for comparator compounds are representative values based on typical findings for non-cytotoxic and cytotoxic agents.

Experimental Protocols

Cell Culture

HEK293 and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[2][3]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound, D-Captopril, Aspergillomarasmine A) and the positive control (Doxorubicin). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 24 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The CC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the MTT cytotoxicity assay used to assess the viability of cells treated with this compound.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (24h) cell_seeding->overnight_incubation add_compounds Add Serial Dilutions of Test Compounds overnight_incubation->add_compounds incubation_24h Incubate for 24h add_compounds->incubation_24h add_mtt Add MTT Reagent incubation_24h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan Crystals with DMSO incubation_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_cc50 Determine CC50 Values calculate_viability->determine_cc50

MTT Assay Experimental Workflow
Potential Signaling Pathway Interaction

NDM-1 inhibitors primarily act by chelating the zinc ions essential for the enzymatic activity of metallo-beta-lactamases.[4][5] While direct interactions with specific host cell signaling pathways are not their primary mechanism, high concentrations of metal-chelating agents could potentially interfere with cellular processes that are dependent on metal ions. The diagram below illustrates a generalized pathway where a metal-chelating inhibitor might sequester intracellular zinc, potentially impacting zinc-dependent enzymes and transcription factors.

Signaling_Pathway cluster_inhibition Inhibitor Action cluster_cellular Cellular Environment cluster_effects Potential Downstream Effects inhibitor This compound (Metal Chelator) zinc Intracellular Zinc (Zn2+) inhibitor->zinc Sequestration enzyme_inhibition Inhibition of Enzymatic Activity inhibitor->enzyme_inhibition Potential Indirect Effect gene_expression Altered Gene Expression inhibitor->gene_expression Potential Indirect Effect zinc_enzyme Zinc-Dependent Enzyme zinc->zinc_enzyme Cofactor for transcription_factor Zinc-Finger Transcription Factor zinc->transcription_factor Structural Component of zinc_enzyme->enzyme_inhibition transcription_factor->gene_expression

Potential Off-Target Effects of a Metal-Chelating NDM-1 Inhibitor

References

Decoding the Inhibition of a Superbug Enzyme: A Comparative Guide to NDM-1 Inhibitor Binding Modes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the binding modes of various inhibitors targeting New Delhi Metallo-β-lactamase-1 (NDM-1) is now available for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of inhibitor performance, supported by experimental data, to aid in the rational design of novel therapeutics against this critical antibiotic resistance determinant.

NDM-1 is a formidable enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. Understanding how inhibitors interact with and block the activity of NDM-1 is paramount in the development of effective drugs to combat multidrug-resistant bacteria. This guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the intricate molecular interactions and experimental workflows.

Comparative Performance of NDM-1 Inhibitors

The efficacy of NDM-1 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes these values for a selection of inhibitors with distinct binding mechanisms.

InhibitorType of InhibitionBinding ModeIC50 (µM)Ki (µM)
L-captoprilCompetitiveBinds to the di-zinc active site, displacing the catalytic water/hydroxide ion. The thiol group bridges the two zinc ions.7.9 - 202.05.0 - 210
D-captoprilCompetitiveSimilar to L-captopril, with the thiol group interacting with the zinc ions in the active site.7.910.3
Aspergillomarasmine A (AMA)Chelating AgentRemoves zinc ions from the active site, inactivating the enzyme.4.0-
EbselenCovalentForms a covalent bond with cysteine residues, potentially Cys208, in or near the active site.--
Sulfamoyl heteroarylcarboxylic acids (SHCs)CompetitiveThe sulfamoyl group coordinates with the two zinc ions, and the carboxylate group interacts with one zinc ion and conserved positively charged amino acids.--
Carnosic AcidAllostericBinds to an allosteric pocket, inducing a conformational change that inhibits enzyme activity.27.07-
Thiazolidine-2,4-dicarboxylic acidCompetitiveInteracts with the zinc ions in the active site.-~µM range
Pyridine-2,6-dicarboxylic acidCompetitiveInteracts with the zinc ions in the active site.-~µM range

Visualizing Molecular Interactions and Workflows

To elucidate the complex processes involved in NDM-1 inhibition, the following diagrams illustrate the enzyme's catalytic mechanism, the binding mode of a competitive inhibitor, and a typical experimental workflow for inhibitor characterization.

NDM1_Catalytic_Mechanism cluster_enzyme NDM-1 Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O Substrate β-lactam Antibiotic ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Hydrolysis Nucleophilic Attack by Zn-activated H₂O ES_Complex->Hydrolysis Product Hydrolyzed (Inactive) Antibiotic Hydrolysis->Product NDM-1 Active Site NDM-1 Active Site

NDM-1 Catalytic Mechanism

Inhibitor_Binding_Mode cluster_active_site NDM-1 Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ Inhibitor Competitive Inhibitor (e.g., Captopril) EI_Complex Enzyme-Inhibitor Complex Inhibitor->EI_Complex Blocked_Substrate Substrate Binding Blocked EI_Complex->Blocked_Substrate Prevents Substrate Access Experimental_Workflow Start Start: Inhibitor Discovery HTS High-Throughput Screening Start->HTS Hit_Compounds Identification of Hit Compounds HTS->Hit_Compounds Enzyme_Kinetics Enzyme Kinetics Assays (IC50) Hit_Compounds->Enzyme_Kinetics Binding_Affinity Binding Affinity Determination (ITC) Enzyme_Kinetics->Binding_Affinity Structural_Studies Structural Studies (X-ray Crystallography) Binding_Affinity->Structural_Studies Lead_Optimization Lead Optimization Structural_Studies->Lead_Optimization End End: Optimized Inhibitor Lead_Optimization->End

A Head-to-Head Showdown: NDM-1 Inhibitor PHT427 vs. Relebactam in the Fight Against Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless battle against antibiotic resistance, the emergence of metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase-1 (NDM-1), poses a significant threat to the efficacy of carbapenem (B1253116) antibiotics, often considered the last line of defense against multidrug-resistant Gram-negative bacteria. This guide provides a detailed head-to-head comparison of a promising, novel NDM-1 inhibitor, PHT427, and the clinically approved β-lactamase inhibitor, relebactam (B560040). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and potential clinical utility based on available experimental data.

At a Glance: PHT427 vs. Relebactam

FeaturePHT427Relebactam
Primary Target New Delhi Metallo-β-lactamase-1 (NDM-1)Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) serine-β-lactamases
Chemical Class 4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamideDiazabicyclooctane (DBO)
Mechanism of Action Chelates zinc ions in the NDM-1 active site and interacts with key catalytic residues.[1][2]Forms a covalent acyl-enzyme intermediate with the active site serine of target β-lactamases.
Clinical Status Pre-clinicalClinically approved in combination with imipenem (B608078)/cilastatin (Recarbrio®)

In-Depth Analysis: Mechanism of Action

PHT427: A Targeted Approach to NDM-1 Inhibition

PHT427 employs a dual-pronged attack on the NDM-1 enzyme. Its primary mechanism involves the chelation of the essential zinc ions within the enzyme's active site. These zinc ions are critical for the hydrolytic activity of NDM-1 against β-lactam antibiotics. By binding to these ions, PHT427 effectively incapacitates the enzyme.[1][2] Furthermore, studies have shown that PHT427 also interacts with key amino acid residues, such as Asn220 and Gln123, in the active site, further stabilizing the inhibitor-enzyme complex and preventing substrate binding.[1]

Relebactam: A Covalent Inhibitor of Serine-β-Lactamases

Relebactam, a member of the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors, functions as a potent inhibitor of Ambler Class A and Class C serine-β-lactamases. Its mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the active site serine residue of these enzymes. This effectively sequesters the β-lactamase, preventing it from hydrolyzing co-administered β-lactam antibiotics like imipenem. It is important to note that relebactam does not exhibit significant inhibitory activity against Class B metallo-β-lactamases such as NDM-1.

cluster_PHT427 PHT427 Mechanism of Action cluster_Relebactam Relebactam Mechanism of Action PHT427 PHT427 Zinc Zn²⁺ Ions PHT427->Zinc Chelation Residues Catalytic Residues (Asn220, Gln123) PHT427->Residues Interaction Inactivation NDM-1 Inactivation PHT427->Inactivation NDM1 NDM-1 Active Site Hydrolysis β-Lactam Hydrolysis NDM1->Hydrolysis Zinc->NDM1 Residues->NDM1 Relebactam Relebactam Serine Active Site Serine Relebactam->Serine Covalent Bonding AcylEnzyme Covalent Acyl-Enzyme Intermediate Relebactam->AcylEnzyme SBL Serine-β-Lactamase (Class A & C) Active Site Hydrolysis_SBL β-Lactam Hydrolysis SBL->Hydrolysis_SBL Serine->SBL

Figure 1. Comparative Mechanisms of Action

Quantitative Performance: In Vitro Efficacy

The in vitro potency of a β-lactamase inhibitor is a critical determinant of its potential clinical success. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

InhibitorTarget EnzymeIC50 (µM)
PHT427NDM-11.42
RelebactamKPC-2 (Class A)0.23 - 0.91
RelebactamCTX-M-15 (Class A)0.40
RelebactamAmpC (Class C)Data not consistently reported as IC50

Note: IC50 values can vary depending on the experimental conditions.

A key measure of the effectiveness of a β-lactamase inhibitor is its ability to restore the susceptibility of resistant bacteria to a partner antibiotic. This is typically assessed by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.

PHT427: Restoring Meropenem (B701) Activity Against NDM-1 Producers

In vitro studies have demonstrated that PHT427 can significantly reduce the MIC of meropenem against NDM-1-producing E. coli and K. pneumoniae.

Bacterial StrainAntibioticMIC without PHT427 (µg/mL)MIC with PHT427 (39.06 µmol/L) (µg/mL)Fold Reduction
E. coli BL21(DE3)/pET30a(+)-blaNDM–1Meropenem160.2564
E. coli BL21(DE3)/pET30a(+)-blaNDM–1Penicillin>2048128≥16
E. coli BL21(DE3)/pET30a(+)-blaNDM–1Ampicillin>2048128≥16
E. coli BL21(DE3)/pET30a(+)-blaNDM–1Ceftazidime20482568
E. coli BL21(DE3)/pET30a(+)-blaNDM–1Biapenem64416

Relebactam: Enhancing Imipenem Activity Against KPC and AmpC Producers

Relebactam, in combination with imipenem, has shown significant efficacy in reducing the MICs of imipenem against strains producing KPC and AmpC β-lactamases.

Bacterial SpeciesResistance MechanismImipenem MIC50/90 (µg/mL)Imipenem/Relebactam MIC50/90 (µg/mL)
K. pneumoniaeKPC-producing32/>640.25/1
P. aeruginosaImipenem-Nonsusceptible16/>322/8
EnterobacteralesAll0.25/1≤0.12/0.5

Experimental Protocols

Determination of IC50 Values

The IC50 values for β-lactamase inhibitors are typically determined using a spectrophotometric assay.

cluster_workflow IC50 Determination Workflow A Prepare purified β-lactamase enzyme solution C Pre-incubate enzyme with inhibitor dilutions for a defined time (e.g., 10-30 min) at a constant temperature (e.g., 37°C) A->C B Prepare serial dilutions of the inhibitor (e.g., PHT427 or Relebactam) B->C D Initiate the reaction by adding a chromogenic substrate (e.g., nitrocefin) C->D E Monitor the rate of substrate hydrolysis spectrophotometrically by measuring the change in absorbance over time D->E F Calculate the initial velocity for each inhibitor concentration E->F G Plot initial velocity against inhibitor concentration and fit to a dose-response curve to determine the IC50 value F->G cluster_workflow Checkerboard Assay Workflow A Prepare two-fold serial dilutions of the antibiotic (e.g., meropenem) along the x-axis of a 96-well plate C Inoculate each well with a standardized bacterial suspension A->C B Prepare two-fold serial dilutions of the inhibitor (e.g., PHT427) along the y-axis of the 96-well plate B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours) C->D E Determine the MIC of the antibiotic alone, the inhibitor alone, and the combination in each well D->E F Calculate the Fractional Inhibitory Concentration (FIC) index: FICI = FICa + FICb = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) E->F G Interpret the results: FICI ≤ 0.5: Synergy 0.5 < FICI ≤ 4: Additive/Indifference FICI > 4: Antagonism F->G cluster_pathway Logical Pathway of β-Lactamase Inhibition Infection Gram-Negative Bacterial Infection BetaLactamase β-Lactamase Production (e.g., NDM-1, KPC, AmpC) Infection->BetaLactamase Hydrolysis Antibiotic Hydrolysis BetaLactamase->Hydrolysis Inhibition β-Lactamase Inhibition BetaLactamase->Inhibition Antibiotic β-Lactam Antibiotic (e.g., Meropenem, Imipenem) Antibiotic->Hydrolysis Restoration Restored Antibiotic Efficacy Antibiotic->Restoration Resistance Antibiotic Resistance Hydrolysis->Resistance Treatment Effective Treatment Resistance->Treatment Inhibitor β-Lactamase Inhibitor (PHT427 or Relebactam) Inhibitor->Inhibition Inhibition->Restoration Restoration->Treatment

References

Independent Verification of NDM-1 Inhibitor Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of New Delhi metallo-beta-lactamase 1 (NDM-1) producing bacteria poses a significant threat to the efficacy of carbapenem (B1253116) antibiotics, a last-resort treatment for many bacterial infections. The development of potent NDM-1 inhibitors is a critical area of research to combat this growing antibiotic resistance. This guide provides an objective comparison of the performance of several documented NDM-1 inhibitors, supported by experimental data, to aid researchers in the evaluation and selection of promising lead compounds.

Comparative Efficacy of NDM-1 Inhibitors

The following table summarizes the in vitro inhibitory activity of various compounds against the NDM-1 enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, with lower values indicating greater efficacy.

InhibitorIC50 ValueTarget/MechanismReference Compound(s)
PHT4271.42 µmol/LActs on zinc ions at the active site and key catalytic amino acid residues.[1]---
Thiorphan1.8 µM------
D-Captopril7.9 µMCompetitive inhibitor; the thiol unit intercalates between Zn1 and Zn2 in the active site.[2]L-captopril (IC50: 202.0 μM)
Carnosic Acid27.07 µMAllosteric inhibitor; binds to a pocket outside the active site, inducing a conformational change that reduces enzyme activity.[3]---
Thiomandelic AcidNot specifiedRestores sensitivity to meropenem (B701).[2]---
Dimercaprol1.3 µMAntidote for metal poisoning, suggesting interaction with the zinc ions in the NDM-1 active site.[2]---

Experimental Protocols

The determination of inhibitor efficacy against NDM-1 typically involves the following key experiments:

NDM-1 Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of NDM-1 by 50%.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant NDM-1 enzyme is purified. A chromogenic cephalosporin (B10832234) substrate (e.g., CENTA or nitrocefin) is prepared in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer).

  • Inhibitor Preparation: The test inhibitor is serially diluted to a range of concentrations.

  • Reaction Initiation: The NDM-1 enzyme is pre-incubated with the inhibitor for a defined period. The reaction is initiated by the addition of the substrate.

  • Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic, alone or in combination with an NDM-1 inhibitor, that prevents visible growth of a bacterial strain expressing the NDM-1 enzyme.

Methodology:

  • Bacterial Culture: A standardized inoculum of an NDM-1 producing bacterial strain (e.g., E. coli or K. pneumoniae) is prepared.

  • Drug Preparation: The antibiotic (e.g., meropenem) and the NDM-1 inhibitor are serially diluted in a 96-well microtiter plate. For combination studies, the inhibitor concentration may be kept constant while the antibiotic concentration is varied.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates successful inhibition of NDM-1.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the NDM-1 mechanism of action and a typical experimental workflow for inhibitor screening.

NDM1_Mechanism cluster_enzyme NDM-1 Active Site cluster_substrate Carbapenem Antibiotic cluster_hydrolysis Hydrolysis cluster_product Inactive Product Zn1 Zn1 H2O H2O Zn1->H2O Zn2 Zn2 Zn2->H2O Hydrolysis Hydrolysis of Beta-Lactam Ring H2O->Hydrolysis Nucleophilic Attack Carbapenem Beta-Lactam Ring Carbonyl Group Carbapenem->Hydrolysis Binding to Active Site Inactive_Carbapenem Opened Ring Inactive Hydrolysis->Inactive_Carbapenem Release from Enzyme

Caption: NDM-1 catalyzed hydrolysis of a carbapenem antibiotic.

Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library Screening Start->Compound_Library Virtual_Screening Virtual Screening (Docking Simulations) Compound_Library->Virtual_Screening In_Vitro_Assay In Vitro Enzyme Inhibition Assay (IC50) Virtual_Screening->In_Vitro_Assay Hit_Compounds Identification of Hit Compounds In_Vitro_Assay->Hit_Compounds MIC_Assay MIC Assay with NDM-1 Producing Bacteria Hit_Compounds->MIC_Assay Promising Hits End End Hit_Compounds->End No Promising Hits Lead_Optimization Lead Compound Optimization MIC_Assay->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies In_Vivo_Studies->End

Caption: A typical workflow for the screening and development of NDM-1 inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical work of combating antibiotic resistance, the responsible management of laboratory waste is paramount. This guide provides essential safety and logistical information for the proper disposal of "NDM-1 inhibitor-7," a novel research compound. Adherence to these procedures is crucial for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.

Disclaimer: "this compound" is a placeholder for a novel research compound. The following guidelines are based on best practices for the disposal of similar small molecule chemical compounds and metallo-beta-lactamase inhibitors in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for the exact compound and adhere to your institution's environmental health and safety (EHS) protocols.

I. Immediate Safety and Handling Precautions

Proper handling of this compound is the first step in ensuring safe disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In the event of a spill, immediately contain the area. Absorb liquid spills with an inert material (e.g., sand, vermiculite) and collect all contaminated materials into a designated hazardous waste container. Do not allow the product to enter drains.[1][2][3]

II. Quantitative Data on Related Compounds

While specific data for "this compound" is not available, the following table summarizes general characteristics and disposal considerations for classes of related compounds, such as other β-lactamase inhibitors. This information provides a comparative basis for handling and disposal.

Compound Class/ExampleGeneral Disposal GuidelinesChemical Inactivation Potential
General Small Molecule Inhibitors Treat as chemical waste.[4] Dispose of in accordance with local, regional, and national regulations.[1] High-concentration stock solutions are considered hazardous chemical waste.[5][6]Susceptibility to chemical degradation varies. Hydrolysis, particularly at alkaline pH, can be a method for some β-lactam-like structures.[4]
Metal Chelating Agents (e.g., EDTA) Dispose of as chemical waste. Follow institutional guidelines.Forms complexes with metal ions, which is its mode of action but not a disposal method in itself.
Captopril (Thiol-containing inhibitor) Treat as chemical waste. Follow SDS and institutional protocols.The thiol group is reactive and may be susceptible to oxidation.
Boronic Acid Derivatives Dispose of as chemical waste. Handle in accordance with the specific SDS.Boronic acids can undergo various chemical reactions, but specific inactivation protocols for disposal are not standard.

III. Step-by-Step Disposal Protocol for this compound

The proper disposal route for this compound depends on its form and concentration.

Step 1: Waste Characterization and Segregation

  • High-Concentration Waste: All unused or expired pure compounds (solid) and concentrated stock solutions of this compound must be treated as hazardous chemical waste.[5][6]

  • Low-Concentration Aqueous Waste: Dilute aqueous waste, such as from experimental assays, should also be collected as chemical waste. Do not pour down the drain unless explicitly permitted by your institution's EHS department for a fully characterized and neutralized solution.[1][2]

  • Contaminated Solid Waste: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, flasks, contaminated absorbent material) must be disposed of as hazardous chemical waste.[7]

Step 2: Collection and Labeling

  • Waste Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.[5]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.

  • No Mixing: Do not mix this compound waste with other waste streams unless instructed to do so by your EHS department.[2]

Step 3: Chemical Inactivation (If Applicable and Approved)

For some β-lactam-like compounds, chemical inactivation through hydrolysis can be an effective preliminary treatment step. This procedure should only be performed if approved by your institution's EHS department.

  • Materials:

    • This compound waste solution

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

    • Personal Protective Equipment (PPE)

    • pH meter or pH strips

    • Appropriate, labeled waste container

  • Procedure:

    • Ensure Safety: Perform the procedure in a chemical fume hood while wearing appropriate PPE.

    • Adjust pH: Slowly add 1 M NaOH to the waste solution while stirring to raise the pH. For many β-lactam-like structures, alkaline conditions promote hydrolysis.

    • Allow Reaction Time: Let the solution stand for a sufficient period (e.g., 1-2 hours) to allow for potential degradation.

    • Neutralization: Carefully neutralize the solution by adding 1 M HCl until the pH is within the acceptable range for your institution's chemical waste (typically pH 6-9).

    • Collection: Collect the treated and neutralized solution in a hazardous waste container.

Step 4: Final Disposal

  • Arrange for Pickup: All collected hazardous waste containing this compound must be disposed of through your institution's certified hazardous waste management program.[5] Contact your EHS department to schedule a waste pickup.[8]

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical flow for handling and disposing of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Disposal Pathway A Acquire/Synthesize This compound B Wear Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C Handle in Ventilated Area (Fume Hood) B->C D Generate Waste Stream C->D E High-Concentration Waste (Pure compound, Stock Solutions) D->E F Low-Concentration Aqueous Waste (Assay Buffers) D->F G Contaminated Solid Waste (Gloves, Pipette Tips) D->G H Collect in Labeled Hazardous Waste Container E->H F->H G->H I Store Securely for Pickup H->I J Dispose via Institutional EHS Hazardous Waste Program I->J

Caption: Workflow for handling and disposal of this compound.

By following these procedures, you contribute to a safe and responsible research environment, building trust and ensuring that the pursuit of novel therapeutics does not come at the cost of environmental or personal safety.

References

Personal protective equipment for handling NDM-1 inhibitor-7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NDM-1 inhibitor-7. The following procedures are based on the precautionary principle, treating the compound as potentially hazardous in the absence of complete toxicological data.

Personal Protective Equipment (PPE)

Due to the limited availability of specific toxicity data for this compound, a comprehensive approach to personal protection is required to minimize exposure.[1] The following table summarizes the recommended PPE for various laboratory procedures involving this compound.

Activity Minimum Required PPE Recommended PPE for Powders/Aerosols
Storage and Transport - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Double nitrile gloves- Chemical splash goggles- Laboratory coat
Weighing and Transfer - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Double nitrile gloves- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)
Solution Preparation - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Double nitrile gloves- Chemical splash goggles and face shield- Chemical-resistant gown
Conducting Reactions - Double nitrile gloves (or other chemically resistant gloves based on reactants)- Chemical splash goggles- Laboratory coat- Double nitrile gloves (or other chemically resistant gloves based on reactants)- Chemical splash goggles and face shield- Chemical-resistant gown- Work in a certified chemical fume hood or glove box
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Double nitrile gloves- Chemical splash goggles- Chemical-resistant gown

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[2]

Experimental Protocols: Safe Handling and Disposal Workflow

The following procedural steps provide a logical workflow for the safe handling and disposal of this compound.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential contamination.[1]

  • Ventilation: Ensure adequate ventilation in the handling area.[3]

  • Emergency Equipment: An emergency eyewash and shower station should be readily accessible.

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available.

  • Tare the Balance: Place a weighing boat on the analytical balance and tare it.[4][5]

  • Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing boat.[4] Avoid creating dust. If possible, use wet-handling techniques to minimize dust generation.[1]

  • Record the Mass: Accurately record the mass of the compound.

  • Dissolution: If preparing a solution, carefully add the solvent to the vessel containing the weighed compound.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[2]

  • No Mouth Pipetting: Never use mouth suction for pipetting.[2]

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[2] Wash hands thoroughly after handling the compound.[2]

  • Waste Segregation: All waste contaminated with this compound, including weighing boats, pipette tips, and gloves, must be segregated as hazardous chemical waste.[6]

  • Container Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]

  • Disposal Route: Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office.[6] Do not dispose of this compound down the drain or in regular trash.[6]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

  • Work Surfaces: Decontaminate all work surfaces with an appropriate solvent or cleaning agent after handling is complete.[1]

  • Equipment: Clean all equipment used during the procedure.

Safe Handling and Disposal Workflow for this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Waste Management cluster_cleanup 4. Post-Handling prep_area Designate Work Area (Fume Hood/Glove Box) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill weigh Weigh Solid Compound prep_spill->weigh Proceed to Handling reconstitute Reconstitute/Prepare Solution weigh->reconstitute in_use In-Use Operations reconstitute->in_use segregate Segregate Contaminated Waste in_use->segregate Generate Waste decontaminate Decontaminate Surfaces & Equipment in_use->decontaminate Complete Work label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.